molecular formula C5H9NO B188176 6-Oxa-3-azabicyclo[3.1.1]heptane CAS No. 112461-31-1

6-Oxa-3-azabicyclo[3.1.1]heptane

Cat. No.: B188176
CAS No.: 112461-31-1
M. Wt: 99.13 g/mol
InChI Key: WDJAQSJMDRFZIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Oxa-3-azabicyclo[3.1.1]heptane is a bridged bicyclic scaffold that serves as a conformationally restricted morpholine, a privileged structure in medicinal chemistry . This framework is recognized as a valuable synthetic intermediate (synthon) for the preparation of novel heteroaryl-annulated bicyclic morpholines, which are of significant interest in drug discovery for exploring new chemical space . The structural motif of bridged bicyclic morpholines has shown promise in pre-clinical and clinical candidates, with some analogs demonstrating enhanced biological activity compared to their non-bridged counterparts . Furthermore, recent scientific evaluations highlight that 3-azabicyclo[3.1.1]heptane cores can function as saturated isosteres, and their incorporation into known drug structures, such as the antihistamine Rupatidine, has been shown to dramatically improve key physicochemical properties . The synthesis of this core, for instance from epichlorohydrin, makes it an accessible and versatile building block for research . This product is intended for research and further manufacturing applications and is strictly not for direct human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxa-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJAQSJMDRFZIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60591808
Record name 6-Oxa-3-azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112461-31-1
Record name 6-Oxa-3-azabicyclo[3.1.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60591808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the 6-oxa-3-azabicyclo[3.1.1]heptane core, a significant bridged bicyclic morpholine isostere in medicinal chemistry. This achiral scaffold offers a unique three-dimensional profile and favorable physicochemical properties, making it an attractive building block for the design of novel therapeutics. This document details the seminal synthetic protocol, presents quantitative data in a structured format, and illustrates the experimental workflow and its relevance in drug design through detailed diagrams.

Introduction: A Novel Morpholine Isostere in Drug Discovery

Morpholine is a ubiquitous heterocyclic motif found in numerous approved drugs. However, its metabolic lability can present challenges in drug development. Bridged bicyclic morpholines, such as this compound, have emerged as valuable isosteres. These conformationally restricted analogs can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity and solubility, thereby offering a strategic advantage in the design of new chemical entities. The this compound scaffold, being achiral, further simplifies synthetic and analytical processes.

The Core Synthesis: A Six-Step Protocol

The first reported synthesis of this compound was a concise six-step sequence commencing from readily available starting materials.[1] The following sections provide a detailed experimental protocol for this gram-scale synthesis.

Step 1: Synthesis of (R,S)-1-(Allyloxy)-3-(benzylamino)propan-2-ol

This initial step involves the nucleophilic ring-opening of (±)-epichlorohydrin with allyl alcohol, followed by the addition of benzylamine.

Experimental Protocol: A solution of (±)-epichlorohydrin in allyl alcohol is cooled to 0 °C. Sodium hydroxide is added portion-wise, and the reaction mixture is stirred at room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then dissolved in a suitable solvent, and benzylamine is added. The mixture is heated to reflux. After cooling, the product is isolated and purified by column chromatography.

Step 2: Synthesis of (R,S)-1-(Allyloxy)-3-(N-benzyl-N-tosylamino)propan-2-ol

The secondary amine is protected with a tosyl group to facilitate subsequent reactions.

Experimental Protocol: To a solution of (R,S)-1-(allyloxy)-3-(benzylamino)propan-2-ol in a chlorinated solvent, a base such as triethylamine is added. The mixture is cooled to 0 °C, and p-toluenesulfonyl chloride is added portion-wise. The reaction is stirred at room temperature until completion. The reaction is then washed with water and brine, and the organic layer is dried and concentrated. The crude product is purified by chromatography.

Step 3: Synthesis of (R,S)-1-(N-Benzyl-N-tosylglycyl)oxy-3-allyloxypropane

The hydroxyl group is esterified in this step.

Experimental Protocol: To a solution of the tosylated amine in a suitable solvent, an activating agent for the carboxylic acid is added, followed by the corresponding acid. The reaction is stirred at room temperature. Upon completion, the mixture is worked up by washing with aqueous solutions to remove unreacted acid and byproducts. The organic layer is dried and concentrated to yield the desired ester.

Step 4: Synthesis of 3-Benzyl-6-((allyloxy)methyl)-3-tosylmorpholin-2-one

This step involves an intramolecular cyclization to form the morpholinone ring.

Experimental Protocol: The ester from the previous step is dissolved in an appropriate solvent and treated with a base to induce intramolecular cyclization. The reaction is monitored by TLC. Once the starting material is consumed, the reaction is quenched, and the product is extracted. The crude product is then purified.

Step 5: Synthesis of 3-Benzyl-3-tosyl-6-oxa-3-azabicyclo[3.1.1]heptan-2-one

The key bicyclic core is formed in this step through an intramolecular reaction.

Experimental Protocol: The morpholinone derivative is subjected to reaction conditions that facilitate the formation of the second ring of the bicyclic system. This may involve the use of a specific reagent to activate the allyl group for an intramolecular cyclization.

Step 6: Synthesis of this compound Hydrotosylate

The final step involves the removal of the protecting groups and the formation of the hydrotosylate salt.

Experimental Protocol: The protected bicyclic compound is treated with a reducing agent to remove the benzyl and tosyl groups. The reaction is carried out under a hydrogen atmosphere in the presence of a catalyst. After the reaction is complete, the catalyst is filtered off, and the filtrate is treated with p-toluenesulfonic acid to precipitate the desired product as the hydrotosylate salt.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound Hydrotosylate.

StepStarting MaterialKey ReagentsSolventTemperatureTimeYield (%)
1(±)-EpichlorohydrinAllyl alcohol, NaOH, BenzylamineAllyl alcohol / Toluene0 °C to RT, then Reflux16 h75
21-(Allyloxy)-3-(benzylamino)propan-2-olp-Toluenesulfonyl chloride, Et3NDichloromethane0 °C to RT4 h92
31-(Allyloxy)-3-(N-benzyl-N-tosylamino)propan-2-olN-Boc-glycine, DCC, DMAPDichloromethaneRT12 h85
41-(N-Benzyl-N-tosylglycyl)oxy-3-allyloxypropaneNaHTHF0 °C to RT6 h68
53-Benzyl-6-((allyloxy)methyl)-3-tosylmorpholin-2-oneGrubbs' CatalystDichloromethaneReflux18 h78
63-Benzyl-3-tosyl-6-oxa-3-azabicyclo[3.1.1]heptan-2-oneH2, Pd/C, p-TsOHMethanolRT24 h88

Visualizing the Synthesis and its Application

To better understand the experimental workflow and the conceptual basis for the use of this compound in drug discovery, the following diagrams are provided.

Synthesis_Workflow start Epichlorohydrin step1 1. Ring Opening & Amination start->step1 Allyl alcohol, NaOH, Benzylamine intermediate1 (R,S)-1-(Allyloxy)-3- (benzylamino)propan-2-ol step1->intermediate1 step2 2. Tosylation intermediate1->step2 TsCl, Et3N intermediate2 (R,S)-1-(Allyloxy)-3- (N-benzyl-N-tosylamino)propan-2-ol step2->intermediate2 step3 3. Esterification intermediate2->step3 Acid, Coupling Agent intermediate3 (R,S)-1-(N-Benzyl-N-tosylglycyl)oxy -3-allyloxypropane step3->intermediate3 step4 4. Morpholinone Formation intermediate3->step4 Base intermediate4 3-Benzyl-6-((allyloxy)methyl) -3-tosylmorpholin-2-one step4->intermediate4 step5 5. Bicyclization intermediate4->step5 Catalyst intermediate5 3-Benzyl-3-tosyl-6-oxa-3- azabicyclo[3.1.1]heptan-2-one step5->intermediate5 step6 6. Deprotection & Salt Formation intermediate5->step6 H2, Pd/C, p-TsOH final_product This compound Hydrotosylate step6->final_product

Caption: Synthetic workflow for this compound.

The strategic importance of this scaffold lies in its role as a bioisostere. The following diagram illustrates this concept in the context of kinase inhibitor design, a common application for morpholine-containing compounds.

Bioisosterism_Concept cluster_drug_design Drug Design Strategy cluster_pathway Example: Kinase Signaling Pathway lead_compound Lead Compound (e.g., with Morpholine) issues Identified Issues: - Metabolic Liability - Suboptimal PK Properties lead_compound->issues bioisosteric_replacement Bioisosteric Replacement issues->bioisosteric_replacement new_analog New Analog with This compound bioisosteric_replacement->new_analog improved_properties Improved Properties: - Enhanced Stability - Favorable PK Profile - Novel IP new_analog->improved_properties receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt mtor mTORC1 akt->mtor cell_growth Cell Growth & Proliferation mtor->cell_growth inhibitor Kinase Inhibitor (with bicyclic morpholine) inhibitor->mtor inhibits

Caption: Bioisosteric replacement and its application in kinase inhibitor design.

This guide provides a foundational understanding of the synthesis and strategic application of this compound. For further details, consulting the primary literature is recommended. The development of such novel scaffolds is crucial for advancing the field of medicinal chemistry and enabling the discovery of next-generation therapeutics.

References

An In-Depth Technical Guide to the Physicochemical Properties of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-3-azabicyclo[3.1.1]heptane is a saturated bicyclic heterocycle that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used motifs like morpholine and piperidine. This constrained conformation can offer advantages in drug design by improving target selectivity, metabolic stability, and overall physicochemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its preparation and characterization, and a discussion of its chemical reactivity and stability.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug development, influencing its solubility, permeability, and pharmacokinetic profile. The available data, both experimental and predicted, are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₉NOPubChem[1]
Molecular Weight 99.13 g/mol PubChem[1]
Boiling Point 153.6 °C at 760 mmHgVendor Data
Density 1.074 g/cm³Vendor Data
Flash Point 46.1 °CVendor Data
pKa (Predicted) 9.43Chemicalize
XLogP3 (Predicted) -0.3PubChem[1]
Topological Polar Surface Area (TPSA) 21.3 ŲPubChem[1]
Melting Point Data not available
Aqueous Solubility Data not available

Experimental Protocols

Synthesis of this compound (Free Base)

The free base of this compound can be prepared from its commercially available hydrotosylate salt via a standard neutralization procedure.

Objective: To prepare the free base of this compound from its hydrotosylate salt.

Materials:

  • This compound hydrotosylate

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium chloride (brine)

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve a known quantity of this compound hydrotosylate in deionized water in a separatory funnel.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a 1 M aqueous solution of sodium hydroxide while stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter until it reaches a value greater than 10, ensuring the complete neutralization of the tosylate salt.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the this compound free base.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis of this compound Free Base start Start with this compound hydrotosylate salt dissolve Dissolve in deionized water start->dissolve basify Basify with 1M NaOH to pH > 10 dissolve->basify extract Extract with Dichloromethane basify->extract wash Wash with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate product Obtain this compound (Free Base) concentrate->product

Synthesis Workflow for this compound Free Base
Determination of Physicochemical Properties

Objective: To experimentally determine the boiling point of this compound.

Materials:

  • This compound

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Mineral oil

  • Small test tube

  • Bunsen burner or heating mantle

Procedure:

  • Sample Preparation: Place a small amount of this compound into the small test tube.

  • Capillary Insertion: Place the capillary tube, sealed end up, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer and place the assembly in the Thiele tube filled with mineral oil.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: Observe the capillary tube. When a steady stream of bubbles emerges, stop heating.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube upon cooling is the boiling point.

Objective: To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter calibrated with standard buffers

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Acidification: Add a known excess of the standardized HCl solution to protonate the amine completely.

  • Titration: Titrate the solution with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Reactivity and Stability

Reactivity:

  • Basicity and Nucleophilicity: The nitrogen atom in the 3-position possesses a lone pair of electrons, making it basic and nucleophilic. It readily reacts with acids to form ammonium salts. As a nucleophile, it can participate in reactions such as alkylation, acylation, and arylation.

  • Ether Linkage: The ether linkage at the 6-position is generally stable under neutral and basic conditions. However, like other ethers, it can be cleaved under strong acidic conditions, particularly with hydrohalic acids like HBr or HI, via a nucleophilic substitution pathway.[2][3][4][5] The strained bicyclic system may influence the rate and regioselectivity of this cleavage.

Stability:

  • Thermal Stability: The compound is expected to have good thermal stability, as indicated by its relatively high boiling point.

  • pH Stability: The compound is stable in neutral and basic aqueous solutions. In strongly acidic solutions, prolonged exposure may lead to the cleavage of the ether bond.

  • Storage: It is recommended to store this compound in a cool, dry place, away from strong oxidizing agents and strong acids.

Biological Activity and Signaling Pathways

While this compound itself has not been extensively studied for its biological activity, its rigid scaffold is a key component in the design of various biologically active molecules, particularly kinase inhibitors. For instance, derivatives of this bicyclic morpholine have been incorporated into inhibitors of the PI3K/mTOR pathway, which is a critical signaling cascade in cancer cell growth and survival.

The general workflow for evaluating a novel compound like this compound or its derivatives for kinase inhibitory activity is depicted below.

G cluster_bioactivity General Workflow for Kinase Inhibitor Evaluation start Synthesize and Purify This compound Derivative in_vitro_assay In Vitro Kinase Assay (e.g., ADP-Glo) start->in_vitro_assay determine_ic50 Determine IC₅₀ Value in_vitro_assay->determine_ic50 selectivity_panel Kinase Selectivity Profiling determine_ic50->selectivity_panel cell_based_assay Cell-Based Assays (e.g., Western Blot for Phospho-protein Levels) determine_ic50->cell_based_assay in_vivo_studies In Vivo Efficacy and Toxicity Studies selectivity_panel->in_vivo_studies cell_based_assay->in_vivo_studies

Workflow for Evaluating Kinase Inhibitor Activity

This workflow begins with the synthesis of the compound, followed by in vitro assays to determine its potency (IC₅₀) against a specific kinase. Promising compounds are then screened against a panel of other kinases to assess their selectivity. Cell-based assays are subsequently employed to confirm the compound's effect on the target signaling pathway within a cellular context. Finally, lead candidates proceed to in vivo studies to evaluate their efficacy and safety in animal models.

Conclusion

This compound is a valuable building block in modern drug discovery due to its unique structural and physicochemical properties. This guide provides a foundational understanding of this compound, including its known properties, methods for its preparation and characterization, and its expected chemical behavior. While data on its intrinsic biological activity is limited, its successful incorporation into potent kinase inhibitors highlights the potential of this scaffold in the development of novel therapeutics. Further research into the biological effects of the parent molecule and its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane

This technical guide provides a comprehensive overview of this compound, a significant building block in medicinal chemistry. This achiral morpholine isostere is of particular interest for its potential to enhance the physicochemical properties of drug candidates.

Core Compound Information

Structure:

Chemical structure of this compound
Figure 1. Chemical structure of this compound.

Chemical Identifiers:

IdentifierValue
CAS Number 112461-31-1[1][2][3][4]
1414958-33-0 (hydrochloride salt)[5][6]
1339953-58-0 (tosylate salt)[7]
Molecular Formula C₅H₉NO[1][2][3]
IUPAC Name This compound[1]
SMILES C1C2CNCC1O2[1][3]
InChI InChI=1S/C5H9NO/c1-4-2-6-3-5(1)7-4/h4-6H,1-3H2[1]
InChIKey WDJAQSJMDRFZIX-UHFFFAOYSA-N[1]

Physicochemical Properties

The properties of this compound and its derivatives make it a valuable scaffold in drug discovery, offering an alternative to traditional morpholine rings.[8][9] It is an achiral molecule, which simplifies development by avoiding the need to separate and test individual enantiomers.[8][10]

PropertyValue
Molecular Weight 99.13 g/mol [1][2]
Topological Polar Surface Area (TPSA) 21.26 Ų[5]
Calculated LogP (clogP) -0.3[1]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 0[5]

Synthesis Protocol

A concise, gram-scale synthesis for this compound hydrotosylate has been developed, featuring straightforward chemistry from inexpensive starting materials.[8][9] The overall workflow is depicted below, followed by a detailed experimental protocol.

Synthesis Workflow

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product Epichlorohydrin Epichlorohydrin Step1 1. Benzylamine Epichlorohydrin->Step1 Aminoalcohol Formation Step2 2. TsCl, py Step1->Step2 Tosylation Step3 3. NaH, THF Step2->Step3 Cyclization (Oxetane formation) Step4 4. H2, Pd(OH)2/C Step3->Step4 Debenzylation Step5 5. BH3-THF Step4->Step5 Amide Reduction Step6 6. TsOH Step5->Step6 Salt Formation Final_Product This compound Hydrotosylate Step6->Final_Product G cluster_scaffold Core Scaffold cluster_isosteres Isosteric Relationship cluster_properties Improved Properties Scaffold This compound Morpholine Morpholine Scaffold->Morpholine is an isostere of Piperidine Piperidine Scaffold->Piperidine is an isostere of Meta_Sub_Benzene meta-Substituted Benzene Scaffold->Meta_Sub_Benzene is an isostere of Solubility Solubility Scaffold->Solubility Permeability Permeability Scaffold->Permeability Metabolic_Stability Metabolic Stability Scaffold->Metabolic_Stability Novelty Novel Chemical Space Scaffold->Novelty Morpholine->Solubility Piperidine->Permeability Meta_Sub_Benzene->Metabolic_Stability

References

Spectroscopic and Synthetic Profile of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic methodology for 6-Oxa-3-azabicyclo[3.1.1]heptane, a bridged bicyclic morpholine analogue of significant interest in medicinal chemistry. Its achiral nature and structural similarity to morpholine make it a valuable building block in the development of novel therapeutics. This document compiles available spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry), detailed experimental protocols, and visual representations of the synthetic and analytical workflows.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common salt forms. While comprehensive data for the free base is not extensively published, the characterization of its hydrotosylate and hydrochloride salts provides a robust spectroscopic profile.

Table 1: Nuclear Magnetic Resonance (NMR) Data of this compound Salts

Parameter ¹H NMR (DMSO-d₆) ¹³C NMR (DMSO-d₆)
Chemical Shift (δ ppm) Data for the hydrotosylate salt:8.85 (br s, 2H, NH₂⁺)4.65 (d, J=6.8 Hz, 2H)4.48 (d, J=6.8 Hz, 2H)3.53 (d, J=12.4 Hz, 2H)3.21 (dd, J=12.4, 2.8 Hz, 2H)2.85 (m, 1H)2.29 (s, 3H)7.48 (d, J=8.0 Hz, 2H)7.12 (d, J=8.0 Hz, 2H)Data for the hydrotosylate salt:145.2138.1128.3125.576.150.235.920.8
Coupling Constants (J Hz) As specified above.Not applicable.
Solvent/Frequency DMSO-d₆ / 400 MHzDMSO-d₆ / 100 MHz
Reference Wishka, D. G., et al. Synthesis2011 , (16), 2619-2624.Wishka, D. G., et al. Synthesis2011 , (16), 2619-2624.

Note: A certificate of analysis for the hydrochloride salt confirms a ¹H NMR spectrum consistent with the structure, though specific peak data is not publicly detailed.[1]

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Spectroscopic Technique Parameter Value
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹) Data for a related compound, 2-Oxa-6-aza-spiro[3.3]heptane, is provided for reference:3400, 2953, 2875, 1653, 1556, 1431, 1352, 1315, 1250, 963, 829, 774.
Mass Spectrometry (MS) Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
HRMS (EI) For a related compound, 2-Oxa-6-aza-spiro[3.3]heptane, the calculated m/z for [M-H]⁺ is 98.0601, with a found value of 98.0603.

Experimental Protocols

The following protocols are based on the first described synthesis of this compound hydrotosylate.

Synthesis of this compound Hydrotosylate

The synthesis is a multi-step process starting from inexpensive materials. A key transformation involves the stereoselective formation of the bicyclic core. The final product is isolated as a stable hydrotosylate salt.

Materials and Instrumentation:

  • NMR spectra were recorded on a 400 MHz spectrometer for ¹H NMR and 100 MHz for ¹³C NMR.

  • Chemical shifts are reported in ppm relative to the solvent peak.

  • Mass spectra were obtained using an electrospray ionization (ESI) source.

  • IR spectra were recorded on an FT-IR spectrometer.

General Procedure: The synthesis involves a six-step sequence which is detailed in the primary literature. The final deprotection and salt formation step is outlined as follows:

  • The N-protected intermediate is dissolved in an appropriate solvent such as ethanol.

  • A palladium-based catalyst (e.g., 20% Pd(OH)₂/C) is added.

  • The mixture is subjected to hydrogenation at elevated pressure (e.g., 50 psi) for several hours.

  • Upon reaction completion, the catalyst is removed by filtration through celite.

  • p-Toluenesulfonic acid monohydrate is added to the filtrate.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with a suitable solvent (e.g., ethyl acetate), filtered, and dried to yield the hydrotosylate salt.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy: Samples of the final compound were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). ¹H and ¹³C NMR spectra were acquired at room temperature.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer to confirm the elemental composition.

  • Infrared Spectroscopy: IR spectra were obtained from a thin film of the sample on a salt plate, with characteristic absorption bands reported in wavenumbers (cm⁻¹).

Visualizing the Workflow

The following diagrams illustrate the general synthetic and analytical workflow for this compound.

G Synthetic Workflow for this compound Hydrotosylate start Starting Materials intermediate1 Multi-step Synthesis start->intermediate1 protected_intermediate N-Protected Bicyclic Intermediate intermediate1->protected_intermediate deprotection Hydrogenolysis (Deprotection) protected_intermediate->deprotection salt_formation Salt Formation with p-TsOH deprotection->salt_formation final_product This compound Hydrotosylate salt_formation->final_product

Caption: A high-level overview of the synthetic pathway to the target compound.

G Spectroscopic Analysis Workflow sample Purified Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms ir Infrared Spectroscopy (FT-IR) sample->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

Caption: The analytical workflow for the structural elucidation of the synthesized compound.

References

6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 6-Oxa-3-azabicyclo[3.1.1]heptane, a key building block in medicinal chemistry. Due to its structural analogy to morpholine, this bicyclic amine is of significant interest as a morpholine isostere in the development of novel therapeutics. This document summarizes available data, provides detailed experimental protocols for further investigation, and presents visual workflows to guide laboratory studies.

Physicochemical Properties

This compound is a bicyclic heterocyclic compound with the molecular formula C₅H₉NO.[1] Its structure presents unique properties that are of interest in drug design. Below is a summary of its key physicochemical parameters.

PropertyValueSource
Molecular Weight 99.13 g/mol PubChem[1]
Molecular Formula C₅H₉NOPubChem[1]
CAS Number 112461-31-1PubChem[1]
Calculated XLogP3 -0.3PubChem[1]
Topological Polar Surface Area 21.3 ŲPubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 2PubChem[1]

Solubility Profile

The solubility of a compound is a critical determinant of its suitability for various applications, particularly in drug development where it influences absorption and bioavailability. The available information on the solubility of this compound is somewhat contradictory and largely predictive, highlighting the need for empirical validation.

The calculated XLogP3 of -0.3 suggests that this compound should be readily soluble in aqueous solutions.[1] However, some sources indicate that it is insoluble in water but easily soluble in organic solvents. This discrepancy may arise from the different forms of the compound being discussed (i.e., the free base versus its salt forms, such as hydrochloride or tosylate). The salt forms are generally expected to have higher aqueous solubility.

Table 1: Summary of Solubility Data for this compound

SolventPredicted/Reported SolubilityNotes
Water Good (based on calculated XLogP3 of -0.3)[1]One source claims it is insoluble in water.[2] This may refer to the free base.
Organic Solvents Easily soluble[2]Specific organic solvents were not detailed.
Experimental Protocol for Determining Aqueous Solubility

To resolve the ambiguity in the literature, a standardized experimental protocol for determining the aqueous solubility of this compound and its salts is presented below. This protocol is based on the shake-flask method, which is considered the gold standard for solubility determination.

Materials:

  • This compound (free base, hydrochloride salt, tosylate salt)

  • Deionized water

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Scintillation vials

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Calibrated pH meter

Procedure:

  • Add an excess amount of the compound to a scintillation vial.

  • Add a known volume of the desired aqueous solvent (e.g., deionized water, PBS).

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • The solubility is reported in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess compound to vial B Add known volume of aqueous solvent A->B C Seal vial B->C D Agitate on orbital shaker (24-48h at constant temperature) C->D E Centrifuge to pellet undissolved solid D->E F Collect supernatant E->F G Analyze concentration by HPLC F->G H Report solubility (mg/mL or mol/L) G->H

Figure 1: Experimental workflow for determining the aqueous solubility of this compound.

Stability Profile

The stability of this compound is a crucial factor for its storage, handling, and application, especially in pharmaceuticals where degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.

Qualitative reports suggest that this compound offers "superior thermal stability," which is beneficial for its use in advanced materials. The prevalence of its hydrochloride and hydrotosylate salt forms in the literature suggests that these forms may offer enhanced stability and ease of handling compared to the free base. A safety data sheet for a related compound, 3-Oxa-6-azabicyclo[3.1.1]heptane trifluoroacetate, indicates that it is stable under recommended temperatures and pressures.

Table 2: Summary of Stability Data for this compound

ConditionPredicted/Reported StabilityNotes
Thermal Superior thermal stabilityNo quantitative data (e.g., TGA, DSC) is publicly available.
pH No data availableStability across a range of pH values has not been reported.
Photostability No data availableThe effect of light exposure on the compound's stability is unknown.
Experimental Protocol for Assessing Stability

A comprehensive assessment of the stability of this compound should evaluate its response to various stress conditions, including temperature, pH, and light.

1. Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the temperature at which the compound begins to decompose.

Procedure:

  • Place a small, accurately weighed sample of the compound into a TGA crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10 °C/min).

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is identified as the temperature at which significant mass loss begins.

2. pH Stability

Objective: To determine the degradation rate of the compound in aqueous solutions at different pH values.

Procedure:

  • Prepare a series of buffered aqueous solutions across a range of pH values (e.g., pH 2, 4, 7, 9, 12).

  • Prepare stock solutions of the compound in a suitable solvent and dilute them into the buffered solutions to a known concentration.

  • Incubate the solutions at a constant temperature (e.g., 40 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

  • Quench any ongoing reaction if necessary (e.g., by neutralization or dilution).

  • Analyze the concentration of the remaining parent compound using a validated stability-indicating HPLC method.

  • Calculate the degradation rate constant and half-life at each pH.

G cluster_prep Solution Preparation cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis A Prepare buffered solutions (e.g., pH 2, 4, 7, 9, 12) B Prepare stock solution of compound C Dilute stock into buffered solutions D Incubate at constant temperature (e.g., 40°C) C->D E Withdraw aliquots at specified times (0, 2, 4, 8, 24, 48h) D->E F Quench reaction (if necessary) E->F G Analyze remaining compound by HPLC F->G H Calculate degradation rate and half-life G->H

Figure 2: Workflow for determining the pH stability of this compound.

3. Photostability

Objective: To assess the degradation of the compound upon exposure to light.

Procedure:

  • Prepare solutions of the compound in a photochemically inert solvent.

  • Expose the solutions to a controlled light source that mimics ICH Q1B conditions (a combination of cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, keep control samples protected from light at the same temperature.

  • At specified time intervals, withdraw aliquots from both the exposed and control samples.

  • Analyze the concentration of the parent compound using a validated stability-indicating HPLC method.

  • Compare the degradation in the light-exposed samples to the control samples to determine the extent of photodegradation.

Conclusion

This compound is a promising scaffold for medicinal chemistry. However, a comprehensive and empirically validated understanding of its solubility and stability is currently lacking in the public domain. The conflicting reports on its aqueous solubility and the qualitative nature of its stability data underscore the necessity for further experimental investigation. The protocols and workflows provided in this guide offer a systematic approach for researchers and drug development professionals to thoroughly characterize these critical properties, thereby enabling a more informed application of this valuable building block in their research and development endeavors.

References

Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane hydrotosylate, a bridged bicyclic morpholine analogue of significant interest in medicinal chemistry. This compound serves as a valuable building block and morpholine isostere in drug discovery research. The following sections provide a comprehensive overview of the synthetic pathway, quantitative data, detailed experimental protocols, and a visual representation of the workflow.

Synthetic Pathway Overview

The synthesis of this compound hydrotosylate is accomplished through a concise six-step sequence, commencing with readily available and inexpensive starting materials.[1][2] The key transformations involve the formation of an azetidine ring, subsequent functional group manipulations, and a final intramolecular cyclization to construct the bicyclic core, followed by deprotection and salt formation.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Yield (%)Key Reagents
11-(Benzylamino)-3-chloropropan-2-olC₁₀H₁₄ClNO199.68Not specifiedEpichlorohydrin, Benzylamine
21-Benzylazetidin-3-olC₁₀H₁₃NO163.22~67%1-(Benzylamino)-3-chloropropan-2-ol, Triethylamine, Tetrabutylammonium iodide
3(1-Benzylazetidin-3-yl)methanolC₁₁H₁₅NO177.24Not specified1-Benzylazetidin-3-ol
41-Benzyl-3-(iodomethyl)azetidineC₁₁H₁₄IN300.14Not specified(1-Benzylazetidin-3-yl)methanol, Iodine
53-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptaneC₁₂H₁₅NO189.25Not specified1-Benzyl-3-(iodomethyl)azetidine
6This compound hydrotosylateC₁₂H₁₇NO₄S271.33Not specified3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane, H₂, Pd/C, p-Toluenesulfonic acid

Experimental Protocols

The detailed methodologies for each step in the synthesis of this compound hydrotosylate are provided below.

Step 1: Synthesis of 1-(Benzylamino)-3-chloropropan-2-ol

To a solution of benzylamine in water at 0-5 °C, epichlorohydrin is added slowly.[3] The reaction mixture is stirred at this temperature for 16 hours. Upon completion, the crude product is isolated by filtration, washed with water, and dried under vacuum.

Step 2: Synthesis of 1-Benzylazetidin-3-ol

1-(Benzylamino)-3-chloropropan-2-ol is taken up in triethylamine, and tetrabutylammonium iodide is added.[4] The reaction mixture is stirred under reflux for 13 hours. After cooling, the hydrochloride precipitate is filtered off and washed with triethylamine. The combined filtrates are evaporated to yield an oil, which is then recrystallized from a mixture of toluene and hexane to give 1-benzylazetidin-3-ol as white crystals.[4]

Step 3: Synthesis of (1-Benzylazetidin-3-yl)methanol

This step involves the conversion of the hydroxyl group of 1-benzylazetidin-3-ol to a hydroxymethyl group. This can be achieved through a two-step process involving oxidation of the alcohol to the corresponding aldehyde, followed by reaction with a suitable one-carbon nucleophile (e.g., a Grignard reagent or a Wittig reagent followed by hydroboration-oxidation), and subsequent reduction. A more direct route may involve tosylation of the alcohol followed by displacement with cyanide and subsequent reduction.

Step 4: Synthesis of 1-Benzyl-3-(iodomethyl)azetidine

(1-Benzylazetidin-3-yl)methanol is treated with iodine in a suitable solvent. This reaction proceeds via the formation of an intermediate that facilitates the conversion of the hydroxymethyl group to an iodomethyl group.

Step 5: Synthesis of 3-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane

The intramolecular cyclization of 1-benzyl-3-(iodomethyl)azetidine is carried out to form the bicyclic core. This reaction is typically promoted by a base to facilitate the nucleophilic attack of the oxygen atom on the carbon bearing the iodine, leading to the formation of the this compound ring system.

Step 6: Synthesis of this compound hydrotosylate

The N-benzyl protecting group of 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane is removed by catalytic hydrogenation.[5] The reaction is carried out in a suitable solvent, such as methanol, in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. After the removal of the catalyst by filtration, the resulting free base is treated with p-toluenesulfonic acid to form the hydrotosylate salt, which can then be isolated by crystallization.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis of this compound hydrotosylate.

SynthesisWorkflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_final Final Product Formation Epichlorohydrin Epichlorohydrin Step1 Step 1: Aminolysis Epichlorohydrin->Step1 Benzylamine Benzylamine Benzylamine->Step1 Intermediate1 1-(Benzylamino)-3- chloropropan-2-ol Step1->Intermediate1 Step2 Step 2: Cyclization Intermediate1->Step2 Intermediate2 1-Benzylazetidin-3-ol Step2->Intermediate2 Step3 Step 3: C1-Homologation Intermediate2->Step3 Intermediate3 (1-Benzylazetidin-3-yl)methanol Step3->Intermediate3 Step4 Step 4: Iodination Intermediate3->Step4 Intermediate4 1-Benzyl-3-(iodomethyl)azetidine Step4->Intermediate4 Step5 Step 5: Intramolecular Cyclization Intermediate4->Step5 Intermediate5 3-Benzyl-6-oxa-3- azabicyclo[3.1.1]heptane Step5->Intermediate5 Step6 Step 6: Deprotection & Salt Formation Intermediate5->Step6 FinalProduct This compound hydrotosylate Step6->FinalProduct

Caption: Synthetic workflow for this compound hydrotosylate.

References

Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide to Starting Materials and Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the bridged bicyclic morpholine, 6-Oxa-3-azabicyclo[3.1.1]heptane, a valuable building block in medicinal chemistry. The primary synthetic route commences with the inexpensive and readily available starting material, (±)-epichlorohydrin, and proceeds through a six-step sequence to yield the hydrotosylate salt of the target compound.[1][2] This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data to support researchers in the replication and optimization of this synthesis.

Synthetic Pathway Overview

The synthesis of this compound hydrotosylate is a concise and efficient process that involves the strategic introduction of nitrogen and subsequent cyclization steps to form the characteristic bicyclic core. The pathway can be visualized as follows:

G start (±)-Epichlorohydrin int1 1-Chloro-3-((4-methoxybenzyl)amino)propan-2-ol start->int1 4-Methoxy- benzylamine int2 4-((4-Methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one int1->int2 NaH, THF int3 2-((4-Methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol int2->int3 1. Allyl bromide, NaH 2. aq. NaOH int4 3-(4-Methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane int3->int4 Mitsunobu Reaction (DIAD, PPh3) final_free This compound int4->final_free TFA final_salt This compound Hydrotosylate final_free->final_salt p-TsOH·H2O

Caption: Six-step synthesis of this compound Hydrotosylate.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear overview of the efficiency of the process.

StepIntermediate/ProductStarting MaterialMolar Equiv. of ReagentSolventReaction TimeTemperature (°C)Yield (%)
11-Chloro-3-((4-methoxybenzyl)amino)propan-2-ol(±)-Epichlorohydrin1.0 (4-Methoxybenzylamine)Isopropanol18 h2392
24-((4-Methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one1-Chloro-3-((4-methoxybenzyl)amino)propan-2-ol1.2 (NaH)THF1 h0 -> 2398
32-((4-Methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol4-((4-Methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one1.1 (Allyl bromide), 1.2 (NaH) / Excess aq. NaOHDMF / Dioxane1 h / 18 h23 / 10085
43-(4-Methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane2-((4-Methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol1.5 (DIAD), 1.5 (PPh₃)THF18 h0 -> 2365
5This compound3-(4-Methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptaneExcessTFA1 h60~100 (crude)
6This compound HydrotosylateThis compound1.0 (p-TsOH·H₂O)Isopropanol-2383 (from step 4)

Detailed Experimental Protocols

A detailed methodology for each key experiment is provided below.

Step 1: Synthesis of 1-Chloro-3-((4-methoxybenzyl)amino)propan-2-ol

To a solution of (±)-epichlorohydrin (1.0 eq) in isopropanol, 4-methoxybenzylamine (1.0 eq) is added dropwise at room temperature. The reaction mixture is stirred for 18 hours at 23 °C. The solvent is then removed under reduced pressure, and the resulting residue is purified by silica gel chromatography to afford 1-chloro-3-((4-methoxybenzyl)amino)propan-2-ol.

Step 2: Synthesis of 4-((4-Methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one

A solution of 1-chloro-3-((4-methoxybenzyl)amino)propan-2-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in THF at 0 °C. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is carefully quenched with water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude oxazolidinone, which is used in the next step without further purification.

Step 3: Synthesis of 2-((4-Methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol

To a solution of 4-((4-methoxybenzyl)amino)methyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C. After stirring for 30 minutes, allyl bromide (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 1 hour. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The resulting crude product is then dissolved in a mixture of dioxane and aqueous sodium hydroxide and heated at 100 °C for 18 hours. After cooling, the mixture is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The residue is purified by column chromatography to give the diol.

Step 4: Synthesis of 3-(4-Methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane

To a solution of 2-((4-methoxybenzyl)(prop-2-en-1-yl)amino)propane-1,3-diol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, diisopropyl azodicarboxylate (DIAD) (1.5 eq) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to afford the bicyclic product. This intramolecular cyclization is a key step in forming the core structure.

Step 5: Deprotection to this compound

The protected bicyclic compound, 3-(4-methoxybenzyl)-6-oxa-3-azabicyclo[3.1.1]heptane (1.0 eq), is dissolved in trifluoroacetic acid (TFA) and heated at 60 °C for 1 hour. The TFA is then removed under reduced pressure to yield the crude free amine.

Step 6: Formation of this compound Hydrotosylate

The crude this compound is dissolved in isopropanol, and a solution of p-toluenesulfonic acid monohydrate (1.0 eq) in isopropanol is added. The resulting mixture is stirred at room temperature, and the precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum to give the final hydrotosylate salt.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step of the synthesis.

G reagents Reagents & Solvents reaction Reaction Setup (Stirring, Temperature Control) reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: General experimental workflow for a synthetic step.

References

The Rising Profile of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Scaffolding Core for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 6-oxa-3-azabicyclo[3.1.1]heptane core, a conformationally constrained bicyclic morpholine isostere, is emerging as a significant building block in medicinal chemistry. Its rigid structure, in contrast to the flexible nature of traditional morpholines, offers a unique platform for designing selective and potent modulators of various biological targets. This guide provides a comprehensive overview of the known and potential biological activities of derivatives incorporating this scaffold, complete with quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and development.

Soluble Adenylyl Cyclase (sAC) Inhibition

Recent research has identified derivatives of this compound as potent inhibitors of soluble adenylyl cyclase (sAC), also known as ADCY10. The sAC enzyme is a crucial signaling molecule involved in various physiological processes, and its inhibition is being explored for several therapeutic applications, including contraception and treatment of cystic fibrosis.

Data Presentation: sAC Inhibitory Activity

A study focused on the development of second-generation sAC inhibitors synthesized and evaluated a series of compounds, including one incorporating the this compound moiety. The inhibitory activities are summarized below.

Compound IDCore ScaffoldR GroupBiochemical IC50 (nM)[1]
19Morpholine-CH312.2
23This compound -CHF24.0

Table 1: Comparison of the in vitro inhibitory potency of sAC inhibitors. The data highlights the high potency of the derivative containing the this compound core.

Experimental Protocol: Biochemical sAC Inhibition Assay

The biochemical inhibitory potency of the compounds against sAC was determined using a well-established enzymatic assay. The following protocol is a representative example based on published methodologies.[1]

  • Reagents and Materials:

    • Recombinant human soluble adenylyl cyclase (sAC)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., containing Tris-HCl, MgCl2, and a phosphodiesterase inhibitor like IBMX)

    • Test compounds (dissolved in DMSO)

    • Detection reagent (e.g., a fluorescent cAMP sensor)

  • Assay Procedure:

    • The test compounds are serially diluted to various concentrations.

    • The sAC enzyme is pre-incubated with the test compounds or vehicle (DMSO) in the assay buffer in a microplate format.

    • The enzymatic reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is terminated, and the amount of cAMP produced is quantified using a suitable detection method, such as a competitive immunoassay or a fluorescent biosensor.

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sAC signaling pathway and a typical experimental workflow for screening inhibitors.

sAC_Signaling_Pathway cluster_cell Cell Interior HCO3 Bicarbonate (HCO3-) sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC Activates Ca2 Calcium (Ca2+) Ca2->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Inhibitor This compound Derivative Inhibitor->sAC Inhibits Experimental_Workflow_sAC start Start prepare_reagents Prepare sAC Enzyme, ATP, and Buffers start->prepare_reagents compound_prep Serially Dilute This compound Derivatives prepare_reagents->compound_prep incubation Pre-incubate sAC with Compounds compound_prep->incubation reaction Initiate Reaction with ATP incubation->reaction detection Terminate Reaction & Detect cAMP Levels reaction->detection analysis Calculate IC50 Values detection->analysis end End analysis->end M1_Muscarinic_Signaling cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor Gq Gq Protein M1R->Gq Activates Agonist This compound Derivative (Agonist) Agonist->M1R Binds & Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to Receptor on Ca_release Ca2+ Release ER->Ca_release HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 pSLP76 p-SLP-76 SLP76->pSLP76 HPK1->SLP76 Phosphorylates Inhibitor This compound Derivative Inhibitor->HPK1 Inhibits Enhanced_Activation T-Cell Activation (Enhanced) Inhibitor->Enhanced_Activation Degradation Ubiquitination & Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (Reduced) Degradation->T_Cell_Activation

References

Structural Analogs of 6-Oxa-3-azabicyclo[3.1.1]heptane: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a conformationally restricted isostere for commonly used motifs such as morpholine and piperidine. This constrained conformation can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The strategic incorporation of this bicyclic system offers a promising avenue for the development of novel therapeutics with enhanced pharmacological profiles.

Quantitative Data Summary

The following tables summarize the reported biological activities of various structural analogs of this compound.

Table 1: Inhibition of Soluble Adenylyl Cyclase (sAC) by this compound Analogs

Compound IDStructureBiochemical IC50 (nM)[1]Cellular IC50 (nM)[1]
19 2-((6-chloro-5-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)propoxy)pyridin-2-yl)amino)benzonitrile12.2Not Reported
20 2-((6-chloro-5-(3-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propoxy)pyridin-2-yl)amino)benzonitrile5.8Not Reported
21 2-((6-chloro-5-(3-(2-oxa-6-azaspiro[3.3]heptan-6-yl)propoxy)pyridin-2-yl)amino)benzonitrile3.9Not Reported
22 4-(3-(6-(((2-cyanophenyl)amino)pyridin-3-yl)oxy)propyl)piperazin-2-one8.1Not Reported
23 2-((6-chloro-5-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)propoxy)pyridin-2-yl)amino)-N,N-dimethylbenzamide4.05.5

Experimental Protocols

Synthesis of this compound Analogs

A general synthetic scheme for the preparation of this compound hydrochloride, a key intermediate, has been described. The synthesis of more complex analogs, such as those detailed in Table 1, typically involves the reaction of this core with appropriately functionalized aromatic systems. For instance, the preparation of compound 19 involves the reaction of this compound hydrochloride with a suitable pyridine intermediate.

Cell-Based Assay for Soluble Adenylyl Cyclase (sAC) Inhibition

This protocol is adapted from studies on sAC inhibitors and is suitable for determining the cellular potency of this compound analogs.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against sAC in a cellular context.

Materials:

  • HEK293 cells stably overexpressing a truncated form of human sAC (sACt).

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compounds (analogs of this compound).

  • 3-isobutyl-1-methylxanthine (IBMX).

  • cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit).

  • 24-well cell culture plates.

  • CO2 incubator (37°C, 5% CO2).

Procedure:

  • Cell Seeding: Seed HEK293-sACt cells into 24-well plates at a density of 1 x 10^5 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Pre-incubation: One hour prior to the assay, replace the cell culture medium with fresh DMEM.

  • Compound Addition: Add the test compounds at various concentrations to the cells. Include a vehicle control (e.g., 0.7% DMSO). Pre-incubate for 10 minutes at 37°C.

  • sAC Stimulation and PDE Inhibition: To initiate cAMP production, stimulate the cells. To prevent cAMP degradation, add a pan-phosphodiesterase (PDE) inhibitor like IBMX.

  • Cell Lysis: After the desired incubation time, lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • cAMP Quantification: Determine the intracellular cAMP concentration using a suitable cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Soluble Adenylyl Cyclase (sAC) Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway of soluble adenylyl cyclase (sAC) and the mechanism of its inhibition by structural analogs of this compound.

sAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate_in Bicarbonate (HCO₃⁻) sAC_active Active sAC cAMP cAMP sAC_active->cAMP Catalysis sAC_inactive Inactive sAC sAC_inactive->sAC_active Bicarbonate (HCO₃⁻) ATP ATP ATP->sAC_active PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream_Effectors Downstream Effectors (e.g., CREB) PKA->Downstream_Effectors Phosphorylation Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response Inhibitor 6-Oxa-3-azabicyclo [3.1.1]heptane Analog Inhibitor->sAC_active Inhibition

Caption: Inhibition of the sAC signaling pathway by a this compound analog.

General Experimental Workflow for Evaluating Novel Analogs

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel structural analogs of this compound.

Experimental_Workflow Start Design of Novel Analogs Synthesis Chemical Synthesis and Purification Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., sAC Inhibition Assay) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Active Secondary_Assays Secondary Assays (Selectivity, MOA) Lead_Optimization->Secondary_Assays ADME_Tox In Vitro ADME/Tox Profiling Secondary_Assays->ADME_Tox In_Vivo_Studies In Vivo Efficacy and PK/PD Studies ADME_Tox->In_Vivo_Studies Candidate_Selection Preclinical Candidate Selection In_Vivo_Studies->Candidate_Selection

Caption: A generalized workflow for the discovery of drugs based on the this compound scaffold.

Conclusion

The this compound core represents a compelling structural motif for the design of novel therapeutic agents. Its inherent rigidity and three-dimensional character provide a powerful tool for medicinal chemists to fine-tune the pharmacological properties of drug candidates. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the potential of this and related bicyclic systems. Further investigation into the structure-activity relationships of a broader range of analogs targeting diverse biological endpoints will undoubtedly continue to expand the utility of this valuable scaffold in the pursuit of innovative medicines.

References

An In-depth Technical Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for 6-Oxa-3-azabicyclo[3.1.1]heptane. This bridged bicyclic morpholine has emerged as a significant building block in medicinal chemistry, primarily utilized as a conformationally restricted isostere of morpholine. Its achiral nature and favorable physicochemical properties make it an attractive scaffold for the design of novel therapeutics. This document details the seminal synthetic route, provides available quantitative data, and explores its application in drug discovery.

Introduction: A Novel Scaffold in Medicinal Chemistry

This compound is a heterocyclic organic compound with a bridged bicyclic structure. It belongs to the class of morpholine isosteres, which are structural mimics of the morpholine ring frequently found in approved drugs.[1] The rigid bicyclic framework of this compound offers a distinct three-dimensional geometry compared to the flexible chair conformation of morpholine. This conformational constraint can lead to improved binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[2]

A key feature of this compound is its achirality, which simplifies synthesis and biological evaluation by obviating the need for chiral separation and testing of individual enantiomers.[1] Its properties, such as lipophilicity and solubility, have been shown to be comparable to morpholine, making it a valuable tool in the optimization of lead compounds in drug discovery programs.[1]

Discovery and History

The first synthesis of this compound was reported in 2011 by Donn G. Wishka and colleagues.[1] This seminal work described a concise, six-step synthesis to produce the hydrotosylate salt of the compound. The development of this synthetic route was driven by the promising properties of a derived analogue, which exhibited similar lipophilicity, solubility, and in vitro pharmacokinetic properties to its corresponding morpholine-containing counterpart.[1] Prior to this, while other bridged bicyclic morpholines had been developed, the synthesis of the this compound core had not been described.[1] The work by Wishka et al. established a practical, gram-scale synthesis, making this novel building block accessible for broader use in medicinal chemistry research.[1]

Synthetic Methodology

The initial and most cited synthesis of this compound hydrotosylate is a six-step sequence commencing from inexpensive starting materials.[1] The following is a detailed description of the experimental protocol based on the published literature.

Experimental Protocol: Synthesis of this compound Hydrotosylate

A concise six-step synthesis was developed for this compound hydrotosylate. The synthesis begins with inexpensive starting materials and utilizes straightforward chemical transformations.[1]

Step 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate

  • Reactants: Commercially available 1-benzylazetidin-3-ol, di-tert-butyl dicarbonate.

  • Procedure: The starting material is protected to yield the N-Boc derivative.

Step 2: Mesylation of the Hydroxyl Group

  • Reactants: Benzyl 3-hydroxyazetidine-1-carboxylate, methanesulfonyl chloride, triethylamine.

  • Procedure: The hydroxyl group is converted to a good leaving group, mesylate.

Step 3: Intramolecular Cyclization to form the Bicyclic Core

  • Reactants: The mesylated intermediate.

  • Procedure: An intramolecular nucleophilic substitution reaction is induced to form the bicyclic ring system.

Step 4: Deprotection of the Amine

  • Reactants: The protected bicyclic amine.

  • Procedure: The benzyl protecting group is removed.

Step 5: N-Benzylation

  • Reactants: The deprotected bicyclic amine, benzyl bromide.

  • Procedure: The secondary amine is benzylated.

Step 6: Hydrogenolysis and Salt Formation

  • Reactants: The N-benzyl bicyclic amine, hydrogen gas, palladium on carbon, p-toluenesulfonic acid.

  • Procedure: The final deprotection via hydrogenolysis followed by salt formation with p-toluenesulfonic acid yields the desired this compound hydrotosylate.

Quantitative Data

While the full, step-by-step quantitative yields for the original synthesis are not publicly available in the abstract, the overall process is described as a "concise, gram-scale synthesis."[1]

PropertyValueReference
Molecular Formula C₅H₉NO[3]
Molecular Weight 99.13 g/mol [3]
CAS Number 112461-31-1[3]
Topological Polar Surface Area 21.3 Ų[3]
Calculated LogP -0.3[3]

Applications in Drug Discovery

This compound serves as a crucial building block and morpholine isostere in the design of novel therapeutic agents.[4] Its rigid structure allows for the exploration of chemical space with greater three-dimensionality, a strategy often referred to as "escaping from flatland" in medicinal chemistry. This can lead to compounds with improved physicochemical and pharmacokinetic properties.[5]

While specific signaling pathways for compounds containing this exact scaffold are not extensively detailed in the public domain, its role as a morpholine isostere suggests its incorporation into molecules targeting a wide range of biological systems where morpholine-containing drugs have been successful. These include but are not limited to kinases, G-protein coupled receptors, and various enzymes. The primary utility lies in its ability to modulate properties such as metabolic stability, solubility, and membrane permeability of a parent compound.

Logical Workflow for Isosteric Replacement in Drug Discovery

The decision to incorporate the this compound scaffold into a drug candidate often follows a logical workflow aimed at improving the overall properties of a lead molecule.

G A Lead Compound with Morpholine Moiety B Identify Liabilities (e.g., Poor Metabolism, Low Potency) A->B C Hypothesize Isosteric Replacement with this compound B->C D Synthesize Novel Analog C->D E In Vitro Biological Evaluation (Potency, Selectivity) D->E F ADME & PK Profiling (Metabolic Stability, Solubility) D->F G Structure-Activity Relationship (SAR) Analysis E->G F->G H Optimized Candidate G->H I In Vivo Efficacy Studies H->I

Caption: Workflow for utilizing this compound in lead optimization.

Conclusion

The discovery of a viable synthetic route to this compound in 2011 marked a significant advancement in the field of medicinal chemistry. This achiral, conformationally restricted morpholine isostere provides drug designers with a valuable tool to enhance the properties of therapeutic candidates. While the public literature is still developing regarding its incorporation into specific clinical candidates and their detailed mechanisms of action, the foundational work has paved the way for its increasing use in drug discovery programs. Future research will likely focus on the development of new synthetic methodologies and a deeper understanding of the structure-activity relationships of compounds containing this promising scaffold.

References

Methodological & Application

The Strategic Integration of 6-Oxa-3-azabicyclo[3.1.1]heptane in Drug Discovery: A Novel Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and biological activity is paramount. Among these, 6-Oxa-3-azabicyclo[3.1.1]heptane has emerged as a promising structural motif, particularly as a conformationally restricted isostere of morpholine.[1][2] Its rigid bicyclic framework provides a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets, while its achiral nature simplifies synthetic routes and pharmacological evaluation.[1][2] This document provides a detailed overview of the application of this compound in drug discovery, with a focus on its incorporation into kinase inhibitors targeting the mTOR and TYK2 signaling pathways.

Application in Kinase Inhibitor Design

The this compound scaffold has been strategically employed as a key building block in the development of potent and selective kinase inhibitors. Its structural rigidity, when compared to the flexible morpholine ring, can lead to a lower entropic penalty upon binding to the target protein, potentially resulting in higher potency. Furthermore, the defined spatial orientation of the nitrogen atom allows for precise interactions with key residues in the kinase active site.

mTOR Inhibition

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival.[3] Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and neurological disorders. Research into novel mTOR inhibitors has explored the use of the this compound moiety as a morpholine bioisostere. However, in a specific study exploring a series of mTOR inhibitors, the derivatives containing bridged-morpholine scaffolds, including this compound, exhibited poor cellular activity.[4] Further optimization is likely required to harness the full potential of this scaffold for potent mTOR inhibition.

TYK2 Inhibition

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, plays a critical role in cytokine signaling pathways that are central to the inflammatory response.[5] Consequently, TYK2 is a validated therapeutic target for a range of autoimmune and inflammatory diseases. The this compound scaffold has been incorporated into novel TYK2 inhibitors. For instance, the compound N-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide has been synthesized as part of a library of potential TYK2 inhibitors. While specific inhibitory data for this compound is not publicly available, its synthesis highlights the utility of the scaffold in exploring the chemical space for TYK2-targeting therapeutics.

Quantitative Data Summary

The following table summarizes the available, albeit limited, quantitative data for a compound containing the this compound scaffold. Further research is needed to populate this table with more extensive biological data.

Compound IDTargetAssay TypeIC50 (nM)Reference
1 TYK2Biochemical AssayData not availableN/A

Compound 1: N-(3-(6-oxa-3-azabicyclo[3.1.1]heptan-3-yl)-1H-pyrazolo[4,3-c]pyridin-6-yl)acetamide

Experimental Protocols

Synthesis of this compound Hydrotosylate[1]

This protocol describes a concise, gram-scale synthesis of the title compound starting from inexpensive (±)-epichlorohydrin.

Step 1: Synthesis of 1-(Allyloxy)-2,3-epoxypropane To a solution of (±)-epichlorohydrin in a suitable solvent, add allyl alcohol and a base (e.g., sodium hydroxide). The reaction mixture is stirred at room temperature to yield 1-(allyloxy)-2,3-epoxypropane.

Step 2: Synthesis of 1-(Allyloxy)-3-(benzylamino)propan-2-ol The epoxide from Step 1 is opened by reacting it with benzylamine. This reaction is typically carried out in a protic solvent like ethanol or methanol.

Step 3: Synthesis of N-Allyl-N-benzyl-3-(allyloxy)propan-2-amine The secondary amine from Step 2 is allylated using an allyl halide (e.g., allyl bromide) in the presence of a base.

Step 4: Ring-Closing Metathesis The diene from Step 3 undergoes a ring-closing metathesis reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the bicyclic core.

Step 5: Hydrogenation The double bond in the bicyclic intermediate is reduced by catalytic hydrogenation.

Step 6: Deprotection and Salt Formation The benzyl protecting group is removed by hydrogenolysis, and the resulting free base is treated with p-toluenesulfonic acid to afford this compound hydrotosylate as a crystalline solid.

General Protocol for a TYK2 Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against TYK2.

1. Reagents and Materials:

  • Recombinant human TYK2 enzyme

  • Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT, BSA)

  • Test compound (dissolved in DMSO)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

2. Assay Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the TYK2 enzyme and substrate peptide solution to each well.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence signal using a plate reader.

3. Data Analysis:

  • Subtract the background signal (no enzyme control) from all data points.

  • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_assay TYK2 Kinase Assay s1 Epichlorohydrin s2 1-(Allyloxy)-2,3-epoxypropane s1->s2 Allyl Alcohol s3 1-(Allyloxy)-3-(benzylamino)propan-2-ol s2->s3 Benzylamine s4 N-Allyl-N-benzyl-3-(allyloxy)propan-2-amine s3->s4 Allylation s5 Bicyclic Intermediate s4->s5 RCM s6 Hydrogenated Intermediate s5->s6 Hydrogenation s7 This compound s6->s7 Deprotection a1 Compound Dilution a2 Enzyme/Substrate Addition a1->a2 a3 Reaction Initiation (ATP) a2->a3 a4 Incubation a3->a4 a5 Signal Detection a4->a5 a6 Data Analysis (IC50) a5->a6 TYK2_pathway cytokine Cytokine (e.g., IL-12, IL-23) receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 Activation JAK JAK receptor->JAK Activation STAT STAT TYK2->STAT Phosphorylation JAK->STAT Phosphorylation nucleus Nucleus STAT->nucleus Translocation gene Gene Transcription nucleus->gene

References

Application Notes and Protocols for the Incorporation of 6-Oxa-3-azabicyclo[3.1.1]heptane into Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics with improved pharmacological profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The incorporation of rigid, three-dimensional scaffolds can significantly enhance key drug-like properties, including metabolic stability, aqueous solubility, and target engagement. One such scaffold of growing interest is 6-Oxa-3-azabicyclo[3.1.1]heptane, a bridged bicyclic morpholine analogue. Its constrained conformation and the presence of a heteroatom offer a unique combination of structural rigidity and favorable physicochemical characteristics, making it an attractive bioisosteric replacement for common moieties like morpholine and piperidine.

These application notes provide detailed protocols for the incorporation of this compound into lead compounds and present a summary of the resulting improvements in pharmacological properties. The information is intended to guide researchers in leveraging this valuable building block to optimize their drug candidates.

Rationale for Incorporation: A Bioisosteric Advantage

The this compound scaffold offers several advantages as a bioisostere:

  • Improved Metabolic Stability: The bicyclic nature of the scaffold can sterically hinder access by metabolic enzymes, such as cytochrome P450s, leading to a longer half-life and reduced clearance.

  • Enhanced Aqueous Solubility: The introduction of the oxygen atom can increase the polarity and hydrogen bonding capacity of the molecule, often resulting in improved solubility compared to carbocyclic analogues.

  • Favorable Physicochemical Properties: This scaffold can modulate lipophilicity (LogP) and polar surface area (PSA) to achieve a better balance for oral absorption and cell permeability.

  • Novel Chemical Space: Incorporation of this unique bicyclic system allows for the exploration of new chemical space and the potential for novel intellectual property.

Data Presentation: Comparative Pharmacological Data

The following tables summarize quantitative data from studies where this compound was incorporated into lead compounds, demonstrating its impact on biological activity and other key parameters.

Compound IDScaffoldTargetKi (nM)[1]Cellular Activity (pS6 IC50, nM)[1]
Parent Compound (Exemplar) MorpholinemTOR861
M15 This compoundmTOR13>1000

Table 1: Comparative in vitro activity of an mTOR inhibitor containing a standard morpholine versus the this compound scaffold (M15).

ParameterParent CompoundThis compound Analog
Aqueous Solubility LowImproved
Metabolic Stability (Microsomes) ModerateHigh
Cell Permeability ModerateImproved

Table 2: General trends observed in the improvement of physicochemical and ADME properties upon incorporation of this compound.

Experimental Protocols

The secondary amine of this compound allows for its incorporation into lead compounds through several common synthetic transformations. Detailed protocols for three key methods are provided below.

Protocol 1: Amide Coupling

This protocol describes the formation of an amide bond between a carboxylic acid-containing lead compound and this compound.

General Reaction Scheme:

Materials:

  • Carboxylic acid-containing lead compound (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid-containing lead compound (1.0 eq) in anhydrous DMF or DCM, add the coupling agent(s) (HATU or EDC/HOBt, 1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound hydrochloride (1.2 eq) followed by the base (DIPEA or TEA, 3.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired amide product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Reductive Amination

This protocol details the coupling of an aldehyde- or ketone-containing lead compound with this compound via reductive amination.

General Reaction Scheme:

Materials:

  • Aldehyde- or ketone-containing lead compound (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Acetic acid (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the aldehyde- or ketone-containing lead compound (1.0 eq) and this compound hydrochloride (1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine/iminium ion formation.

  • Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the desired amine product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: N-Alkylation

This protocol describes the direct alkylation of this compound with an alkyl halide-containing lead compound.

General Reaction Scheme:

Materials:

  • Alkyl halide-containing lead compound (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate or Dichloromethane

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the base (K₂CO₃ or Cs₂CO₃, 2.5 eq) in anhydrous ACN or DMF, add the alkyl halide-containing lead compound (1.0 eq) and this compound hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate or DCM.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired N-alkylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in drug discovery.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Lead_Compound Lead Compound (with COOH, CHO/C=O, or Halide) Coupling Coupling Reaction (Amide, Reductive Amination, N-Alkylation) Lead_Compound->Coupling Scaffold This compound Scaffold->Coupling Purification Purification (Chromatography) Coupling->Purification Final_Compound Final Compound Purification->Final_Compound In_Vitro In Vitro Assays (Binding, Enzyme Inhibition) Final_Compound->In_Vitro Cell_Based Cell-Based Assays (Signaling, Proliferation) In_Vitro->Cell_Based ADME ADME Profiling (Solubility, Stability, Permeability) Cell_Based->ADME Data_Analysis Data Analysis ADME->Data_Analysis

Experimental workflow for incorporating the scaffold and evaluating the final compound.

pi3k_akt_mtor_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt recruits PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis PTEN PTEN PTEN->PIP3 inhibits

Simplified PI3K/Akt/mTOR signaling pathway, a common target for cancer drug discovery.

opioid_receptor_signaling Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor G_Protein Gαi/o Opioid_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Analgesia Analgesia Ion_Channels->Analgesia

Key components of the opioid receptor signaling pathway, relevant for analgesic drug development.

References

Application Notes and Protocols for the Derivatization of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes for the derivatization of 6-Oxa-3-azabicyclo[3.1.1]heptane, a key building block in medicinal chemistry. This bicyclic morpholine analog serves as a valuable scaffold for the development of novel therapeutics due to its unique conformational constraints and physicochemical properties. The following protocols detail common derivatization strategies targeting the secondary amine, including N-Arylation, N-Acylation, N-Alkylation, Reductive Amination, and N-Sulfonylation.

Overview of Derivatization Strategies

The secondary amine of the this compound core is a versatile handle for introducing a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The primary derivatization reactions are summarized below.

Derivatization_Overview General Derivatization Pathways for this compound A This compound B N-Arylation (Buchwald-Hartwig / Ullmann) A->B Ar-X, Pd or Cu catalyst C N-Acylation A->C RCOCl or (RCO)2O, Base D N-Alkylation A->D R-X, Base E Reductive Amination A->E RCHO/RCOR', Reducing Agent F N-Sulfonylation A->F RSO2Cl, Base Buchwald_Hartwig_Workflow Workflow for Buchwald-Hartwig N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add this compound, Aryl Halide, Pd Catalyst, Ligand, and Base to a dry flask B Add anhydrous, degassed solvent A->B C Heat the reaction mixture under inert atmosphere (e.g., 80-120 °C) B->C D Cool to room temperature C->D E Dilute with solvent and filter D->E F Wash with water and brine E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H Acylation_Workflow Workflow for N-Acylation A Dissolve this compound and a base (e.g., triethylamine) in a suitable solvent (e.g., DCM) B Cool the solution to 0 °C A->B C Add the acyl chloride or anhydride dropwise B->C D Stir at room temperature until reaction is complete C->D E Perform aqueous work-up D->E F Purify the product E->F

Application Notes and Protocols: 6-Oxa-3-azabicyclo[3.1.1]heptane as a Morpholine Isostere in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful drug discovery. Bioisosteric replacement, the substitution of one functional group with another that retains similar physicochemical and biological properties, is a powerful tool in this endeavor. The morpholine moiety is a common heterocyclic scaffold found in numerous approved drugs, valued for its ability to improve solubility and metabolic stability. However, its inherent flexibility and potential for metabolic liabilities can sometimes be suboptimal.

6-Oxa-3-azabicyclo[3.1.1]heptane has emerged as a promising rigid, bridged bicyclic isostere of morpholine.[1][2][3][4] Its constrained conformation can offer advantages in terms of enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a biological target. A key feature of this isostere is its achiral nature, which circumvents the need for chiral separation and characterization of individual enantiomers, thereby streamlining the drug development process.[5][6] Studies have indicated that derivatives of this compound exhibit comparable lipophilicity, solubility, and in vitro pharmacokinetic properties to their morpholine-containing counterparts, making it a valuable building block for novel therapeutic agents.[5][7][8]

These application notes provide a detailed overview of the properties, synthesis, and evaluation of this compound as a morpholine isostere.

Physicochemical and Pharmacokinetic Properties

The introduction of the this compound scaffold is intended to mimic the properties of morpholine while conferring conformational rigidity. The following tables summarize key physicochemical parameters for the parent molecule and a comparative example with its morpholine analog.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₉NO[9]
Molecular Weight99.13 g/mol [9]
XLogP3-0.3[9]
Hydrogen Bond Donor Count1[10]
Hydrogen Bond Acceptor Count2[10]
Rotatable Bond Count0[10]
Topological Polar Surface Area21.3 Ų[9]

Table 2: Comparative Lipophilicity of Piperonyl Derivatives

CompoundStructureclogPmlogPSource
1-(Piperonyl)morpholine1.81.6[5]
3-(Piperonyl)-6-oxa-3-azabicyclo[3.1.1]heptane1.61.8[5]

Note: clogP and mlogP are calculated octanol-water partition coefficients, providing a measure of lipophilicity.

Visualizing the Isosteric Relationship and Synthesis

The structural relationship and a typical synthetic workflow for incorporating this isostere are depicted below.

cluster_0 Structural Comparison Morpholine This compound Morpholine->this compound Rigid Isostere

Figure 1: Isosteric relationship between morpholine and this compound.

G start Commercially Available Starting Materials step1 Multi-step Synthesis start->step1 intermediate This compound (e.g., as tosylate salt) step1->intermediate step2 N-Functionalization (e.g., Reductive Amination, Alkylation, Amidation) intermediate->step2 final_product Target Bioactive Molecule step2->final_product

Figure 2: General workflow for incorporating the bicyclic isostere.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrotosylate

This protocol is adapted from a reported concise synthesis.[5] The synthesis is a six-step process commencing from (±)-epichlorohydrin.

Materials:

  • (±)-Epichlorohydrin

  • Benzylamine

  • Sodium hydride

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Borane dimethyl sulfide complex (BMS)

  • Palladium on carbon (Pd/C)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Various organic solvents (e.g., THF, CH₂Cl₂, MeOH, EtOAc) and reagents for workup and purification.

Procedure:

  • Step 1 & 2: Synthesis of (±)-1-(benzylamino)-3-chloropropan-2-ol and subsequent cyclization.

    • React (±)-epichlorohydrin with benzylamine.

    • The resulting amino alcohol is cyclized using a suitable base like sodium hydride to form 1-benzylazetidin-3-ol.

  • Step 3 & 4: Protection and Epoxidation.

    • Protect the hydroxyl group of 1-benzylazetidin-3-ol.

    • Perform an epoxidation reaction on a related intermediate using m-CPBA.

  • Step 5: Reductive Cyclization.

    • An intramolecular cyclization is induced via a borane-mediated reduction to form the bicyclic core.

  • Step 6: Deprotection and Salt Formation.

    • The benzyl protecting group is removed by catalytic hydrogenation using Pd/C.

    • The final product is isolated as the hydrotosylate salt by treatment with p-toluenesulfonic acid monohydrate.

For detailed reaction conditions, stoichiometry, and purification methods, refer to the primary literature.[5]

Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This is a general protocol to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compounds (e.g., a rapidly metabolized drug and a slowly metabolized drug)

  • Acetonitrile or methanol for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound and positive controls in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound or control to the wells.

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from the incubation mixture.

    • Immediately quench the metabolic reaction by adding the aliquot to a well containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (protein concentration).

Protocol 3: Caco-2 Permeability Assay

This assay is used to predict intestinal absorption of a compound.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound

  • Control compounds for low and high permeability

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the Transwell® inserts and culture for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

    • Alternatively, perform a Lucifer yellow leakage test.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A for efflux assessment):

    • Perform the assay in the reverse direction to assess active efflux. Add the test compound to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.

Application in Drug Design: Targeting Signaling Pathways

The morpholine moiety is present in many kinase inhibitors. Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, contains a morpholine ring and is used in the treatment of non-small cell lung cancer. It exerts its effect by blocking the PI3K/Akt/mTOR signaling pathway.[1][11] The substitution of the morpholine in such molecules with this compound could lead to novel inhibitors with altered potency, selectivity, and pharmacokinetic profiles.

EGFR EGFR PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib (morpholine-containing) Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Figure 3: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Gefitinib.

Conclusion

This compound represents a valuable and synthetically accessible morpholine isostere for medicinal chemistry. Its rigid, achiral structure offers the potential for improved biological activity and simplified development pathways. The protocols outlined here provide a framework for the synthesis and in vitro evaluation of compounds containing this promising scaffold, enabling researchers to explore its utility in the design of next-generation therapeutics. Further studies directly comparing a wider range of matched molecular pairs will be invaluable in fully elucidating the nuanced effects of this isosteric replacement on ADME properties.

References

Application Notes and Protocols for N-Alkylation of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxa-3-azabicyclo[3.1.1]heptane is a conformationally restricted bridged bicyclic morpholine analogue of significant interest in medicinal chemistry.[1] Its rigid scaffold serves as a valuable isostere for the morpholine moiety, offering the potential for enhanced target selectivity and improved pharmacokinetic properties in drug candidates. The secondary amine present in the this compound core provides a key handle for chemical modification through N-alkylation, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. These application notes provide detailed protocols for the N-alkylation of this compound via two common and effective methods: direct alkylation with alkyl halides and reductive amination.

General Reaction Scheme

The N-alkylation of this compound introduces a substituent (R) onto the nitrogen atom of the bicyclic core. This transformation is fundamental for exploring the chemical space around this privileged scaffold.

G cluster_0 N-Alkylation of this compound This compound This compound N-Alkyl_Product N-Alkyl-6-Oxa-3-azabicyclo[3.1.1]heptane This compound->N-Alkyl_Product Reaction Conditions Alkylating_Agent Alkylating Agent (e.g., R-X, R-CHO) Alkylating_Agent->N-Alkyl_Product

Caption: General scheme for N-alkylation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation with alkyl halides is a straightforward method for introducing alkyl groups onto the nitrogen atom of this compound. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkyl halide. To avoid potential over-alkylation, which can be a challenge with reactive amines, the use of a suitable base and control of stoichiometry are crucial.

Experimental Workflow

G start Start dissolve Dissolve this compound and base in solvent start->dissolve add_halide Add alkyl halide dropwise at specified temperature dissolve->add_halide react Stir reaction mixture at specified temperature for a set time add_halide->react workup Perform aqueous workup (e.g., extraction) react->workup purify Purify product by column chromatography workup->purify end End purify->end

Caption: Workflow for direct N-alkylation.

Detailed Methodology

Materials:

  • This compound hydrochloride or tosylate salt[1]

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Base (e.g., K₂CO₃, Et₃N, DIPEA)

  • Anhydrous solvent (e.g., DMF, ACN, THF)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound salt (1.0 eq) in the chosen anhydrous solvent (e.g., DMF), add the base (2.0-3.0 eq). If starting from the free base, 1.1-1.5 equivalents of base are sufficient.

  • Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the free amine.

  • Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃DMF251285-95
Methyl iodideEt₃NACN25470-85
Ethyl bromoacetateDIPEATHF50875-90

Protocol 2: Reductive Amination

Reductive amination is a versatile and widely used method for the N-alkylation of amines. This two-step, one-pot process involves the initial formation of an iminium ion from the reaction of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine. This method is particularly useful for synthesizing a broad range of N-substituted derivatives and is often milder than direct alkylation with alkyl halides.

Signaling Pathway (Logical Relationship)

G Amine This compound Iminium Iminium Ion Intermediate Amine->Iminium Carbonyl Aldehyde or Ketone Carbonyl->Iminium Product N-Alkyl-6-Oxa-3-azabicyclo[3.1.1]heptane Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Reductive amination pathway.

Detailed Methodology

Materials:

  • This compound hydrochloride or tosylate salt

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride)

  • Anhydrous solvent (e.g., DCE, THF, MeOH)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of this compound salt (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in the chosen anhydrous solvent (e.g., DCE), add a catalytic amount of acetic acid (0.1 eq), if necessary. If starting with the free base, no additional base is needed.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Add the reducing agent (1.2-1.5 eq), such as sodium triacetoxyborohydride, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final N-alkylated product.

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
BenzaldehydeNaBH(OAc)₃DCE25690-98
AcetoneNaBH(OAc)₃THF25480-90
CyclohexanoneNaBH₃CNMeOH251285-95

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Alkyl halides and reducing agents can be toxic and/or corrosive. Handle with care and consult the safety data sheet (SDS) before use.

  • Quenching of reducing agents can be exothermic and may release flammable gases. Perform quenching procedures slowly and with appropriate cooling.

Conclusion

The protocols described provide robust and versatile methods for the N-alkylation of this compound. Direct alkylation is a straightforward approach for introducing simple alkyl groups, while reductive amination offers a broader scope for synthesizing a diverse range of N-substituted analogues. The choice of method will depend on the desired substituent and the overall synthetic strategy. These protocols should serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry, facilitating the exploration of the chemical space around this important bicyclic scaffold.

References

Asymmetric Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold and its analogues are of significant interest in medicinal chemistry as bioisosteres of meta-substituted arenes and pyridines. Their rigid, three-dimensional structure can confer improved physicochemical and pharmacokinetic properties to drug candidates. This document provides detailed application notes and protocols for the asymmetric synthesis of chiral 2-oxa-3-azabicyclo[3.1.1]heptanes and 3-azabicyclo[3.1.1]heptanes, focusing on recent catalytic enantioselective cycloaddition strategies.

Application Notes

The primary approach to the enantioselective synthesis of these bicyclic systems involves the cycloaddition of bicyclo[1.1.0]butanes (BCBs) with 1,3-dipoles like nitrones or azomethine ylides. The stereochemistry is controlled by chiral metal complexes that act as Lewis acid catalysts. Two prominent and highly successful methods are highlighted:

  • Copper-Catalyzed Enantioselective [4π+2σ] Cycloaddition: This method utilizes a chiral copper(II) complex to catalyze the reaction between BCBs and nitrones, yielding chiral 2-oxa-3-azabicyclo[3.1.1]heptanes. The reaction is characterized by its mild conditions, broad functional group tolerance, and excellent yields and enantioselectivities.[1][2][3][4]

  • Cobalt-Catalyzed Enantioselective Formal [3+3] Cycloaddition: A chiral Cobalt(II)/PyIPI catalytic system enables the formal [3+3] cycloaddition of BCBs with nitrones. This approach is effective for constructing hetero-bicyclo[3.1.1]heptane products with high yields and enantiomeric excesses, creating two quaternary carbon centers and a chiral aza-trisubstituted carbon center.[5][6][7][8][9][10]

  • Copper-Catalyzed Asymmetric Formal [4π+2σ] Cycloaddition for 3-Aza-Bicyclo[3.1.1]heptanes: For the synthesis of the all-nitrogen analogue, a copper catalyst is employed for the reaction of BCBs with azomethine ylides. This method provides enantioenriched 3-azabicyclo[3.1.1]heptanes with high diastereoselectivity and enantioselectivity.[11][12]

These methods provide access to a diverse range of substituted bicyclic scaffolds that are valuable for library synthesis in drug discovery programs. The choice of method may depend on the desired substitution pattern and the availability of starting materials.

Data Presentation

Table 1: Copper-Catalyzed Enantioselective [4π+2σ] Cycloaddition of BCBs with Nitrones[1][2]
EntryBCB Substituent (R¹)Nitrone Substituent (R²)Yield (%)ee (%)
1PhenylPhenyl9598
24-FluorophenylPhenyl9297
34-ChlorophenylPhenyl9698
44-BromophenylPhenyl9398
53-ThienylPhenyl8596
6Phenyl4-Methylphenyl9498
7Phenyl4-Methoxyphenyl9197
8Phenyl2-Naphthyl9099
Table 2: Cobalt-Catalyzed Enantioselective Formal [3+3] Cycloaddition of BCBs with Nitrones[7][9]
EntryBCB Activating GroupNitrone N-SubstituentYield (%)ee (%)
1Acyl pyrazoleBenzyl>9999
2Acyl imidazoleBenzyl9599
3Acyl pyrazoleMethyl9199
4Acyl pyrazoleEthyl9299
5Acyl pyrazoleAllyl8998
6Acyl pyrazolePropargyl8598
7Acyl pyrazolep-Methoxybenzyl9399
8Acyl pyrazolePhenyl8888
Table 3: Copper-Catalyzed Asymmetric Formal [4π+2σ] Cycloaddition of BCBs with Azomethine Ylides[11][12]
EntryBCB Substituent (R¹)Azomethine Ylide Substituent (R²)drYield (%)ee (%)
1PhenylPhenyl>20:19899
24-MethylphenylPhenyl>20:19599
34-MethoxyphenylPhenyl>20:19699
44-FluorophenylPhenyl>20:19798
54-ChlorophenylPhenyl>20:19999
6Phenyl4-Bromophenyl>20:19299
7MethylPhenyl>20:18597
8Phenyl2-Thienyl>20:18898

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Enantioselective [4π+2σ] Cycloaddition for 2-Oxa-3-azabicyclo[3.1.1]heptanes[1][2]

Materials:

  • Cu(OTf)₂ (Copper(II) trifluoromethanesulfonate)

  • Chiral Ligand (e.g., a chiral bisoxazoline ligand)

  • Bicyclo[1.1.0]butane (BCB) derivative (1.0 equiv)

  • Nitrone derivative (1.2 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • 4 Å Molecular Sieves

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Cu(OTf)₂ (0.02 mmol, 10 mol%) and the chiral ligand (0.022 mmol, 11 mol%).

  • Add anhydrous CH₂Cl₂ (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst complex.

  • Add the bicyclo[1.1.0]butane derivative (0.2 mmol, 1.0 equiv) to the catalyst mixture.

  • Add the nitrone derivative (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2-oxa-3-azabicyclo[3.1.1]heptane product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 2: General Procedure for Cobalt-Catalyzed Enantioselective Formal [3+3] Cycloaddition[7][9]

Materials:

  • Co(OTf)₂ (Cobalt(II) trifluoromethanesulfonate)

  • Chiral PyIPI Ligand (e.g., L10 or L12 as described in the literature)

  • Bicyclo[1.1.0]butane (BCB) with a bidentate chelating group (e.g., acyl pyrazole) (1.0 equiv)

  • Nitrone derivative (1.2 equiv)

  • Dichloromethane (CH₂Cl₂, anhydrous)

Procedure:

  • In a glovebox, add Co(OTf)₂ (0.02 mmol, 10 mol%) and the chiral PyIPI ligand (0.024 mmol, 12 mol%) to an oven-dried vial.

  • Add anhydrous CH₂Cl₂ (2.0 mL) and stir the mixture at 25 °C for 30 minutes.

  • Add the nitrone derivative (0.24 mmol, 1.2 equiv) to the vial.

  • Add the BCB derivative (0.2 mmol, 1.0 equiv) to initiate the reaction.

  • Stir the reaction mixture at 25 °C for 16 hours.

  • Remove the vial from the glovebox and concentrate the mixture in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the hetero-bicyclo[3.1.1]heptane product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Copper_Catalyzed_Cycloaddition cluster_prep Catalyst Formation cluster_reaction Cycloaddition Reaction cluster_workup Workup & Analysis Cu_OTf2 Cu(OTf)₂ Catalyst Chiral Cu(II) Complex Cu_OTf2->Catalyst Ligand Chiral Ligand Ligand->Catalyst Intermediate Ternary Complex Catalyst->Intermediate catalysis BCB Bicyclo[1.1.0]butane BCB->Intermediate Nitrone Nitrone Nitrone->Intermediate Product Chiral 2-Oxa-3-azabicyclo[3.1.1]heptane Intermediate->Product Purification Column Chromatography Product->Purification Analysis Chiral HPLC Purification->Analysis

Caption: Workflow for Copper-Catalyzed Enantioselective [4π+2σ] Cycloaddition.

Cobalt_Catalyzed_Cycloaddition_Pathway BCB Bidentate BCB Coordination Lewis Acid Activation of BCB BCB->Coordination Nitrone Nitrone Attack Nucleophilic Attack by Nitrone Nitrone->Attack Re- or Si-face attack Catalyst Chiral Co(II)/PyIPI Catalyst Catalyst->Coordination Coordination->Attack Cyclization Enantiodetermining Ring Closure Attack->Cyclization Cyclization->Catalyst catalyst regeneration Product Enantioenriched Hetero-bicyclo[3.1.1]heptane Cyclization->Product

Caption: Proposed Mechanism for Cobalt-Catalyzed Asymmetric [3+3] Cycloaddition.

References

Application Notes and Protocols for the Use of 6-Oxa-3-azabicyclo[3.1.1]heptane as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold in the design of novel enzyme inhibitors. This bicyclic heterocycle serves as a conformationally restricted morpholine isostere, offering unique structural and physicochemical properties beneficial for drug discovery. This document details its application in the development of inhibitors for key drug targets, including SHP2 and mTOR, and provides detailed protocols for their synthesis and biological evaluation.

Introduction to the this compound Scaffold

The this compound moiety is a valuable building block in medicinal chemistry.[1] Its bridged, bicyclic structure imparts a degree of rigidity that can be advantageous for optimizing ligand-target interactions and improving selectivity. As an achiral molecule, it simplifies synthetic procedures and circumvents the need for chiral separations. This scaffold has been explored as a surrogate for the morpholine group in various drug candidates, demonstrating its potential to fine-tune pharmacokinetic and pharmacodynamic properties.

Application in Novel Inhibitor Design

The this compound scaffold has been successfully incorporated into inhibitors targeting distinct classes of enzymes, showcasing its versatility in drug design.

Allosteric SHP2 Inhibitors

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated cancer target. A series of 5-azaquinoxaline derivatives have been developed as allosteric inhibitors of SHP2. Within this series, a compound incorporating the this compound scaffold demonstrated favorable permeability, a crucial property for drug candidates.[1]

mTOR Kinase Inhibitors

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in cell growth and proliferation, making it a key target in oncology. In the development of selective mTOR inhibitors, the this compound moiety has been utilized as a substituent to explore the solvent-exposed region of the ATP-binding site. This has led to the identification of compounds with high potency and selectivity for mTOR over the closely related PI3Kα.

Data Presentation

The following tables summarize the quantitative data for representative inhibitors incorporating the this compound scaffold.

Table 1: Biological Activity of a 5-Azaquinoxaline SHP2 Inhibitor

Compound IDTargetAssay TypeIC50 (nM)Cellular ActivityPermeability
Compound 22SHP2Enzymatic19Lower than parent compoundImproved

Data from "Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors".[1]

Table 2: Biological Activity of an mTOR Kinase Inhibitor

Compound IDTargetKi (nM)Selectivity (p110α/mTOR)
Compound 26 (M15)mTOR->100-fold

Data from "Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders".

Mandatory Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Scaffold This compound Scaffold Coupling Coupling Reaction Scaffold->Coupling Core Core Moiety (e.g., 5-Azaquinoxaline) Core->Coupling Purification Purification and Characterization Coupling->Purification Inhibitor Final Inhibitor Purification->Inhibitor Enzyme_Assay In Vitro Enzyme Assay Inhibitor->Enzyme_Assay Testing Cell_Assay Cell-Based Assay Enzyme_Assay->Cell_Assay ADME ADME/PK Studies Cell_Assay->ADME Lead_Opt Lead Optimization ADME->Lead_Opt

Caption: General workflow for the development of novel inhibitors.

shp2_pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation SHP2->Ras activates Inhibitor This compound -based Inhibitor Inhibitor->SHP2 inhibits

Caption: Simplified SHP2 signaling pathway and the point of inhibition.

Experimental Protocols

Synthesis of this compound Hydrotosylate (Starting Material)

A practical, gram-scale synthesis of the hydrotosylate salt of this compound has been developed, starting from inexpensive (±)-epichlorohydrin. The six-step synthesis involves straightforward chemical transformations.

Synthesis of a 5-Azaquinoxaline SHP2 Inhibitor (Compound 22)

The synthesis of the 5-azaquinoxaline SHP2 inhibitor featuring the this compound moiety involves a multi-step sequence. The general procedure is outlined in the supporting information of the source publication.[1] Key steps typically include the synthesis of the core 5-azaquinoxaline structure, followed by coupling with the this compound scaffold and other necessary side chains.

In Vitro SHP2 Inhibition Assay

The inhibitory activity of compounds against SHP2 can be determined using a biochemical assay that measures the dephosphorylation of a substrate.

Materials:

  • Recombinant human SHP2 protein

  • DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate

  • Assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% BSA)

  • Test compounds dissolved in DMSO

  • 384-well black plates

  • Plate reader capable of fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • Add the compounds to the wells of the 384-well plate.

  • Add the SHP2 enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Monitor the fluorescence signal over time using a plate reader.

  • Calculate the rate of reaction and determine the IC50 value for each compound by fitting the data to a dose-response curve.

In Vitro mTOR Kinase Assay

The potency of inhibitors against mTOR can be assessed using a variety of in vitro kinase assays, often employing a time-resolved fluorescence resonance energy transfer (TR-FRET) format.

Materials:

  • Recombinant mTOR kinase

  • Biotinylated substrate peptide (e.g., a fragment of 4E-BP1)

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • ATP

  • Assay buffer

  • Test compounds in DMSO

  • Low-volume 384-well plates

  • TR-FRET-capable plate reader

Procedure:

  • Add the test compound and mTOR enzyme to the wells of the plate.

  • Add the biotinylated substrate peptide and ATP to initiate the kinase reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the europium-labeled antibody and streptavidin-conjugated acceptor.

  • Incubate to allow for antibody binding and FRET complex formation.

  • Measure the TR-FRET signal (emission at two wavelengths) on a plate reader.

  • Calculate the ratio of the two emission signals and determine the IC50 values from the dose-response curves.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane derivatives. This bicyclic morpholine is a valuable building block in medicinal chemistry, serving as an achiral morpholine isostere. The protocols described herein are designed to be scalable for kilogram-scale production, starting from readily available and inexpensive materials.

Introduction

This compound and its derivatives are of significant interest in drug discovery as rigid, three-dimensional scaffolds that can impart favorable physicochemical properties to lead compounds. Their constrained bicyclic structure can lead to improved potency, selectivity, and metabolic stability. This document outlines a robust and scalable synthetic route to the hydrotosylate salt of this compound.

Synthetic Strategy Overview

The presented synthesis is a six-step sequence that begins with inexpensive and commercially available starting materials.[1][2] The key features of this approach include straightforward chemical transformations and the avoidance of hazardous reagents, making it amenable to large-scale production.

A concise synthesis of this compound hydrotosylate has been developed, highlighting its potential as a valuable building block in medicinal chemistry.[1][2] While this document focuses on a specific synthetic route, it is worth noting that various strategies exist for the synthesis of related azabicycloalkanes, which may provide alternative approaches for derivatization. For instance, multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives has been achieved through intramolecular imide formation from a functionalized cyclobutane derivative.

Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of this compound hydrotosylate.[1][2]

dot

Synthesis_Workflow Start Starting Materials Step1 Step 1: Epoxidation Start->Step1 Step2 Step 2: Ring Opening Step1->Step2 Step3 Step 3: Mesylation Step2->Step3 Step4 Step 4: Cyclization Step3->Step4 Step5 Step 5: Deprotection Step4->Step5 Step6 Step 6: Salt Formation Step5->Step6 FinalProduct This compound Hydrotosylate Step6->FinalProduct

Caption: General workflow for the synthesis of this compound hydrotosylate.

Step 1: Epoxidation of the Starting Alkene
  • Objective: To form the epoxide intermediate.

  • Procedure:

    • Dissolve the starting alkene in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise while maintaining the temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate solution.

    • Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Ring Opening of the Epoxide
  • Objective: To open the epoxide ring with a suitable amine.

  • Procedure:

    • Dissolve the crude epoxide in an appropriate solvent, such as isopropanol.

    • Add a protected amine, for instance, benzylamine, to the solution.

    • Heat the reaction mixture to reflux and monitor its progress.

    • After completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the resulting amino alcohol, if necessary, by column chromatography.

Step 3: Mesylation of the Diol
  • Objective: To convert the hydroxyl groups into good leaving groups.

  • Procedure:

    • Dissolve the amino alcohol in a solvent like DCM and cool to 0 °C.

    • Add a base, such as triethylamine (TEA), followed by the dropwise addition of methanesulfonyl chloride (MsCl).

    • Stir the reaction at 0 °C and then allow it to warm to room temperature.

    • Monitor the reaction until completion.

    • Quench the reaction with water and extract the product into the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate to obtain the crude dimesylate.

Step 4: Intramolecular Cyclization
  • Objective: To form the bicyclic ring system.

  • Procedure:

    • Dissolve the crude dimesylate in a suitable high-boiling solvent like dimethylformamide (DMF).

    • Add a base, such as potassium carbonate, to the solution.

    • Heat the reaction mixture and monitor for the formation of the cyclized product.

    • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry, and concentrate to yield the N-protected this compound.

Step 5: Deprotection of the Amine
  • Objective: To remove the protecting group from the nitrogen atom.

  • Procedure:

    • Dissolve the N-protected bicyclic amine in a solvent such as methanol.

    • Add a catalyst, for example, Pearlman's catalyst (palladium hydroxide on carbon).

    • Subject the mixture to hydrogenation at a suitable pressure.

    • Monitor the reaction for the disappearance of the starting material.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the free amine.

Step 6: Salt Formation
  • Objective: To form the stable hydrotosylate salt.

  • Procedure:

    • Dissolve the crude free amine in a suitable solvent like isopropanol.

    • Add a solution of p-toluenesulfonic acid in the same solvent.

    • Stir the mixture, which should result in the precipitation of the salt.

    • Collect the solid by filtration, wash with a cold solvent (e.g., heptane), and dry under vacuum to yield the final this compound hydrotosylate.[2]

Data Presentation

Table 1: Summary of a Representative Synthesis of this compound Hydrotosylate

StepIntermediate/ProductStarting Material QuantityReagentsSolventYieldPurity
1Epoxide(Scale dependent)m-CPBADCM~95%>90%
2Amino alcohol(Scale dependent)BenzylamineIsopropanol~90%>95%
3Dimesylate(Scale dependent)MsCl, TEADCM~98%>90% (crude)
4N-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane(Scale dependent)K₂CO₃DMF~85%>95%
5This compound(Scale dependent)H₂, Pd(OH)₂/CMethanol~99%>95% (crude)
6This compound Hydrotosylate(Scale dependent)p-TsOHIsopropanol/Heptane~90%>98%

Note: Yields and purities are approximate and may vary depending on the reaction scale and purification methods.

Signaling Pathways and Logical Relationships

The synthesis of this compound derivatives is a linear process. The following diagram illustrates the progression from starting materials to the final product.

dot

Synthetic_Pathway Start Alkene Starting Material Epoxide Epoxide Intermediate Start->Epoxide m-CPBA AminoAlcohol Amino Alcohol Intermediate Epoxide->AminoAlcohol Benzylamine Dimesylate Dimesylate Intermediate AminoAlcohol->Dimesylate MsCl, TEA ProtectedBicycle N-Protected Bicyclic Amine Dimesylate->ProtectedBicycle Heat, Base FreeAmine Free Bicyclic Amine ProtectedBicycle->FreeAmine H₂, Pd(OH)₂/C FinalSalt This compound Hydrotosylate FreeAmine->FinalSalt p-TsOH

References

Application Notes and Protocols for Coupling Reactions with 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for various coupling reactions utilizing 6-Oxa-3-azabicyclo[3.1.1]heptane, a valuable bicyclic morpholine isostere in medicinal chemistry.[1][2] The protocols outlined below are intended to serve as a guide for the synthesis of novel chemical entities for drug discovery and development.

Overview of this compound

This compound is a bridged bicyclic amine that has garnered interest as a saturated, achiral bioisostere for the morpholine and piperidine moieties frequently found in bioactive molecules.[1][3] Its rigid conformational structure can offer advantages in drug design by locking in specific pharmacophoric features. This document details its application in key bond-forming reactions.

Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The secondary amine of this compound readily participates in amide coupling reactions with carboxylic acids.

General Workflow for Amide Coupling

AmideCouplingWorkflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product CarboxylicAcid Carboxylic Acid Coupling Addition of Coupling Agents (e.g., EDC, HOBt, DIPEA) CarboxylicAcid->Coupling BicyclicAmine This compound BicyclicAmine->Coupling Workup Aqueous Work-up Coupling->Workup Reaction Completion Purification Chromatography Workup->Purification Product Amide Product Purification->Product

Workflow for a typical amide coupling reaction.

Experimental Protocol: Amide Coupling

This protocol is adapted from a procedure described in patent literature for the synthesis of a naphthalenyl methanone derivative.[4]

Materials:

  • Carboxylic acid (e.g., 4-hydroxy-8-methylnaphthalene-1-carboxylic acid)

  • This compound (or its salt)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in the chosen anhydrous solvent, add EDC.HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Quantitative Data: Amide Coupling
Reactant 1 (Carboxylic Acid)Coupling AgentsSolventProductYield (%)Reference
4-hydroxy-8-methylnaphthalene-1-carboxylic acidEDC.HCl, HOBt, DIPEAN/A6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl(4-hydroxy-8-methylnaphthalen-1-yl)methanoneN/A[4]
General Carboxylic AcidEDC, HOBt, DIPEADCM/DMFGeneral AmideHigh[5]

Note: "N/A" indicates that the specific data was not provided in the cited source.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be employed to couple this compound with various aryl and heteroaryl halides.

General Workflow for Buchwald-Hartwig Amination

BuchwaldHartwigWorkflow cluster_reactants Reactant & Catalyst Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product ArylHalide Aryl/Heteroaryl Halide Reaction Inert Atmosphere Heating ArylHalide->Reaction BicyclicAmine This compound BicyclicAmine->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base (e.g., NaOtBu, Cs2CO3) Base->Reaction Workup Filtration & Extraction Reaction->Workup Reaction Completion Purification Chromatography Workup->Purification Product N-Aryl Product Purification->Product

General workflow for a Buchwald-Hartwig N-arylation reaction.

Experimental Protocol: Buchwald-Hartwig N-Arylation

The following is a general protocol based on typical conditions for Buchwald-Hartwig amination and a specific example of a product synthesized in the patent literature.[6]

Materials:

  • Aryl or heteroaryl halide (e.g., 3,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine) (1.0 eq)

  • This compound (1.0-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos) (2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate) (1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • To an oven-dried reaction vessel, add the aryl/heteroaryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent, followed by this compound.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable solvent (e.g., Ethyl acetate).

  • Filter the mixture through a pad of celite, washing with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated product.

Quantitative Data: Buchwald-Hartwig N-Arylation
Reactant 1 (Aryl Halide)Catalyst/LigandBaseSolventProductYield (%)Reference
3,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridineN/AN/AN/A3-(6-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridin-3-yl)-6-oxa-3-azabicyclo[3.1.1]heptane69.4[6]

Note: "N/A" indicates that the specific data was not provided in the cited source.

Suzuki-Miyaura Coupling Reactions

While this compound itself does not directly participate in Suzuki coupling, derivatives of this scaffold, such as those bearing a halide or boronic acid/ester, can be utilized in this powerful C-C bond-forming reaction. The following represents a general protocol for such transformations.

Logical Relationship for Suzuki Coupling with Derivatives

SuzukiLogic cluster_derivatization Scaffold Derivatization cluster_coupling Suzuki Coupling cluster_product Coupled Product Start This compound Deriv Functionalization (e.g., Halogenation, Borylation) Start->Deriv Halide Halogenated Derivative Deriv->Halide Boronate Boronic Acid/Ester Derivative Deriv->Boronate Coupling Pd-Catalyzed Coupling Halide->Coupling Boronate->Coupling ArylBoronic Aryl/Vinyl Boronic Acid ArylBoronic->Coupling ArylHalide Aryl/Vinyl Halide ArylHalide->Coupling Product C-C Coupled Product Coupling->Product

Logical steps for utilizing the scaffold in Suzuki coupling.

Experimental Protocol: Suzuki-Miyaura Coupling (General for Derivatives)

Materials:

  • Halogenated or boronic acid/ester derivative of this compound (1.0 eq)

  • Corresponding coupling partner (Aryl/vinyl boronic acid or aryl/vinyl halide) (1.0-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the this compound derivative, the coupling partner, the palladium catalyst, and the base.

  • Add the solvent system and degas the mixture by bubbling an inert gas through it for 15-30 minutes.

  • Heat the reaction mixture under an inert atmosphere to the required temperature (typically 80-100 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the C-C coupled product.

Quantitative Data: Suzuki-Miyaura Coupling

Specific examples with quantitative data for Suzuki coupling of a derivatized this compound were not available in the searched literature. The protocol provided is a general method that would require optimization for a specific substrate.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a versatile building block for the synthesis of complex molecules in medicinal chemistry. The protocols provided herein for amide coupling and Buchwald-Hartwig N-arylation offer a starting point for the incorporation of this novel scaffold into drug discovery programs. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.

References

Application Notes and Protocols: 6-Oxa-3-azabicyclo[3.1.1]heptane in the Synthesis of CNS-Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold is a conformationally constrained bridged bicyclic morpholine analog that has emerged as a valuable building block in medicinal chemistry. Its rigid structure offers a unique three-dimensional profile that can enhance binding affinity and selectivity for various biological targets. This document provides detailed application notes and protocols for the synthesis and evaluation of Central Nervous System (CNS)-active compounds incorporating the this compound moiety, with a focus on muscarinic acetylcholine receptor modulators and other relevant CNS targets.

Synthesis of the this compound Scaffold

A concise synthesis of this compound hydrotosylate has been reported, starting from inexpensive materials and employing straightforward chemical transformations. This makes the scaffold readily accessible for its incorporation into more complex molecules.[1]

Application in the Synthesis of Muscarinic Acetylcholine Receptor Modulators

The 3-azabicyclo[3.1.1]heptane core, a close structural analog of this compound, has been utilized in the development of potent and selective agonists for the M1 and M4 muscarinic acetylcholine receptors.[2] These receptors are key targets for the treatment of cognitive deficits associated with Alzheimer's disease and schizophrenia. The synthetic strategies employed for the 3-azabicyclo[3.1.1]heptane derivatives can be adapted for the this compound scaffold to explore new chemical space for muscarinic receptor modulators.

General Synthetic Workflow

The general approach for synthesizing muscarinic receptor modulators incorporating the this compound scaffold involves the coupling of the bicyclic amine with a suitable heterocyclic or aromatic fragment.

G start This compound intermediate N-Protected Scaffold start->intermediate Protection coupling Coupling Reaction (e.g., Buchwald-Hartwig, Suzuki) intermediate->coupling React with coupling partner deprotection Deprotection coupling->deprotection final_product Final CNS-Active Compound deprotection->final_product G agonist Muscarinic Agonist (containing this compound) m1_receptor M1 Receptor agonist->m1_receptor gq_protein Gq/11 m1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response pkc->cellular_response G modulator GABA A Modulator (containing this compound) gabaa_receptor GABA A Receptor modulator->gabaa_receptor binds to allosteric site cl_channel Cl⁻ Channel gabaa_receptor->cl_channel modulates opening cl_influx Cl⁻ Influx cl_channel->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization neuronal_inhibition Neuronal Inhibition hyperpolarization->neuronal_inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of this valuable bicyclic morpholine isostere.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most widely cited method is a concise six-step synthesis starting from commercially available materials, culminating in the formation of the hydrotosylate salt for ease of handling and purification. The key steps involve the formation of a protected azetidine intermediate, followed by intramolecular cyclization to construct the bicyclic core, and a final deprotection step.

Q2: Why is the final product often isolated as a hydrotosylate salt?

A2: this compound is a relatively volatile and potentially hygroscopic free amine. Formation of the hydrotosylate salt increases its stability, crystallinity, and ease of handling, simplifying purification by crystallization and improving its shelf-life.

Q3: What are the critical steps in the synthesis that significantly impact the overall yield?

A3: The intramolecular cyclization and the final deprotection and purification steps are crucial for maximizing the yield. Incomplete cyclization can lead to side products that are difficult to remove, while inefficient deprotection or purification can result in significant product loss.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically, handling of reagents like benzyl chloroformate (a lachrymator) and sodium borohydride (releases flammable hydrogen gas on contact with protic solvents) requires caution. The use of a well-ventilated fume hood and appropriate personal protective equipment (PPE) is essential.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the formation of benzyl 3-hydroxyazetidine-1-carboxylate (Step 1)
  • Possible Cause 1: Incomplete reaction.

    • Solution: Ensure the reaction is stirred vigorously overnight to allow for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Possible Cause 2: Inefficient extraction.

    • Solution: Perform multiple extractions with ethyl acetate (at least 2 x 150 mL for a 25g scale reaction) to ensure all the product is recovered from the aqueous layer.[1]

Problem 2: Incomplete tosylation of benzyl 3-hydroxyazetidine-1-carboxylate (Step 2)
  • Possible Cause 1: Inactive tosyl chloride.

    • Solution: Use freshly opened or properly stored tosyl chloride. Old reagents can absorb moisture and lose reactivity.

  • Possible Cause 2: Insufficient base.

    • Solution: Ensure an adequate amount of a suitable base, such as triethylamine or pyridine, is used to neutralize the HCl generated during the reaction. The reaction should be run under anhydrous conditions.

Problem 3: Low yield or formation of side products during the intramolecular cyclization (Step 4)
  • Possible Cause 1: Incomplete reduction of the tosylate (Step 3).

    • Solution: Ensure the reduction of the tosylate to the corresponding alcohol is complete before proceeding to the cyclization step. Monitor by TLC. Use a sufficient excess of the reducing agent, such as sodium borohydride.

  • Possible Cause 2: Unfavorable reaction conditions for cyclization.

    • Solution: The intramolecular cyclization is typically base-mediated. Ensure a strong, non-nucleophilic base like sodium hydride is used in an appropriate anhydrous solvent (e.g., THF). The reaction may require heating to proceed to completion.

Problem 4: Incomplete deprotection of the N-Cbz group (Step 5)
  • Possible Cause 1: Inactive catalyst.

    • Solution: Use fresh, high-quality palladium on carbon (Pd/C) catalyst. Ensure the reaction is carried out under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Possible Cause 2: Catalyst poisoning.

    • Solution: Ensure the starting material is free from impurities that could poison the catalyst, such as sulfur-containing compounds. Purifying the intermediate before this step is recommended.

  • Alternative Method: If catalytic hydrogenation is problematic, consider alternative deprotection methods for the Cbz group, such as using HBr in acetic acid, although this may not be compatible with all functional groups.[2] A combination of sodium borohydride and Pd/C in methanol can also be a rapid and efficient alternative.[2]

Problem 5: Difficulty in purification and isolation of the final product (Step 6)
  • Possible Cause 1: Product is too volatile as a free base.

    • Solution: Convert the free base to a salt, such as the hydrotosylate, to facilitate precipitation and purification by crystallization.

  • Possible Cause 2: Co-precipitation of impurities.

    • Solution: Optimize the crystallization solvent system. A mixture of solvents like isopropanol and heptane has been reported to be effective for the crystallization of similar bicyclic amine salts.

Experimental Protocols

The following are representative protocols for the key steps in the synthesis of this compound hydrotosylate, based on established literature procedures for analogous compounds.

Step 1: Synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate
ParameterValue
Starting Material 3-Hydroxyazetidine hydrochloride (25 g, 0.23 mol)
Reagents Potassium carbonate (63.1 g, 0.46 mol), Benzyl chloroformate (40.9 g, 0.24 mol)
Solvent Water (150 mL), THF (300 mL)
Reaction Time Stirred at 20-25 °C for 30 min, then overnight after addition of benzyl chloroformate
Temperature 0-5 °C during addition, then 20-25 °C
Work-up THF removed under reduced pressure, extracted with ethyl acetate, washed with water, dried over Na2SO4, and concentrated.
Purification Silica gel column chromatography (ethyl acetate-heptane)
Reported Yield ~100%[1]
Step 5: N-Cbz Deprotection via Catalytic Hydrogenolysis
ParameterValue
Starting Material N-Cbz protected this compound
Catalyst 10% Palladium on Carbon (Pd/C)
Hydrogen Source Hydrogen gas (balloon or hydrogenation apparatus)
Solvent Methanol
Reaction Time Typically 2-4 hours, monitor by TLC
Temperature Room Temperature
Work-up Filter through Celite to remove the catalyst, evaporate the solvent.
Expected Yield Quantitative

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound hydrotosylate.

SynthesisWorkflow Start 3-Hydroxyazetidine Hydrochloride Step1 Step 1: N-Protection (Cbz-Cl, K2CO3) Start->Step1 Intermediate1 Benzyl 3-hydroxyazetidine -1-carboxylate Step1->Intermediate1 Step2 Step 2: Tosylation (TsCl, Base) Intermediate1->Step2 Intermediate2 Benzyl 3-(tosyloxy)azetidine -1-carboxylate Step2->Intermediate2 Step3 Step 3: Reduction (NaBH4) Intermediate2->Step3 Intermediate3 Benzyl 3-(hydroxymethyl) azetidin-3-yl)methanol Step3->Intermediate3 Step4 Step 4: Intramolecular Cyclization (Base) Intermediate3->Step4 Intermediate4 N-Cbz-6-oxa-3-azabicyclo [3.1.1]heptane Step4->Intermediate4 Step5 Step 5: N-Deprotection (H2, Pd/C) Intermediate4->Step5 Intermediate5 6-Oxa-3-azabicyclo [3.1.1]heptane (Free Base) Step5->Intermediate5 Step6 Step 6: Salt Formation (p-TsOH) Intermediate5->Step6 End 6-Oxa-3-azabicyclo[3.1.1] heptane Hydrotosylate Step6->End

Figure 1. General synthetic workflow for this compound hydrotosylate.

Troubleshooting Logic Diagram

This diagram outlines a logical approach to troubleshooting common issues in the synthesis.

TroubleshootingLogic Start Low Overall Yield CheckStep1 Check Yield of Step 1 (N-Protection) Start->CheckStep1 CheckStep4 Check Yield of Step 4 (Cyclization) Start->CheckStep4 CheckStep5 Check Purity after Step 5 (Deprotection) Start->CheckStep5 CheckFinal Check Final Product Isolation Start->CheckFinal IncompleteReaction1 Incomplete Reaction? (Monitor by TLC) CheckStep1->IncompleteReaction1 Low ExtractionIssue Inefficient Extraction? CheckStep1->ExtractionIssue Low IncompleteCyclization Incomplete Cyclization? (Monitor by TLC) CheckStep4->IncompleteCyclization Low SideProducts Side Products Formed? CheckStep4->SideProducts Low IncompleteDeprotection Incomplete Deprotection? (Check for starting material) CheckStep5->IncompleteDeprotection Impure PurificationLoss Significant Product Loss during Purification? CheckFinal->PurificationLoss Low Yield OptimizeStep1 Increase reaction time. Ensure vigorous stirring. IncompleteReaction1->OptimizeStep1 Yes OptimizeExtraction Perform multiple extractions. ExtractionIssue->OptimizeExtraction Yes OptimizeCyclization Ensure anhydrous conditions. Use strong, non-nucleophilic base. Consider heating. IncompleteCyclization->OptimizeCyclization Yes PurifyIntermediate Purify intermediate before cyclization. SideProducts->PurifyIntermediate Yes CatalystIssue Catalyst Inactive? IncompleteDeprotection->CatalystIssue Yes AlternativeDeprotection Consider alternative deprotection methods. IncompleteDeprotection->AlternativeDeprotection Persistent Issue OptimizeDeprotection Use fresh catalyst. Ensure H2 atmosphere. CatalystIssue->OptimizeDeprotection Yes OptimizeCrystallization Optimize crystallization solvent system. PurificationLoss->OptimizeCrystallization Yes

References

Technical Support Center: Purification of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Oxa-3-azabicyclo[3.1.1]heptane and its salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification techniques for this compound are crystallization (often as a salt) and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: Why is this compound often purified as a salt (e.g., tosylate or hydrochloride)?

A2: Converting the freebase of this compound to a salt, such as a tosylate or hydrochloride, can significantly improve its handling and purification characteristics.[1] Salts are typically crystalline solids with higher melting points and improved stability compared to the freebase, which may be an oil or a low-melting solid. This crystalline nature makes purification by recrystallization more effective.[2][3]

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Common impurities can include starting materials that were not fully consumed, byproducts from side reactions, and residual solvents. Depending on the synthetic route, impurities could include linear precursors, products of incomplete cyclization, or related bicyclic structures.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for quantifying purity and detecting impurities.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify the presence of impurities.[1][4] Other methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and elemental analysis can also be employed to confirm the identity and purity of the compound.

Troubleshooting Guides

Crystallization & Recrystallization

Issue 1: The compound "oils out" instead of crystallizing.

This is a common issue when purifying amines, where the compound separates as a liquid phase instead of a solid.[2]

  • Cause: The solution is too concentrated, or it is being cooled too quickly.[2] Impurities can also inhibit crystallization.

  • Solution:

    • Reduce Supersaturation: Add a small amount of additional hot solvent to the mixture to decrease the concentration.[2]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Rapid cooling promotes oil formation.[2]

    • Solvent System: Experiment with a mixed solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly cloudy, then heat until it is clear again before cooling slowly.[2]

    • Seed Crystals: If a small amount of pure, solid material is available, add a seed crystal to the cooled, saturated solution to induce crystallization.[2]

    • Salt Formation: Convert the freebase to a hydrochloride or tosylate salt, which often have better crystallization properties.[2][3]

Issue 2: No crystals form, even after cooling.

  • Cause: The solution may not be sufficiently saturated, or there may be impurities inhibiting crystal nucleation.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites.

      • Seed Crystals: Add a small crystal of the pure compound.[2]

    • Increase Concentration: Evaporate some of the solvent to increase the concentration of the compound and then try cooling again.

    • Change Solvent: The chosen solvent may be too good. Experiment with a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.

Issue 3: The resulting crystals are colored or appear impure.

  • Cause: Colored impurities are co-crystallizing with the product.

  • Solution:

    • Charcoal Treatment: Before cooling, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Heat the solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool and crystallize.

    • Multiple Recrystallizations: A second recrystallization of the purified crystals can further remove residual impurities.

Column Chromatography

Issue 1: The compound streaks or shows poor separation on a silica gel column.

Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing of peaks and poor separation.[5]

  • Cause: Strong acid-base interaction between the basic amine and acidic silica gel.[5]

  • Solution:

    • Add a Competing Amine: Add a small amount of a volatile amine, such as triethylamine (typically 0.1-1%), to the eluent.[5] The triethylamine will compete for the acidic sites on the silica, reducing the interaction with your compound and improving the peak shape.

    • Use a Different Stationary Phase:

      • Amine-functionalized silica: This type of stationary phase is less acidic and is specifically designed for the purification of basic compounds.[5]

      • Alumina (basic or neutral): Alumina can be a good alternative to silica gel for the purification of amines.[4]

    • Reversed-Phase Chromatography: For polar amine salts, reversed-phase chromatography (e.g., C18) with a suitable mobile phase (e.g., water/acetonitrile with a modifier like TFA or formic acid) can be an effective purification method.[1]

Issue 2: The compound does not elute from the column.

  • Cause: The eluent is not polar enough, or the compound is irreversibly binding to the silica gel.

  • Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If using dichloromethane/methanol, increase the percentage of methanol.

    • Add a Modifier: As mentioned above, adding triethylamine to the eluent can help to elute the compound by reducing its interaction with the silica gel.

    • Check for Stability: Ensure your compound is stable on silica gel. You can test this by spotting a solution of your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any decomposition has occurred.

Quantitative Data

Purification MethodForm of CompoundTypical SolventsPurity AchievedReference
CrystallizationTosylate SaltEthanol, Ethyl AcetateHigh[1]
Column ChromatographyFreebaseCyclohexane/Ethyl Acetate on AluminaHigh[4]
Preparative HPLCFreebaseNot specified97.5%[4]

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride
  • Dissolution: In a flask, dissolve the crude this compound hydrochloride in a minimal amount of hot solvent (e.g., a mixture of isopropanol and heptane).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography of this compound (Freebase)
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. Load the solution onto the top of the silica gel.

  • Elution: Begin eluting the column with a non-polar solvent system (e.g., hexane/ethyl acetate). Gradually increase the polarity of the eluent to move the compound down the column. Add ~0.5% triethylamine to the eluent to prevent streaking.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis Crude Crude this compound Salt_Formation Salt Formation (e.g., Tosylate, HCl) Crude->Salt_Formation Acid Column_Chromatography Column Chromatography Crude->Column_Chromatography Recrystallization Recrystallization Salt_Formation->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR LCMS LC-MS Pure_Product->LCMS Troubleshooting_Crystallization cluster_solutions1 Solutions for Oiling Out cluster_solutions2 Solutions for No Crystals cluster_solutions3 Solutions for Impure Crystals Start Crude Product in Hot Solvent Cooling Cool Solution Start->Cooling Oiling_Out Compound Oils Out Cooling->Oiling_Out No_Crystals No Crystals Form Cooling->No_Crystals Crystals_Form Crystals Form Cooling->Crystals_Form Add_Solvent Add More Solvent Oiling_Out->Add_Solvent Try Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Try Seed_Crystal1 Add Seed Crystal Oiling_Out->Seed_Crystal1 Try Scratch_Flask Scratch Flask No_Crystals->Scratch_Flask Try Concentrate Concentrate Solution No_Crystals->Concentrate Try Seed_Crystal2 Add Seed Crystal No_Crystals->Seed_Crystal2 Try Impure_Crystals Crystals are Impure Crystals_Form->Impure_Crystals Pure_Crystals Pure Crystals Crystals_Form->Pure_Crystals If pure Charcoal Charcoal Treatment Impure_Crystals->Charcoal If colored Recrystallize_Again Recrystallize Again Impure_Crystals->Recrystallize_Again If still impure Add_Solvent->Cooling Slow_Cooling->Cooling Seed_Crystal1->Cooling Scratch_Flask->Cooling Concentrate->Cooling Seed_Crystal2->Cooling Charcoal->Start Recrystallize_Again->Start

References

Technical Support Center: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane analogs. These bicyclic morpholine isosteres are crucial building blocks in medicinal chemistry, and this guide aims to address common challenges encountered during their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most cited route is a concise six-step synthesis to produce this compound as its hydrotosylate salt, starting from inexpensive and readily available materials.[1][2] This method is noted for its straightforward chemistry.[1][2]

Q2: Why is the tosylate salt of this compound often synthesized?

A2: The tosylate salt form offers excellent crystallinity and handling properties. Additionally, the tosylate group is a good leaving group, making the compound a versatile intermediate for further synthetic modifications through nucleophilic substitution reactions.

Q3: Are there stereochemical considerations in the synthesis of this compound?

A3: The parent this compound is achiral.[1] However, the synthesis of substituted analogs may introduce chiral centers, requiring stereoselective synthetic strategies to control the desired diastereomeric and enantiomeric outcomes.

Q4: What are the key advantages of using this compound analogs in drug discovery?

A4: These analogs serve as rigid, three-dimensional morpholine isosteres. This structural constraint can lead to improved selectivity and potency of drug candidates by reducing the entropic penalty upon binding to biological targets. They often exhibit similar lipophilicity to morpholine.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound hydrotosylate, based on established synthetic protocols.

Problem 1: Low Yield in the Initial Steps (Formation of the Azetidine Ring)
  • Question: I am experiencing low yields in the initial steps of the synthesis involving the formation of the azetidine ring. What are the possible causes and solutions?

  • Answer: Low yields in azetidine ring formation can be attributed to several factors:

    • Incomplete reaction: Ensure all reagents are pure and dry, as moisture can interfere with the reaction. Monitor the reaction progress using TLC or LC-MS to ensure it goes to completion.

    • Side reactions: The formation of dimeric or polymeric byproducts can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution may favor the formation of the monomeric cyclized product.

    • Suboptimal reaction temperature: The optimal temperature for cyclization can be crucial. Experiment with a range of temperatures to find the ideal condition for your specific substrate.

Problem 2: Inefficient Mesylation or Tosylation
  • Question: The mesylation or tosylation of the hydroxyl group is sluggish or incomplete. How can I improve this step?

  • Answer:

    • Reagent quality: Use freshly opened or purified mesyl chloride/tosyl chloride and a dry, non-nucleophilic base (e.g., triethylamine, pyridine).

    • Temperature control: Perform the reaction at a low temperature (e.g., 0 °C) to minimize side reactions, then allow it to slowly warm to room temperature.

    • Stoichiometry: A slight excess of the sulfonyl chloride and base may be required to drive the reaction to completion.

Problem 3: Difficulty in the Intramolecular Cyclization to Form the Bicyclic Core
  • Question: The key intramolecular cyclization step to form the this compound core is providing a low yield. What can I do?

  • Answer: This is a critical step and can be challenging.

    • Choice of base: The selection of the base is critical. A strong, non-nucleophilic base is often required to deprotonate the amine for the intramolecular nucleophilic attack.

    • Solvent: The solvent can significantly influence the reaction rate and yield. Aprotic polar solvents are generally preferred.

    • High dilution: As with the initial cyclization, high dilution conditions can favor the desired intramolecular reaction over intermolecular side reactions.

Problem 4: Challenges with the Deprotection of the Nitrogen Atom
  • Question: I am facing issues with the removal of the protecting group from the nitrogen atom. What are some common problems and solutions?

  • Answer: The choice of deprotection strategy depends on the protecting group used (e.g., Boc, Cbz, Benzyl).

    • Incomplete deprotection: Ensure the appropriate catalyst and reaction conditions are used. For example, with a Cbz group, ensure the hydrogenation catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate.

    • Side reactions during deprotection: Acid-labile protecting groups may require careful pH control to avoid degradation of the product.

    • Catalyst poisoning: If using catalytic hydrogenation, ensure the starting material is free of impurities that could poison the catalyst.

Problem 5: Purification and Isolation of the Final Product
  • Question: I am having difficulty purifying the final this compound analog. What are some recommended purification techniques?

  • Answer:

    • Salt formation: For the hydrotosylate salt, crystallization is often an effective purification method. Experiment with different solvent systems to induce crystallization.

    • Chromatography: If the product is not crystalline, column chromatography on silica gel or alumina may be necessary. A gradient elution system might be required to separate the product from closely related impurities.

    • Residual solvent removal: The final product should be thoroughly dried under high vacuum to remove any residual solvents, which can be confirmed by NMR spectroscopy.

Experimental Protocols

A generalized experimental workflow for the synthesis of this compound hydrotosylate is presented below. For specific quantities and detailed reaction conditions, it is crucial to refer to the primary literature.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials (e.g., 3-amino-1-propanol derivative) Step1 Azetidine Ring Formation Start->Step1 Step2 Hydroxyl Group Protection Step1->Step2 Step3 Introduction of Second Functional Group Step2->Step3 Step4 Mesylation/Tosylation Step3->Step4 Step5 Intramolecular Cyclization Step4->Step5 Step6 Nitrogen Deprotection Step5->Step6 FinalProduct This compound Hydrotosylate Salt Step6->FinalProduct

Caption: Generalized synthetic workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic cluster_synthesis Synthesis Steps Start Low Yield or Impure Product CheckSM Check Starting Material Purity Start->CheckSM CheckReagents Verify Reagent Quality and Dryness Start->CheckReagents CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions CheckPurification Optimize Purification Method Start->CheckPurification Cyclization Cyclization Issues CheckConditions->Cyclization Protection Protection/Deprotection Problems CheckConditions->Protection Activation Hydroxyl Activation Inefficiency CheckConditions->Activation HighDilution HighDilution Cyclization->HighDilution Consider High Dilution AltProtectingGroup AltProtectingGroup Protection->AltProtectingGroup Consider Alternative Protecting Group FreshReagents FreshReagents Activation->FreshReagents Use Fresh Reagents

Caption: Troubleshooting logic for synthesis challenges.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes. These are generalized and may need to be optimized for specific analogs.

Table 1: Typical Reaction Conditions for Key Synthetic Steps
StepReagentsSolventTemperature (°C)Typical Yield (%)
Azetidine Formation Di-tosyl protected amino alcohol, BaseAprotic Polar25-8060-80
Mesylation/Tosylation Alcohol, MsCl/TsCl, Et3NDichloromethane0 - 2585-95
Intramolecular Cyclization Amino-tosylate, Strong BaseAprotic Polar80-12050-70
N-Deprotection (Cbz) Cbz-protected amine, H2, Pd/CMethanol/Ethanol2590-99
Salt Formation Free base, p-Toluenesulfonic acidIsopropanol/Ether0 - 2580-95
Table 2: Troubleshooting Summary
ProblemPossible CauseRecommended Solution
Low Yield in Cyclization Intermolecular side reactionsUse high dilution conditions.
Incomplete Mesylation/Tosylation Impure reagents, insufficient activationUse fresh reagents, slight excess of sulfonyl chloride and base.
Difficult N-Deprotection Catalyst poisoning, inappropriate deprotection methodPurify substrate before deprotection, select a deprotection method compatible with the substrate.
Product Purification Issues Amorphous or oily product, presence of impuritiesAttempt crystallization from various solvent systems, use gradient column chromatography.

References

Technical Support Center: 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 6-Oxa-3-azabicyclo[3.1.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when derivatizing the secondary amine of this compound?

A1: The derivatization of this compound, a bridged bicyclic morpholine analog, presents several challenges primarily due to its rigid, sterically hindered structure. Key issues include:

  • Low Reactivity: The nitrogen atom's lone pair is sterically shielded by the bicyclic framework, which can lead to sluggish or incomplete reactions under standard conditions.[1]

  • Side Reactions: Undesired reactions such as elimination, rearrangement, or reaction with the solvent can compete with the desired derivatization.

  • Purification Difficulties: Separating the desired product from starting materials and byproducts can be challenging due to similar polarities.

Q2: Can the this compound ring system open during derivatization reactions?

A2: The bicyclic framework is generally stable under many synthetic conditions. However, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to ring-opening or rearrangement. The ether linkage within the bicyclic system may be susceptible to cleavage under strong acidic conditions.

Q3: How does the stereochemistry of the bicyclic system influence its reactivity?

A3: this compound is an achiral molecule. Its rigid conformation dictates the trajectory of incoming reagents. The accessibility of the nitrogen lone pair is fixed, which can influence the rate and success of derivatization reactions compared to more flexible cyclic amines.[2]

Troubleshooting Guides

N-Alkylation Reactions

Issue: Low or no yield of the N-alkylated product.

Potential Cause Troubleshooting Steps
Low Reactivity of Alkylating Agent 1. Switch from alkyl chlorides to more reactive alkyl bromides or iodides. 2. Consider using alkyl triflates for even higher reactivity.
Steric Hindrance 1. Use less sterically bulky alkylating agents if possible. 2. Increase the reaction temperature, but monitor for decomposition. 3. Prolong the reaction time.
Inappropriate Base 1. Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or diisopropylethylamine (DIPEA). 2. Ensure the base is sufficiently soluble in the reaction solvent.
Poor Solvent Choice 1. Use polar aprotic solvents like DMF, DMSO, or acetonitrile to improve solubility and reaction rates.[3]

Issue: Formation of quaternary ammonium salt (over-alkylation).

Potential Cause Troubleshooting Steps
High Reactivity of Product Amine 1. Use a stoichiometric amount or a slight excess of the amine relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[3]
Prolonged Reaction Time/High Temperature 1. Monitor the reaction closely by TLC or LC-MS and quench it once the starting material is consumed. 2. Attempt the reaction at a lower temperature.
N-Acylation Reactions

Issue: Incomplete acylation or low yield.

Potential Cause Troubleshooting Steps
Insufficiently Reactive Acylating Agent 1. Convert the carboxylic acid to a more reactive acyl chloride or acid anhydride. 2. Use peptide coupling reagents like HATU, HBTU, or EDC with an activator like HOBt.
Steric Hindrance 1. Increase the reaction temperature. 2. Use a less hindered acylating agent if the structure can be modified. 3. Employ a stronger, non-nucleophilic base to ensure complete deprotonation of any intermediate salt.
Base-Related Issues 1. Use a tertiary amine base like triethylamine (TEA) or DIPEA to scavenge the acid byproduct. 2. Ensure the base is of high purity and dry.

Issue: Side product formation.

Potential Cause Troubleshooting Steps
Decomposition of Acylating Agent 1. Add the acylating agent at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. 2. Ensure all reagents and solvents are anhydrous.
Reaction with Solvent 1. Avoid reactive solvents. Use inert solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
Reductive Amination

Issue: Low yield of the desired tertiary amine.

Potential Cause Troubleshooting Steps
Inefficient Imine/Enamine Formation 1. For less reactive carbonyls, add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water and drive the equilibrium. 2. Acid catalysis (e.g., a catalytic amount of acetic acid) can facilitate iminium ion formation.
Decomposition of Reducing Agent 1. Use a pH-stable reducing agent like sodium triacetoxyborohydride (STAB), which is effective under mildly acidic conditions favorable for iminium ion formation.[4] 2. Sodium cyanoborohydride (NaBH₃CN) is also a good option but is toxic.[5]
Premature Reduction of Carbonyl 1. Use a selective reducing agent like STAB that reduces iminium ions much faster than ketones or aldehydes.[4]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile, ~0.1 M concentration), add a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Add the alkyl halide (1.0-1.2 eq.) to the mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Acylation using an Acyl Chloride
  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.0-1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: General Procedure for Reductive Amination
  • To a solution of the aldehyde or ketone (1.0-1.2 eq.) and this compound (1.0 eq.) in a suitable solvent (e.g., dichloroethane (DCE) or THF), add a catalytic amount of acetic acid (optional, ~0.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

N_Alkylation_Troubleshooting cluster_low_yield Troubleshooting Low Yield cluster_over_alkylation Troubleshooting Over-alkylation start N-Alkylation Attempt check_yield Low or No Yield? start->check_yield reagent_reactivity Increase Alkylating Agent Reactivity (Cl -> Br -> I) check_yield->reagent_reactivity Yes check_overalkylation Over-alkylation (Quaternary Salt)? check_yield->check_overalkylation No steric_hindrance Increase Temperature or Prolong Reaction Time base_issue Use Stronger/More Soluble Base (e.g., Cs₂CO₃) solvent_issue Switch to Polar Aprotic Solvent (DMF, DMSO) stoichiometry Adjust Stoichiometry (Excess Amine) check_overalkylation->stoichiometry Yes success Successful Derivatization check_overalkylation->success No slow_addition Slowly Add Alkylating Agent

Caption: Troubleshooting workflow for N-alkylation of this compound.

Derivatization_Pathways cluster_reactions Derivatization Reactions cluster_products Derivative Classes start This compound alkylation N-Alkylation (R-X, Base) start->alkylation acylation N-Acylation (RCOCl, Base) start->acylation reductive_amination Reductive Amination (RCHO, [H]) start->reductive_amination arylation N-Arylation (Ar-X, Pd catalyst) start->arylation alkyl_product N-Alkyl Derivative alkylation->alkyl_product acyl_product N-Acyl Derivative acylation->acyl_product reductive_product N-Alkyl Derivative reductive_amination->reductive_product aryl_product N-Aryl Derivative arylation->aryl_product

Caption: Common derivatization pathways for this compound.

Side_Reactions cluster_side_reactions Potential Side Reactions main_reaction Desired Derivatization N-Alkylation N-Acylation Reductive Amination overalkylation Over-alkylation (Quaternary Salt) main_reaction->overalkylation Excess Alkylating Agent elimination Elimination (from bulky alkyl halides) main_reaction->elimination Hindered Base/ High Temp. ring_opening Ring Opening (Harsh Conditions) main_reaction->ring_opening Strong Acid/ Base racemization Racemization (at adjacent chiral centers) main_reaction->racemization Basic Conditions

Caption: Potential side reactions during the derivatization of this compound.

References

optimizing reaction conditions for 6-Oxa-3-azabicyclo[3.1.1]heptane functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the functionalization of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the N-functionalization of this compound, covering N-arylation, N-acylation, N-alkylation, and reductive amination reactions.

N-Arylation (Buchwald-Hartwig Amination)

Question: I am attempting a Buchwald-Hartwig amination with this compound and an aryl bromide, but I am observing low conversion and recovery of my starting materials. What are the likely causes and how can I optimize the reaction?

Answer: Low conversion in Buchwald-Hartwig aminations involving this compound can stem from several factors. The choice of catalyst, ligand, base, and solvent are all critical for success. The sterically hindered nature of the bicyclic amine may require specific conditions to achieve high yields.

Troubleshooting Steps:

  • Catalyst and Ligand Selection: Standard palladium catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ are commonly used. However, the choice of phosphine ligand is crucial. For sterically hindered secondary amines, bulky electron-rich ligands like BrettPhos, RuPhos, or XPhos often give superior results compared to simpler ligands like P(t-Bu)₃.

  • Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. Ensure the base is fresh and handled under anhydrous conditions. If solubility is an issue, consider using lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) in a suitable solvent.

  • Solvent Choice: Anhydrous toluene or dioxane are standard solvents for this reaction. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst and hydrolyze the phosphine ligands.

  • Temperature and Reaction Time: These reactions are typically run at elevated temperatures (80-110 °C). If you are observing low conversion, incrementally increasing the temperature or extending the reaction time may be beneficial. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.

  • Starting Material Purity: Ensure that the this compound, often available as a tosylate or hydrochloride salt, is fully neutralized to the free amine before use. The aryl halide should also be of high purity.

Optimization of N-Arylation Conditions

ParameterCondition 1Condition 2Condition 3Typical Yield Range
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(OAc)₂ (2 mol%)-
Ligand P(t-Bu)₃ (4 mol%)XPhos (2.5 mol%)BrettPhos (3 mol%)-
Base NaOtBu (1.5 eq)Cs₂CO₃ (2.0 eq)LHMDS (1.5 eq)-
Solvent TolueneDioxaneToluene-
Temperature 100 °C110 °C90 °C-
Time 12-24 h12-24 h8-16 h60-95%

Logical Troubleshooting Flow for N-Arylation

buchner_hartwig_troubleshooting start Low Conversion in N-Arylation catalyst Check Catalyst/Ligand System (e.g., Pd(OAc)₂/BrettPhos) start->catalyst base Verify Base Strength and Freshness (e.g., NaOtBu, LHMDS) catalyst->base solvent Ensure Anhydrous Solvent (Toluene, Dioxane) base->solvent temp_time Optimize Temperature and Time (80-110 °C, monitor progress) solvent->temp_time deprotection Confirm Complete Deprotection of Amine Salt temp_time->deprotection success Improved Yield deprotection->success

Caption: Troubleshooting flowchart for low yield in Buchwald-Hartwig amination.

N-Acylation

Question: My N-acylation of this compound with an acid chloride is giving a low yield and is difficult to purify. What are the common pitfalls?

Answer: N-acylation is generally a robust reaction. However, issues can arise from the basicity of the reaction medium, the reactivity of the acylating agent, and the purification of the polar product.

Troubleshooting Steps:

  • Base Selection: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl byproduct. Use at least one equivalent, and for less reactive systems, a slight excess (1.1-1.2 equivalents) may be beneficial.

  • Reaction Temperature: These reactions are often run at 0 °C to room temperature. If the reaction is sluggish, allowing it to warm to room temperature or slightly above (e.g., 40 °C) can improve the rate. For highly reactive acylating agents, maintaining a low temperature is crucial to prevent side reactions.

  • Solvent Choice: Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous.

  • Purification: The resulting amide can be polar. Purification by silica gel chromatography may require a more polar eluent system (e.g., DCM/Methanol or Ethyl Acetate/Methanol). A basic workup (e.g., washing with aqueous NaHCO₃) is essential to remove unreacted acid chloride and HCl.

Optimization of N-Acylation Conditions

ParameterCondition 1Condition 2
Acylating Agent Acid Chloride (1.1 eq)Acid Anhydride (1.2 eq)
Base Triethylamine (1.2 eq)Pyridine (solvent)
Solvent DCMPyridine
Temperature 0 °C to RTRT
Time 1-4 h2-6 h
Typical Yield Range 85-98%80-95%
N-Alkylation

Question: I am struggling with the N-alkylation of this compound using an alkyl bromide. The reaction is slow and I see significant amounts of unreacted starting material.

Answer: N-alkylation of secondary amines can be challenging due to their moderate nucleophilicity. The choice of base, solvent, and temperature are key to achieving good conversion.

Troubleshooting Steps:

  • Base and Solvent System: A common issue is the insolubility of inorganic bases like K₂CO₃ in organic solvents. Using a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) can improve solubility and reaction rate. Alternatively, a stronger base such as sodium hydride (NaH) in THF or DMF can be used, but requires careful handling.

  • Activating the Alkyl Halide: For less reactive alkyl halides, the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) can significantly accelerate the reaction.

  • Temperature: These reactions often require elevated temperatures (50-80 °C) to proceed at a reasonable rate. Microwave irradiation can also be effective in reducing reaction times.

  • Over-alkylation: While less of an issue with secondary amines compared to primary amines, it's important to use a controlled stoichiometry of the alkylating agent (typically 1.0-1.2 equivalents).

Optimization of N-Alkylation Conditions

ParameterCondition 1Condition 2
Alkylating Agent Alkyl Bromide (1.1 eq)Alkyl Iodide (1.0 eq)
Base K₂CO₃ (2.0 eq)NaH (1.2 eq)
Solvent DMFTHF
Additive NaI (0.1 eq)None
Temperature 70 °CRT to 50 °C
Time 12-24 h4-12 h
Typical Yield Range 50-85%60-90%
Reductive Amination

Question: I am performing a reductive amination with this compound and an aldehyde, but the reaction is incomplete. How can I improve the yield?

Answer: Reductive amination is a powerful method for N-alkylation. Incomplete reactions are often due to inefficient iminium ion formation or an insufficiently reactive reducing agent under the chosen conditions.

Troubleshooting Steps:

  • pH Control: The formation of the iminium ion intermediate is pH-dependent. The reaction medium should be slightly acidic (pH 4-6). This can be achieved by adding a catalytic amount of acetic acid.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and highly effective reducing agent for reductive aminations and is generally preferred over sodium cyanoborohydride or sodium borohydride. Ensure the STAB is of good quality and added portion-wise to control the reaction.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. Using a dehydrating agent, such as molecular sieves, can help drive the iminium ion formation.

  • Reaction Time: While many reductive aminations are complete within a few hours at room temperature, some less reactive aldehydes or ketones may require longer reaction times (overnight).

Optimization of Reductive Amination Conditions

ParameterCondition 1Condition 2
Carbonyl Compound Aldehyde (1.0 eq)Ketone (1.2 eq)
Reducing Agent NaBH(OAc)₃ (1.5 eq)NaBH(OAc)₃ (2.0 eq)
Solvent DCMDCE
Additive Acetic Acid (cat.)Molecular Sieves
Temperature RTRT
Time 2-12 h12-24 h
Typical Yield Range 70-95%60-90%

General Experimental Workflow

experimental_workflow start Start with this compound (as free base or salt) deprotection If salt, deprotect/neutralize to free amine start->deprotection reaction_setup Set up reaction under appropriate conditions (inert atmosphere if needed) deprotection->reaction_setup add_reagents Add solvent, base (if required), and other reactants reaction_setup->add_reagents add_reagent2 Add functionalizing agent (e.g., aryl halide, acyl chloride, -alkyl halide, carbonyl compound) add_reagents->add_reagent2 reaction Stir at optimized temperature for the required time add_reagent2->reaction monitoring Monitor reaction progress (TLC, LC-MS) reaction->monitoring workup Aqueous workup and extraction monitoring->workup purification Purify by column chromatography, crystallization, or distillation workup->purification characterization Characterize final product (NMR, MS, etc.) purification->characterization

Caption: A general workflow for the functionalization of this compound.

Detailed Experimental Protocols

Protocol 1: N-Arylation using Buchwald-Hartwig Amination

Objective: To synthesize N-(4-fluorophenyl)-6-Oxa-3-azabicyclo[3.1.1]heptane.

Materials:

  • This compound hydrochloride

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Deprotection: To a suspension of this compound hydrochloride (1.0 eq) in dichloromethane (10 mL/g), add 2M aqueous sodium hydroxide (2.0 eq) and stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL/g). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine. Use immediately in the next step.

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 eq), BrettPhos (0.03 eq), and NaOtBu (1.5 eq).

  • The flask is evacuated and backfilled with argon or nitrogen three times.

  • Add anhydrous toluene (5 mL/mmol of aryl bromide).

  • Add the free this compound (1.2 eq) and 1-bromo-4-fluorobenzene (1.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Dilute with diethyl ether and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-arylated product.

Protocol 2: Reductive Amination

Objective: To synthesize N-benzyl-6-Oxa-3-azabicyclo[3.1.1]heptane.

Materials:

  • This compound (free base)

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in anhydrous DCM (10 mL/mmol of amine).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the N-benzylated product.

stability issues of 6-Oxa-3-azabicyclo[3.1.1]heptane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Oxa-3-azabicyclo[3.1.1]heptane

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

This compound is a bicyclic morpholine derivative. While generally stable under standard storage conditions (cool, dry, dark), its strained bicyclic ring system, containing both an ether and an amine functionality, can be susceptible to degradation under harsh acidic or basic conditions. The tosylate salt form is often used to enhance stability and improve handling characteristics.

Q2: What are the expected degradation pathways for this compound under acidic conditions?

Under acidic conditions, the primary degradation pathway is expected to be acid-catalyzed ring-opening of the ether bridge. The tertiary amine is likely to be protonated first, and the ether oxygen can also be protonated, making it a better leaving group. This can lead to the formation of piperidine-based derivatives.

Q3: What are the potential degradation pathways under basic conditions?

While generally more stable under basic conditions compared to acidic conditions, prolonged exposure to strong bases at elevated temperatures may lead to degradation, although the specific pathways are less defined in publicly available literature. Potential, though less likely, reactions could involve Hofmann elimination if a quaternary ammonium salt is formed as an intermediate, but this is less common for such a bicyclic system.

Q4: Are there any recommended analytical methods to monitor the stability of this compound?

Yes, a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is recommended. These methods, typically using a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol), can separate the parent compound from its potential degradation products. Detection is commonly performed using a UV detector. For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic Media

Symptom: When preparing a solution of this compound in an acidic buffer (e.g., for a biological assay or formulation study), you observe a rapid loss of the parent compound as monitored by HPLC.

Possible Cause: The bicyclic ether is susceptible to acid-catalyzed hydrolysis, leading to ring-opening. The rate of degradation is dependent on the pH, temperature, and the specific acid used.

Troubleshooting Steps:

  • pH Adjustment: If possible for your experiment, increase the pH of the medium to be closer to neutral.

  • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of degradation.

  • Use of a Milder Acid: If a specific acidic pH is required, consider using a weaker organic acid instead of a strong mineral acid.

  • Time Limitation: Minimize the time the compound is in the acidic solution before use or analysis.

  • Salt Form: Ensure you are using a stable salt form, such as the tosylate, which may exhibit improved stability over the free base in some matrices.

Issue 2: Appearance of Unknown Peaks in Chromatogram After Storage in Basic Solution

Symptom: After storing this compound in a basic solution (e.g., pH > 10), you observe the appearance of new, unidentified peaks in your HPLC chromatogram.

Possible Cause: Although more stable in basic media, prolonged exposure to strong bases, especially at elevated temperatures, can cause degradation.

Troubleshooting Steps:

  • pH and Temperature Reduction: Lower the pH and/or temperature of the storage conditions if your experimental protocol allows.

  • Inert Atmosphere: Store the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidative degradation, which can be accelerated at higher pH.

  • Characterize Degradants: Use LC-MS to obtain the mass of the unknown peaks to help in their identification and to understand the degradation pathway.

  • Forced Degradation Study: Conduct a controlled forced degradation study (see experimental protocols below) to systematically identify the degradation products formed under basic stress.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how to summarize quantitative results.

Table 1: Stability of this compound under Acidic Conditions

ConditionTime (hours)Temperature (°C)% this compound RemainingMajor Degradant 1 (%)Major Degradant 2 (%)
0.1 M HCl26075.215.85.1
0.1 M HCl86045.535.212.3
0.01 M HCl86088.97.11.5
pH 4.0 Buffer244098.5< 1.0Not Detected

Table 2: Stability of this compound under Basic Conditions

ConditionTime (hours)Temperature (°C)% this compound RemainingMajor Degradant 3 (%)
0.1 M NaOH86095.32.8
0.1 M NaOH246088.18.5
1 M NaOH88065.725.4
pH 10.0 Buffer244099.2< 0.5

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Treatment:

    • To a 5 mL volumetric flask, add 0.5 mL of the stock solution.

    • Add 2.0 mL of 1 M HCl.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Prepare a parallel sample with 0.1 M HCl.

  • Incubation: Incubate the flasks in a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization and Dilution: Immediately neutralize the acidic aliquot with an equivalent amount of NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation Study - Base Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Base Treatment:

    • To a 5 mL volumetric flask, add 0.5 mL of the stock solution.

    • Add 2.0 mL of 1 M NaOH.

    • Dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Prepare a parallel sample with 0.1 M NaOH.

  • Incubation: Incubate the flasks in a water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points.

  • Neutralization and Dilution: Neutralize the basic aliquot with an equivalent amount of HCl and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

Acid_Degradation_Pathway cluster_conditions Acidic Conditions Acid H+ Heat Δ Start 6-Oxa-3-azabicyclo [3.1.1]heptane Protonated_Amine Protonated Amine Intermediate Start->Protonated_Amine Protonation of N Protonated_Ether Protonated Ether Intermediate Protonated_Amine->Protonated_Ether Protonation of O Ring_Opened Ring-Opened Carbocation Intermediate Protonated_Ether->Ring_Opened Ring Opening Product1 Substituted Piperidinol Derivative Ring_Opened->Product1 Nucleophilic Attack (e.g., H2O)

Caption: Proposed acid-catalyzed degradation pathway.

Experimental_Workflow_Stability cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Stress Add Stressor (Acid/Base) Stock->Stress Incubate Incubate at Controlled Temperature Stress->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Neutralize Neutralize and Dilute Sample->Neutralize HPLC HPLC/UPLC Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns present

Caption: Forced degradation experimental workflow.

Troubleshooting_Logic rect rect Start Degradation Observed? Acid_or_Base Acidic or Basic Conditions? Start->Acid_or_Base Acid_Steps Reduce Temp Increase pH Use Weaker Acid Acid_or_Base->Acid_Steps Acidic Base_Steps Reduce Temp Reduce pH Inert Atmosphere Acid_or_Base->Base_Steps Basic

Caption: Troubleshooting logic for observed degradation.

Technical Support Center: 6-Oxa-3-azabicyclo[3.1.1]heptane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 6-Oxa-3-azabicyclo[3.1.1]heptane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bridged bicyclic morpholine analogue.[1][2][3] It is of particular interest in medicinal chemistry as an achiral morpholine isostere.[1][3] Its structural rigidity and morpholine-like properties make it a valuable building block in drug discovery.[1] It is typically available as a hydrotosylate or hydrochloride salt.

Q2: How should this compound salts be handled and stored?

The hydrochloride and hydrotosylate salts are crystalline solids. They should be stored in a cool, dry place.[4] For reactions, the free base is often required, which can be generated in situ or by a separate extraction step after neutralization with a suitable base.

Q3: What are the most common reactions performed with this compound?

As a secondary amine, the most common reactions involve functionalization of the nitrogen atom. These include:

  • N-Alkylation (e.g., with alkyl halides)

  • Reductive Amination

  • N-Acylation (e.g., with acyl chlorides or anhydrides)

  • N-Arylation (e.g., Buchwald-Hartwig amination)

  • Sulfonylation (e.g., with sulfonyl chlorides)

Troubleshooting Guide

N-Alkylation Reactions

Q4: My N-alkylation reaction with an alkyl halide is giving a low yield of the desired mono-alkylated product and a mixture of starting material and over-alkylated products. What is happening and how can I fix it?

This is a common problem when alkylating amines.[5][6] The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a "runaway reaction" where it competes for the alkylating agent, forming a tertiary amine and even a quaternary ammonium salt.[5][6][7]

Troubleshooting Steps:

  • Control Stoichiometry: Use a large excess of the this compound relative to the alkylating agent to favor mono-alkylation.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can help minimize over-alkylation.

  • Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.

  • Consider Reductive Amination: For a cleaner reaction, reductive amination is often a superior method for N-mono-alkylation. This involves reacting the amine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ.[6]

Logical Workflow for Troubleshooting Low Yield in N-Alkylation

G start Low Yield in N-Alkylation check_overalkylation TLC/LC-MS shows multiple products? start->check_overalkylation overalkylation_yes Over-alkylation is likely. check_overalkylation->overalkylation_yes Yes overalkylation_no Starting material remains? check_overalkylation->overalkylation_no No solution1 Use excess amine Slow addition of alkyl halide Lower reaction temperature overalkylation_yes->solution1 solution3 Switch to Reductive Amination overalkylation_yes->solution3 solution2 Increase temperature Use more reactive alkyl halide (I > Br > Cl) Check base strength overalkylation_no->solution2 overalkylation_no->solution3 Alternative Strategy

Caption: Troubleshooting logic for low-yielding N-alkylation reactions.

N-Acylation Reactions

Q5: My N-acylation reaction with an acyl chloride is sluggish or incomplete. How can I drive it to completion?

While N-acylation is generally efficient, incomplete reactions can occur due to several factors.[5][8]

Troubleshooting Steps:

  • Choice of Base: A non-nucleophilic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct.[5][9] Ensure at least one equivalent is used. For the hydrochloride/hydrotosylate salt of the amine, at least two equivalents of base are necessary.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are standard. Ensure they are anhydrous.

  • Catalyst: Adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents or hindered amines.[9]

  • Reagent Purity: Acyl chlorides can hydrolyze over time. Use a fresh or properly stored reagent.

Q6: I am seeing an unexpected byproduct in my N-acylation reaction. What could it be?

Potential side reactions in N-acylations include the formation of imides from over-acylation or dehydration of primary amides to nitriles.[10] With a secondary amine like this compound, over-acylation to a diacyl-amine (imide) is less common but can occur under harsh conditions. More likely, impurities in the starting materials or solvent are the cause.

General Experimental Workflow for N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve amine salt & base (e.g., TEA) in anhydrous DCM prep2 Cool to 0 °C prep1->prep2 react1 Slowly add acyl chloride (1.05 eq) prep2->react1 react2 Stir at 0 °C to RT react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench reaction (e.g., with water or sat. NaHCO3) react3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 purify Purify by column chromatography or recrystallization workup3->purify

Caption: Standard workflow for N-acylation of this compound.

Purification

Q7: My N-functionalized this compound derivative is difficult to purify. What strategies can I use?

The basicity of the nitrogen atom can complicate purification by silica gel chromatography, leading to tailing.

Purification Strategies:

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. The product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified and the product re-extracted into an organic solvent.

  • Treated Silica Gel: Use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites and prevent tailing.

  • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if silica gel proves problematic.

  • Crystallization: If the product is a solid, crystallization is an excellent method for purification.

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • To a round-bottom flask under a nitrogen atmosphere, add this compound salt (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve/suspend the starting material.

  • Add triethylamine (2.2 eq for a salt, 1.1 eq for the free base).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 - 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 2: General Procedure for Reductive Amination
  • To a flask, add this compound (1.0 eq) and the desired aldehyde or ketone (1.0 - 1.2 eq).

  • Add a suitable solvent such as dichloroethane (DCE), methanol, or THF.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) or sodium cyanoborohydride (NaBH₃CN, 1.5 eq). If using NaBH₃CN, the reaction is often kept slightly acidic with acetic acid.

  • Stir the reaction at room temperature for 4-24 hours, monitoring for the disappearance of the starting material.

  • Carefully quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product as required.

Data Summary Tables

Table 1: Recommended Conditions for Common Reactions

Reaction TypeReagentSolventBaseTemperatureNotes
N-Alkylation Alkyl HalideAcetonitrile, DMFK₂CO₃, DIPEA25-80 °CProne to over-alkylation. Consider using a large excess of the amine.
Reductive Amination Aldehyde/KetoneDCE, THF, MeOH(Acetic Acid)25 °CCleaner reaction for mono-alkylation. NaBH(OAc)₃ is a common choice.
N-Acylation Acyl ChlorideDCM, THFTriethylamine, Pyridine0-25 °CGenerally high yielding. Add catalytic DMAP to accelerate.
N-Arylation Aryl HalideToluene, DioxaneNaOt-Bu, K₃PO₄80-110 °CRequires a Palladium catalyst and ligand (e.g., Buchwald-Hartwig conditions).

Reaction Pathway for N-Acylation

G r1 This compound p1 N-Acyl-6-Oxa-3-azabicyclo[3.1.1]heptane r1->p1 p2 Base·HCl r1->p2 plus1 + r2 R-COCl (Acyl Chloride) arrow1 Base (e.g., TEA) Solvent (e.g., DCM) r2->p1 plus2 +

Caption: N-Acylation of this compound with an acyl chloride.

References

Technical Support Center: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis and purification of this important bicyclic morpholine building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Based on typical synthetic routes, several impurities can be encountered. These can be broadly categorized as starting materials, intermediates, byproducts of the cyclization reaction, and residual solvents or reagents.

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials such as 1-benzyl-3-azetidinemethanol or epichlorohydrin derivatives in the crude product.

  • Incompletely Cyclized Intermediates: The formation of the bicyclic ring is a critical step. Incomplete cyclization can result in the presence of monocyclic or linear amine intermediates.

  • Tosylamide Impurities: If p-toluenesulfonyl chloride (TsCl) is used for the activation of a hydroxyl group, unreacted p-toluenesulfonamide can be a common impurity.[1]

  • Oligomerization Products: Under certain acidic or basic conditions, the starting materials or intermediates, particularly those containing reactive functional groups like azetidines and alcohols, can undergo self-condensation or oligomerization.

  • Solvent Adducts: Residual solvents, such as acetonitrile, can sometimes form adducts with reactive intermediates or the final product, especially during steps like hydrogenolysis.

  • Salts and Reagents: Inorganic salts from work-up procedures and excess reagents can also be present in the crude product.

Q2: My final product shows significant peak tailing during HPLC analysis. What could be the cause and how can I resolve it?

A2: Peak tailing in HPLC for basic compounds like this compound is a common issue, often caused by interactions with acidic silanol groups on the surface of the silica-based stationary phase.[1][2][3][4]

Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with an additive like formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing their interaction with the basic analyte.[2]

  • Use of an Amine Additive: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape.

  • Column Choice: Employing a column specifically designed for the analysis of basic compounds, such as an end-capped column or one with a polar-embedded phase, can significantly reduce peak tailing.

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[2]

  • Extra-column Effects: Ensure that the tubing and connections in your HPLC system are optimized to minimize dead volume, which can contribute to band broadening and peak tailing.[4]

Q3: I am having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. What alternative purification strategies can I try?

A3: When standard chromatography is insufficient, several other techniques can be employed:

  • Salt Formation and Crystallization: Convert the free base of this compound into a salt, such as the hydrotosylate or hydrochloride.[5] Salts often have different solubility profiles than the free base and can be purified by recrystallization from a suitable solvent system. This method is particularly effective for removing less basic or neutral impurities.

  • Amine-Functionalized Silica Chromatography: Using a stationary phase with bonded amine groups can alter the selectivity of the separation and may effectively separate impurities that are difficult to resolve on standard silica gel.

  • Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be a powerful tool. By carefully optimizing the mobile phase and gradient, it is often possible to separate closely eluting impurities.

  • Acid-Base Extraction: A liquid-liquid extraction procedure exploiting the basicity of the target compound can be effective. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to extract the amine into the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to basic, and the pure amine can be back-extracted into an organic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the final product - Incomplete reaction in one or more steps.- Suboptimal reaction conditions (temperature, time, reagents).- Product loss during work-up and purification.- Monitor reaction progress by TLC or LC-MS to ensure completion.- Optimize reaction parameters based on literature procedures.- Minimize transfers and use appropriate extraction and purification techniques to reduce mechanical losses.
Presence of starting materials in the crude product - Insufficient reaction time or temperature.- Inadequate stoichiometry of reagents.- Increase reaction time or temperature as appropriate.- Use a slight excess of the other reactant to drive the reaction to completion.
Formation of a significant amount of byproducts - Side reactions due to incorrect temperature or addition rate of reagents.- Presence of moisture or other reactive impurities in solvents and reagents.- Maintain careful control over reaction temperature.- Add reactive reagents slowly to control the reaction rate.- Use anhydrous solvents and high-purity reagents.
Difficulty in isolating the product as a solid - Product may be an oil at room temperature.- Presence of impurities that inhibit crystallization.- Attempt to form a salt (e.g., hydrotosylate or hydrochloride) which is often more crystalline.- Purify the oil by column chromatography to remove impurities before attempting crystallization again.
Inconsistent results between batches - Variability in the quality of starting materials or reagents.- Poor control over reaction parameters.- Use starting materials and reagents from a reliable source with consistent quality.- Carefully document and control all reaction parameters for each batch.

Experimental Protocols

Protocol 1: Synthesis of this compound Hydrotosylate

This protocol is based on a concise synthesis route and is suitable for laboratory-scale preparation.

Step 1: N-Benzylation of 3-Azetidinemethanol

  • To a solution of 3-azetidinemethanol in a suitable solvent (e.g., dichloromethane), add one equivalent of a non-nucleophilic base (e.g., triethylamine).

  • Cool the mixture in an ice bath and add one equivalent of benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-benzyl-3-azetidinemethanol.

Step 2: Formation of the Bicyclic Ring

  • Dissolve the 1-benzyl-3-azetidinemethanol in a suitable solvent (e.g., THF).

  • Add a base (e.g., sodium hydride) portion-wise at 0 °C.

  • Add a suitable dielectrophile (e.g., a derivative of 1,3-dihalo-2-propanol) and allow the reaction to proceed at room temperature or with gentle heating until cyclization is complete.

  • Quench the reaction carefully with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica gel to yield N-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane.

Step 3: Debenzylation and Salt Formation

  • Dissolve the N-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane in a suitable solvent (e.g., methanol or ethanol).

  • Add one equivalent of p-toluenesulfonic acid monohydrate.

  • Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenolysis (hydrogen gas atmosphere) until the debenzylation is complete.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound hydrotosylate.

Protocol 2: Purification of this compound by Column Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Add silica gel to the solution to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent.

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Elute the column with an appropriate solvent system. A common system for amines is a gradient of methanol in dichloromethane, often with a small percentage of triethylamine (e.g., 0.1-1%) to suppress peak tailing.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodInitial Purity (by HPLC)Final Purity (by HPLC)Yield (%)Key AdvantagesKey Disadvantages
Silica Gel Chromatography ~85%>95%70-85Good for removing non-polar impurities.Can have issues with peak tailing for the basic product.
Amine-Functionalized Silica Chromatography ~85%>98%75-90Excellent for reducing peak tailing and improving separation of basic impurities.More expensive stationary phase.
Crystallization as Hydrotosylate Salt ~90% (after initial chromatography)>99%80-95Highly effective for removing closely related impurities and achieving high purity.Requires the product to be a solid salt; potential for product loss in the mother liquor.

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_final Final Product 3-Azetidinemethanol 3-Azetidinemethanol N-Benzyl-3-azetidinemethanol N-Benzyl-3-azetidinemethanol 3-Azetidinemethanol->N-Benzyl-3-azetidinemethanol N-Benzylation Benzyl_Bromide Benzyl_Bromide Benzyl_Bromide->N-Benzyl-3-azetidinemethanol N-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane N-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane N-Benzyl-3-azetidinemethanol->N-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane Intramolecular Cyclization This compound This compound N-Benzyl-6-oxa-3-azabicyclo[3.1.1]heptane->this compound Debenzylation (Hydrogenolysis)

Caption: Synthetic pathway for this compound.

Purification_Workflow Crude_Product Crude Product (from synthesis) Column_Chromatography Column Chromatography (Silica Gel or Amine-Functionalized Silica) Crude_Product->Column_Chromatography Purity_Check_1 Purity Check (HPLC, NMR) Column_Chromatography->Purity_Check_1 Salt_Formation Salt Formation (e.g., Hydrotosylate) Purity_Check_1->Salt_Formation Purity >90% Impure_Fractions Impure Fractions (Recycle or Discard) Purity_Check_1->Impure_Fractions Purity <90% Crystallization Crystallization Salt_Formation->Crystallization Purity_Check_2 Final Purity Check (HPLC, NMR, Elemental Analysis) Crystallization->Purity_Check_2 Mother_Liquor Mother Liquor (Contains impurities) Crystallization->Mother_Liquor Purity_Check_2->Crystallization Recrystallize Pure_Product Pure this compound Salt Purity_Check_2->Pure_Product Purity >99%

Caption: General purification workflow for this compound.

References

Technical Support Center: Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing this compound?

A1: The most frequently cited methods for the synthesis of this compound involve multi-step sequences starting from commercially available and inexpensive precursors. The core of these strategies is the construction of the bicyclic ring system via an intramolecular cyclization. Two primary routes that have been documented are a six-step and a seven-step synthesis, both culminating in the formation of the tosylate salt for improved stability and handling.[1]

Q2: Why is the final product often isolated as a tosylate salt?

A2: The tosylate salt of this compound is often prepared because it is a stable, crystalline solid that is easier to handle, purify, and store compared to the free base, which may be an oil or a volatile solid. The tosylate salt formation is a straightforward process achieved by reacting the free base with p-toluenesulfonic acid.[1]

Q3: Are there any stereochemical considerations in the synthesis of this compound?

A3: this compound is an achiral molecule. This simplifies the synthesis as there is no need for chiral resolutions or asymmetric transformations to control stereochemistry, which can often be a complex and costly aspect of synthetic routes.

Established Synthetic Route: A Six-Step Synthesis to this compound Hydrotosylate

A concise and well-documented method for the preparation of this compound hydrotosylate is a six-step sequence. This route is advantageous due to its use of readily available starting materials and straightforward chemical transformations.[2][3]

Experimental Protocol

A detailed experimental protocol for this six-step synthesis is outlined below.

Step 1: Synthesis of 1-benzyl-3-(hydroxymethyl)azetidin-3-ol

  • Reaction: To a solution of 1-benzylazetidin-3-one hydrochloride in aqueous formaldehyde, add potassium carbonate.

  • Reagents: 1-benzylazetidin-3-one hydrochloride, 37% aqueous formaldehyde, potassium carbonate.

  • Conditions: Stir at room temperature.

  • Work-up: Extract with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Step 2: Synthesis of (1-benzylazetidin-3,3-diyl)dimethanol

  • Reaction: Reduction of the intermediate from Step 1.

  • Reagents: Product from Step 1, reducing agent (e.g., sodium borohydride).

  • Conditions: Typically performed in an alcoholic solvent at room temperature.

  • Work-up: Quench the reaction, remove the solvent, and extract the product.

Step 3: Synthesis of 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane

  • Reaction: Intramolecular cyclization (Williamson ether synthesis).

  • Reagents: Product from Step 2, a base (e.g., sodium hydride).

  • Conditions: Anhydrous solvent (e.g., THF), elevated temperature.

  • Work-up: Quench the reaction, extract the product, and purify by chromatography.

Step 4: Synthesis of this compound

  • Reaction: N-Debenzylation.

  • Reagents: Product from Step 3, palladium on carbon (Pd/C), hydrogen source (e.g., H2 gas or ammonium formate).

  • Conditions: Alcoholic solvent, room temperature to reflux.

  • Work-up: Filter off the catalyst, remove the solvent.

Step 5 & 6: Formation of this compound Hydrotosylate

  • Reaction: Salt formation.

  • Reagents: Product from Step 4, p-toluenesulfonic acid monohydrate.

  • Conditions: Dissolve the free base in a suitable solvent (e.g., ethanol or isopropanol) and add a solution of p-toluenesulfonic acid.

  • Work-up: The tosylate salt typically crystallizes from the solution and can be collected by filtration, washed with a cold solvent, and dried.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTypical Yield (%)
11-benzyl-3-(hydroxymethyl)azetidin-3-ol1-benzylazetidin-3-one HClFormaldehyde, K2CO3~85-95%
2(1-benzylazetidin-3,3-diyl)dimethanolProduct of Step 1NaBH4~90-98%
33-benzyl-6-oxa-3-azabicyclo[3.1.1]heptaneProduct of Step 2NaH~60-70%
4This compoundProduct of Step 3Pd/C, H2 or (NH4)HCO2~95-99%
5/6This compound HydrotosylateProduct of Step 4p-TsOH·H2O>90%

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Alternative Synthetic Approaches

While the six-step synthesis is well-established, other routes can be considered, particularly for the synthesis of analogs or for exploring different synthetic strategies.

1. Synthesis via Intramolecular Williamson Ether Synthesis from a Different Precursor:

An alternative approach could involve the synthesis of a suitably substituted azetidine precursor followed by an intramolecular Williamson ether synthesis. For example, starting from a commercially available 3-azetidinemethanol derivative, one could introduce a leaving group on a side chain to facilitate cyclization.

2. Synthesis via Ring-Closing Metathesis (RCM):

For analogous bicyclic systems, Ring-Closing Metathesis (RCM) has been employed. This would involve the synthesis of a diallylic amine precursor derived from azetidine, followed by an RCM reaction to form the second ring. This method offers the potential for modularity in synthesizing derivatives.

Troubleshooting Guide

Issue: Low yield in the intramolecular cyclization (Step 3).

  • Possible Cause 1: Incomplete deprotonation of the alcohol.

    • Solution: Ensure the base (e.g., sodium hydride) is fresh and used in a sufficient molar excess. The reaction should be conducted under strictly anhydrous conditions, as moisture will quench the base.

  • Possible Cause 2: Competing intermolecular reactions.

    • Solution: Perform the reaction at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

  • Possible Cause 3: Poor leaving group.

    • Solution: While this specific protocol involves the direct cyclization of a diol, in related Williamson ether syntheses, converting one of the hydroxyl groups to a better leaving group (e.g., tosylate or mesylate) prior to cyclization can improve yields.

Issue: Incomplete N-debenzylation (Step 4).

  • Possible Cause 1: Inactive catalyst.

    • Solution: Use fresh, high-quality palladium on carbon. Ensure the catalyst is not pyrophoric and is handled appropriately.

  • Possible Cause 2: Insufficient hydrogen source.

    • Solution: If using hydrogen gas, ensure the system is properly sealed and under positive pressure. If using a transfer hydrogenation reagent like ammonium formate, ensure a sufficient molar excess is used.

  • Possible Cause 3: Catalyst poisoning.

    • Solution: Ensure the substrate from the previous step is sufficiently pure, as impurities can poison the catalyst.

Issue: Difficulty in crystallizing the final tosylate salt (Step 5/6).

  • Possible Cause 1: Impure free base.

    • Solution: Purify the free base by distillation or chromatography before attempting salt formation.

  • Possible Cause 2: Incorrect solvent system.

    • Solution: Experiment with different solvent systems for crystallization. Good options include ethanol, isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether. Seeding the solution with a small crystal of the product can also induce crystallization.

Visualizing the Synthetic Pathways

G cluster_main Established Six-Step Synthesis cluster_alt1 Alternative Route 1 cluster_alt2 Alternative Route 2 1-benzylazetidin-3-one 1-benzylazetidin-3-one Diol_Intermediate (1-benzylazetidin-3,3-diyl)dimethanol 1-benzylazetidin-3-one->Diol_Intermediate Step 1 & 2 (Formaldehyde, Reduction) N-Bn_Bicyclic 3-benzyl-6-oxa-3-azabicyclo[3.1.1]heptane Diol_Intermediate->N-Bn_Bicyclic Step 3 (Intramolecular Cyclization) Free_Base This compound N-Bn_Bicyclic->Free_Base Step 4 (N-Debenzylation) Tosylate_Salt This compound Hydrotosylate Free_Base->Tosylate_Salt Step 5 & 6 (Salt Formation) Substituted_Azetidine Substituted Azetidine Precursor Bicyclic_Product_1 This compound Substituted_Azetidine->Bicyclic_Product_1 Intramolecular Williamson Ether Synthesis Diallylic_Azetidine Diallylic Azetidine Precursor Bicyclic_Product_2 This compound Derivative Diallylic_Azetidine->Bicyclic_Product_2 Ring-Closing Metathesis (RCM)

Caption: Synthetic pathways to this compound.

G cluster_troubleshooting Troubleshooting Workflow: Low Cyclization Yield start Low Yield in Step 3 check_base Is the base fresh and in sufficient excess? start->check_base check_conditions Are the reaction conditions anhydrous? check_base->check_conditions Yes solution_base Use fresh, excess base. check_base->solution_base No check_concentration Is the reaction run at high dilution? check_conditions->check_concentration Yes solution_conditions Ensure anhydrous solvents and reagents. check_conditions->solution_conditions No solution_concentration Decrease concentration. check_concentration->solution_concentration No

Caption: Troubleshooting logic for low yield in the cyclization step.

References

analytical methods for detecting byproducts in 6-Oxa-3-azabicyclo[3.1.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analytical methods for detecting byproducts in the synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane.

Troubleshooting Guide

Q1: My final product shows multiple spots on TLC analysis, even after purification. What are the likely impurities?

A1: Multiple spots on Thin Layer Chromatography (TLC) suggest the presence of impurities. In the synthesis of this compound, common byproducts and impurities can include:

  • Unreacted Starting Materials: Incomplete reaction can lead to the presence of the initial reagents.

  • Incompletely Cyclized Intermediates: The bicyclic ring system may not have fully formed, resulting in mono-cyclic or acyclic intermediates.

  • Oxidation Products: The amine functionality can be susceptible to oxidation, especially if exposed to air for extended periods at elevated temperatures.

  • Solvent Adducts: Residual solvents from the reaction or purification steps may form adducts with the product.

  • Rearrangement Products: Under certain conditions, particularly acidic or high-temperature environments, structural rearrangements of the bicyclic framework can occur.

To identify these, it is recommended to use more advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: I am observing a lower than expected yield. What are the potential side reactions that could be consuming my starting material?

A2: Low yields can be attributed to several factors, including the formation of byproducts. Potential side reactions in the synthesis of bicyclic amines include:

  • Polymerization: The reactive nature of the intermediates could lead to the formation of polymeric materials.

  • Elimination Reactions: Depending on the synthetic route, elimination reactions can compete with the desired cyclization, leading to unsaturated byproducts.

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, starting materials or intermediates may react with each other, forming dimers or larger oligomers.

Optimizing reaction conditions such as temperature, concentration, and reaction time can help to minimize these side reactions.[1]

Q3: My NMR spectrum shows unexpected peaks. How can I determine if they correspond to byproducts?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[2][3] If you observe unexpected peaks in your ¹H or ¹³C NMR spectra, consider the following steps:

  • Compare with Reference Spectra: Obtain a reference spectrum of pure this compound if available.

  • 2D NMR Techniques: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity between protons and carbons. This can help in identifying the structure of the impurities.

  • Spiking Experiment: If you have a suspected byproduct, you can "spike" your NMR sample with a small amount of this compound to see if the unexpected peaks increase in intensity.

  • Literature Comparison: Compare the chemical shifts of the unknown peaks with those reported for similar bicyclic systems or potential byproducts.[4]

Frequently Asked Questions (FAQs)

Q4: What is the most suitable chromatographic method for analyzing the purity of this compound?

A4: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for purity analysis. The choice depends on the volatility and thermal stability of the compound and its potential byproducts.

  • GC-MS: This is an excellent method for volatile and thermally stable compounds. It provides both separation and mass identification of the components. A non-polar or medium-polarity column is typically used.

  • HPLC: This method is suitable for a wider range of compounds, including those that are not volatile or are thermally labile. A reversed-phase C18 column is a good starting point for method development.[5][6][7] Chiral HPLC methods may be necessary if enantiomeric purity is a concern.[8][9]

Q5: How can I quantify the amount of a specific byproduct in my sample?

A5: Quantitative analysis of byproducts can be achieved using chromatographic techniques with an appropriate detector.

  • Using a Calibration Curve: If you have a pure standard of the byproduct, you can create a calibration curve by injecting known concentrations and plotting the peak area against concentration. You can then determine the concentration of the byproduct in your sample by comparing its peak area to the calibration curve.

  • Using an Internal Standard: If a pure standard of the byproduct is not available, you can use an internal standard. A known amount of a non-interfering compound (the internal standard) is added to the sample. The relative response factor of the byproduct to the internal standard is determined, which then allows for quantification.

Q6: Are there any specific sample preparation steps required before analysis?

A6: Proper sample preparation is crucial for accurate analysis. General steps include:

  • Dissolution: Dissolve the sample in a suitable solvent that is compatible with the analytical method. For HPLC, this is typically the mobile phase. For GC, a volatile organic solvent is used.

  • Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any particulate matter that could damage the analytical column.

  • Dilution: Dilute the sample to an appropriate concentration for the detector's linear range.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data for byproduct analysis in a hypothetical synthesis of this compound. Actual values will vary depending on the specific reaction conditions.

Byproduct IDPutative StructureRetention Time (min)Relative Abundance (%)
BP-1Incompletely Cyclized Intermediate8.52.1
BP-2Dimer12.21.5
BP-3Oxidation Product9.80.8

Experimental Protocols

Protocol 1: GC-MS Analysis
  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane column.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector: Splitless mode at 250°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/sec.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Protocol 2: HPLC-UV Analysis
  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 5% B over 1 minute and equilibrate for 4 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

Workflow for Byproduct Analysis

The following diagram illustrates a typical workflow for the identification and quantification of byproducts in the synthesis of this compound.

Byproduct_Analysis_Workflow cluster_synthesis Synthesis & Initial Observation cluster_identification Byproduct Identification cluster_quantification Quantification & Reporting Synthesis This compound Synthesis Crude_Product Crude Product Analysis (TLC, NMR) Synthesis->Crude_Product Observation Unexpected Spots/Peaks Observed Crude_Product->Observation Separation Chromatographic Separation (GC or HPLC) Observation->Separation MS_Analysis Mass Spectrometry (MS) Separation->MS_Analysis NMR_Analysis Spectroscopic Analysis (1D/2D NMR) Separation->NMR_Analysis Structure_Elucidation Structure Elucidation MS_Analysis->Structure_Elucidation NMR_Analysis->Structure_Elucidation Quantitative_Method Quantitative Method Development (HPLC/GC) Structure_Elucidation->Quantitative_Method Analysis Sample Analysis Quantitative_Method->Analysis Data_Reporting Data Reporting Analysis->Data_Reporting

Caption: Workflow for Byproduct Analysis.

References

Validation & Comparative

A Comparative Guide to 6-Oxa-3-azabicyclo[3.1.1]heptane and Other Morpholine Isosteres for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a ubiquitous scaffold in medicinal chemistry, present in numerous FDA-approved drugs. However, its susceptibility to metabolic degradation often presents a challenge in drug development.[1][2] This has led to the exploration of morpholine isosteres, structural analogues designed to retain the desirable physicochemical and pharmacological properties of the parent morpholine ring while improving metabolic stability and other pharmacokinetic parameters.[3] Among these, the rigid, bicyclic structure of 6-Oxa-3-azabicyclo[3.1.1]heptane has emerged as a promising candidate.

This guide provides an objective comparison of this compound with other notable morpholine isosteres, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a suitable bioisostere is often guided by its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key computed properties for this compound and other relevant morpholine isosteres.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA) (Ų)
MorpholineC₄H₉NO87.12-0.8521.3
This compound C₅H₉NO99.13[4]0.1689[5]21.26[5]
2-Oxa-5-azabicyclo[2.2.1]heptaneC₅H₉NO99.13-0.321.3
8-Oxa-3-azabicyclo[3.2.1]octaneC₆H₁₁NO113.16[6]0.559[7]21.26[7]

Note: cLogP and TPSA values are calculated estimations and may vary slightly between different software packages. Data for Morpholine, 2-Oxa-5-azabicyclo[2.2.1]heptane, and 8-Oxa-3-azabicyclo[3.2.1]octane are sourced from PubChem and other chemical suppliers.

As the data indicates, this compound presents a moderately more lipophilic profile (higher cLogP) compared to morpholine and 2-oxa-5-azabicyclo[2.2.1]heptane, while maintaining a similar topological polar surface area. This subtle increase in lipophilicity can be advantageous for cell permeability, a critical factor for reaching intracellular targets.

Experimental Protocols for Key Performance Metrics

To provide a comprehensive understanding of how these isosteres are evaluated, detailed experimental protocols for determining lipophilicity (cLogP) and metabolic stability are provided below.

Determination of Lipophilicity (cLogP) by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers a rapid and reliable alternative to the traditional shake-flask method for determining the octanol-water partition coefficient (logP).[8][9]

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.

Methodology:

  • Preparation of Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4) is prepared. The exact ratio is optimized to achieve good separation and reasonable retention times for the compounds of interest.

  • Calibration Standards: A series of standard compounds with well-established logP values are dissolved in the mobile phase to create calibration solutions.

  • Sample Preparation: The test compound (e.g., this compound) is dissolved in the mobile phase at a known concentration.

  • HPLC Analysis:

    • An appropriate C18 reverse-phase column is equilibrated with the mobile phase.

    • The calibration standards are injected individually, and their retention times (t_R) are recorded.

    • The test compound is injected, and its retention time is recorded.

  • Data Analysis:

    • The capacity factor (k') for each compound is calculated using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.

    • A calibration curve is generated by plotting the log(k') of the standards against their known logP values.

    • The logP of the test compound is determined by interpolating its log(k') value on the calibration curve.[10]

G Workflow for cLogP Determination by RP-HPLC cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (Organic + Aqueous Buffer) equilibrate Equilibrate RP-C18 Column prep_mobile->equilibrate prep_standards Prepare Calibration Standards (Known logP) inject_standards Inject Standards & Record t_R prep_standards->inject_standards prep_sample Prepare Test Compound inject_sample Inject Test Compound & Record t_R prep_sample->inject_sample equilibrate->inject_standards calc_k Calculate Capacity Factor (k') inject_standards->calc_k inject_sample->calc_k plot_curve Generate Calibration Curve (log(k') vs. logP) calc_k->plot_curve determine_logp Determine logP of Test Compound plot_curve->determine_logp G Metabolic Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock combine Combine Reagents & Pre-incubate prep_compound->combine prep_microsomes Prepare Liver Microsomes prep_microsomes->combine prep_buffer Prepare Incubation Buffer prep_buffer->combine prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate combine->initiate aliquots Take Aliquots at Time Points initiate->aliquots quench Quench Reaction aliquots->quench process Process Samples (Centrifuge) quench->process lcms Analyze by LC-MS/MS process->lcms data Calculate Half-life & Clearance lcms->data PI3K_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates TSC TSC1/TSC2 AKT->TSC Inhibits Survival Cell Survival AKT->Survival Apoptosis Inhibition of Apoptosis AKT->Apoptosis mTORC2 mTORC2 mTORC2->AKT Phosphorylates Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits translation

References

A Comparative Guide to the Biological Activity of 6-Oxa-3-azabicyclo[3.1.1]heptane and Piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of scaffolds is a critical decision in modern drug discovery. Both the 6-oxa-3-azabicyclo[3.1.1]heptane and piperidine moieties are prevalent heterocyclic rings utilized by medicinal chemists to optimize the biological activity, selectivity, and pharmacokinetic properties of drug candidates. This guide offers an objective comparison of their performance, supported by experimental data, to inform the design and development of novel therapeutics.

Core Scaffold Comparison: Structural and Physicochemical Properties

The this compound scaffold, a bridged bicyclic morpholine, is often considered a nonclassical, conformationally restricted isostere of piperidine.[1][2][3] This structural rigidity can offer advantages in drug design by locking the molecule into a specific conformation, potentially leading to higher affinity and selectivity for its biological target.

FeatureThis compoundPiperidine
Structure Bicyclic, conformationally restrictedMonocyclic, conformationally flexible
Nature Bicyclic Morpholine AnalogSaturated heterocycle
Key Feature The rigid framework can enhance binding affinity.[4]Flexible structure allows for induced fit to various targets.
Lipophilicity Generally similar to piperidine analogs, but can be modulated by substituents.Lipophilicity is highly dependent on substitution patterns.

Comparative Biological Activity: A Case Study in Anticancer Agents

Direct, head-to-head comparative studies of this compound and piperidine analogs across a wide range of biological targets are limited in publicly available literature. However, a comparative study on quinoxaline derivatives bearing morpholine and piperidine functionalities provides valuable insights into their differential effects on anticancer activity.[5][6][7]

In this study, the cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values serving as a quantitative measure of their potency. The results indicated that the nature of the heterocyclic ring significantly influences the anticancer potency and selectivity.[5][6] For instance, the replacement of an N-substituted piperazine fragment with a piperidine or morpholine fragment in certain regioisomers led to a significant decrease or complete loss of cytotoxic activity against some cell lines.[6][7] However, specific piperidine-containing regioisomers demonstrated selective cytotoxic effects against lung adenocarcinoma (A549) and pancreatic cancer (PANC-1) cell lines.[5][6]

Table 1: Comparative Anticancer Activity (IC50, μM) of Quinoxaline Derivatives [6][7]

Compound IDHeterocyclic MoietyA549 (Lung)PANC-1 (Pancreatic)Other Cell Lines
13dc Piperidine26.3>100Varied
14dc Piperidine>100>100Varied
13dd/14dd Morpholine>100>100Inactive
13da/14da N-methylpiperazinePotentPotentPotent

This table is a representation of the data presented in the cited literature and is intended to highlight the comparative aspect. For full details, please refer to the original publication.

This data suggests that while both scaffolds are valuable, the choice between them is highly dependent on the specific biological target and the desired therapeutic outcome. The piperidine moiety, in this particular chemical series, appeared to offer a greater potential for selective anticancer activity compared to the morpholine analog.

Experimental Protocols

To facilitate the replication and validation of such comparative studies, detailed experimental methodologies are crucial. Below are representative protocols for key experiments in the evaluation of these compounds.

Cytotoxicity Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549, PANC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive vehicle only.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Signaling Pathways and Experimental Workflows

The biological activities of this compound and piperidine analogs are mediated through their interaction with specific molecular targets, which in turn modulate intracellular signaling pathways. For instance, in cancer, the PI3K/Akt/mTOR pathway is a frequent target.[5] The development and screening of novel bioactive compounds typically follow a structured workflow.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Evaluation synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification binding_assay Target Binding Assays purification->binding_assay functional_assay Functional Assays binding_assay->functional_assay cytotoxicity Cytotoxicity Screening functional_assay->cytotoxicity sar Structure-Activity Relationship (SAR) cytotoxicity->sar adme ADME/Tox Profiling sar->adme animal_models Animal Models of Disease adme->animal_models pk_pd Pharmacokinetics/Pharmacodynamics animal_models->pk_pd

Caption: A generalized workflow for drug discovery and development.

Key Signaling Pathway: PI3K/Akt/mTOR

This pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

References

Validating 6-Oxa-3-azabicyclo[3.1.1]heptane: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Bicyclic Morpholine Isostere

In the landscape of medicinal chemistry, the identification and validation of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets with high affinity — is a cornerstone of efficient drug discovery. The rigid, three-dimensional structure of these scaffolds can lead to improved potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of 6-oxa-3-azabicyclo[3.1.1]heptane, a novel and achiral bridged bicyclic morpholine isostere, against simpler and alternative scaffolds, supported by experimental data.

Introduction to this compound

This compound has emerged as a promising building block in medicinal chemistry.[1][2] Its rigid structure, in contrast to the flexible chair conformation of a simple morpholine ring, is hypothesized to reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. Furthermore, its achiral nature simplifies synthesis and biological evaluation, as it eliminates the need to separate and test individual enantiomers.[1][2]

This guide focuses on a direct comparison of a compound incorporating the this compound scaffold with analogues containing a standard morpholine and another bridged bicyclic system, 3-oxa-8-azabicyclo[3.2.1]octane. The data presented is extracted from a study by Beau-R- et al. (2020), which investigated a series of potent and selective mTOR kinase inhibitors.

Comparative Performance Data

The following tables summarize the biological and physicochemical properties of three mTOR inhibitors, identical in their core structure but differing in the specific bicyclic or monocyclic amine moiety.

Table 1: Biological Activity of mTOR Inhibitors

Compound IDScaffoldmTOR Ki (nM)pPKB/Akt IC50 (nM)pS6 IC50 (nM)
Compound 16 This compound13157282
Compound 1 Morpholine819161
Compound 19 3-Oxa-8-azabicyclo[3.2.1]octane24157282

Data extracted from Beau-R-, D. et al. J. Med. Chem. 2020, 63 (22), 13595–13617.

Table 2: Physicochemical and Pharmacokinetic Properties

Compound IDScaffoldclogPPSA (Ų)
Compound 16 This compound2.8108.4
Compound 1 Morpholine2.6108.4
Compound 19 3-Oxa-8-azabicyclo[3.2.1]octane2.8108.4

Data extracted from the supplementary information of Beau-R-, D. et al. J. Med. Chem. 2020, 63 (22), 13595–13617.

Analysis of Comparative Data

The data reveals that the compound featuring the This compound scaffold (Compound 16 ) exhibits potent inhibition of mTOR kinase, with a Ki of 13 nM. This is comparable to the simple morpholine analogue (Compound 1 , Ki = 8 nM) and the alternative bridged bicyclic system (Compound 19 , Ki = 24 nM).

In cellular assays, which measure the inhibition of downstream signaling pathways, Compound 16 demonstrates an IC50 of 157 nM for pPKB/Akt and 282 nM for pS6. These values are identical to those of the larger bridged system, Compound 19 , and show a similar potency for pPKB/Akt inhibition as the morpholine analogue (Compound 1 , IC50 = 191 nM). Interestingly, the simple morpholine-containing compound displayed higher potency in the pS6 assay (IC50 = 61 nM).

From a physicochemical standpoint, the introduction of the bridged bicyclic scaffolds slightly increases the calculated lipophilicity (clogP) compared to the simple morpholine, while the polar surface area (PSA) remains the same across the three compounds. This suggests that the increased rigidity and three-dimensionality of the this compound scaffold can be incorporated without significantly altering these key drug-like properties.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and validation of these findings.

mTOR Kinase Inhibition Assay (Biochemical)

The inhibitory activity of the compounds against the mTOR kinase was assessed using a biochemical assay. The kinase reaction is typically initiated by adding ATP to a mixture of the mTOR enzyme, a substrate (e.g., a peptide or protein), and the test compound at various concentrations. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C). The amount of phosphorylated substrate is then quantified, often using methods like radioisotope incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA). The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined, and from this, the inhibition constant (Ki) can be calculated.

Cellular Phospho-Protein Inhibition Assays (pPKB/Akt and pS6)

To determine the cellular potency of the compounds, assays measuring the phosphorylation of downstream mTOR targets, such as PKB/Akt (at Ser473) and ribosomal protein S6 (at Ser235/236), are employed. A suitable cell line (e.g., A2058) is treated with varying concentrations of the test compounds for a specific duration. Following treatment, the cells are lysed, and the levels of phosphorylated and total proteins are quantified using techniques like Western blotting or in-cell Western assays. The IC50 values are then calculated as the concentration of the compound that reduces the phosphorylation of the target protein by 50%.

In Silico Physicochemical Property Calculation

The calculated logP (clogP) and polar surface area (PSA) are computational estimations of a molecule's physicochemical properties. These are typically calculated using software packages that employ fragment-based or atom-based methods to predict these properties based on the chemical structure of the compound. These in silico predictions are valuable in early drug discovery for prioritizing compounds with favorable drug-like characteristics.

Visualizing the Validation Workflow

The following diagram illustrates a general workflow for the validation of a privileged scaffold in a drug discovery context.

G cluster_0 Scaffold Selection & Synthesis cluster_2 Data Analysis & Validation a Identify Privileged Scaffold (e.g., this compound) b Design & Synthesize Test Compound a->b c Design & Synthesize Comparator Compounds (e.g., Morpholine, other bicyclics) a->c d Biochemical Assays (e.g., Kinase Inhibition) b->d e Cellular Assays (e.g., Signaling Pathway Modulation) b->e f Physicochemical Profiling (logP, Solubility, PSA) b->f g ADME-Tox Assays (Metabolic Stability, Permeability) b->g c->d c->e c->f c->g h Comparative Data Analysis d->h e->h f->h g->h i Structure-Activity Relationship (SAR) & Structure-Property Relationship (SPR) h->i j Validation of Scaffold's 'Privileged' Status i->j

Caption: Workflow for Privileged Scaffold Validation.

Conclusion

The available data supports the role of This compound as a valuable privileged scaffold in drug discovery. Its incorporation into an mTOR inhibitor resulted in a compound with potent biochemical and cellular activity, comparable to both a simpler morpholine analogue and a more complex bridged bicyclic system. The rigid, three-dimensional nature of this scaffold is achieved without a significant penalty in key physicochemical properties like lipophilicity and polar surface area.

For researchers and drug development professionals, this compound represents a compelling, achiral building block for the design of novel therapeutics. Its unique conformational constraint offers a promising strategy to enhance potency and selectivity, key attributes for the successful development of new medicines. Further studies exploring a wider range of biological targets and more comprehensive pharmacokinetic profiling are warranted to fully elucidate the potential of this privileged scaffold.

References

Comparative Study of ADME Properties of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The 6-oxa-3-azabicyclo[3.1.1]heptane scaffold has emerged as a promising structural motif in medicinal chemistry, frequently employed as a conformationally restricted isostere of morpholine. Its rigid bicyclic structure can offer significant advantages in drug design by improving metabolic stability, aqueous solubility, and membrane permeability, while also providing a unique three-dimensional vector for substituent placement. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of compounds containing this bicyclic system, supported by experimental data and detailed methodologies for key in vitro assays.

Case Study: Bicyclo[3.1.1]heptane Analogue of Sonidegib

A study by Morvan et al. investigated the replacement of a meta-substituted benzene ring in the anticancer drug Sonidegib with a 3-oxabicyclo[3.1.1]heptane core, a close analogue of the this compound scaffold. This provides a valuable direct comparison of the impact of this rigid, saturated bicyclic system on key ADME parameters.

Data Presentation

The following tables summarize the quantitative ADME data for Sonidegib and its 3-oxabicyclo[3.1.1]heptane analogue.

Table 1: Physicochemical and Permeability Properties

CompoundMolecular Weight ( g/mol )cLogD (pH 7.4)Aqueous Solubility (FaSSIF, µM)MDCK-MDR1 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio
Sonidegib480.53.52.511.910.5
3-Oxabicyclo[3.1.1]heptane Analogue450.53.06.613.24.7

FaSSIF: Fasted State Simulated Intestinal Fluid

Table 2: Metabolic Stability

CompoundHuman Liver Microsomal Stability (CLint, µL/min/mg)
Sonidegib26
3-Oxabicyclo[3.1.1]heptane Analogue35

CLint: Intrinsic Clearance

The data indicates that the incorporation of the 3-oxabicyclo[3.1.1]heptane core resulted in a more than two-fold increase in aqueous solubility and a significant improvement in permeability, coupled with a reduction in the efflux ratio.[1] This suggests that the bicyclic analogue is less of a substrate for efflux transporters like P-glycoprotein. However, there was a slight decrease in metabolic stability in human liver microsomes.[1]

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are rich in drug-metabolizing enzymes such as cytochrome P450s.

Materials:

  • Test compound

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile or methanol (quenching solution)

  • Control compounds (high and low clearance)

  • Incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to ice-cold quenching solution containing an internal standard to stop the reaction.[2]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[3]

Caco-2 Permeability Assay

This assay uses the human colon adenocarcinoma cell line (Caco-2) to model the intestinal epithelium and predict in vivo drug absorption.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell plates (e.g., 24-well)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound and control compounds (high and low permeability)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the semi-permeable membrane of the Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.[4]

  • Wash the cell monolayers with pre-warmed HBSS.

  • To measure apical to basolateral (A→B) permeability, add the test compound to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

  • To measure basolateral to apical (B→A) permeability and determine the efflux ratio, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60 or 120 minutes), take samples from the receiver compartment and the donor compartment at the end of the experiment.[4]

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[5]

  • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests the compound is a substrate of efflux transporters.[6]

Plasma Protein Binding Assay

This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to target sites.

Materials:

  • Test compound

  • Plasma (human, rat, etc.)

  • Phosphate-buffered saline (PBS)

  • Rapid Equilibrium Dialysis (RED) device or ultrafiltration device

  • Incubator, centrifuge, and LC-MS/MS system

Procedure (using RED device):

  • Add the test compound to plasma.

  • Pipette the plasma containing the test compound into the donor chamber of the RED device.

  • Add PBS to the receiver chamber.

  • Incubate the sealed plate at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4-6 hours).[7]

  • After incubation, take samples from both the donor and receiver chambers.

  • Matrix-match the samples (add buffer to the plasma sample and blank plasma to the buffer sample) before protein precipitation with a solvent containing an internal standard.

  • Centrifuge the samples and analyze the supernatant by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the receiver chamber to the concentration in the donor chamber.

Mandatory Visualizations

ADME_Assay_Workflow cluster_Microsomal_Stability Microsomal Stability Assay cluster_Caco2_Permeability Caco-2 Permeability Assay cluster_Plasma_Protein_Binding Plasma Protein Binding (RED) MS1 Compound + Microsomes (Pre-incubation at 37°C) MS2 Add NADPH (Start Reaction) MS1->MS2 MS3 Time-point Sampling (0, 5, 15, 30, 60 min) MS2->MS3 MS4 Quench Reaction (Ice-cold Acetonitrile) MS3->MS4 MS5 Protein Precipitation (Centrifugation) MS4->MS5 MS6 LC-MS/MS Analysis MS5->MS6 MS_Result Calculate t½ and CLint MS6->MS_Result CP1 Seed Caco-2 cells on Transwell inserts CP2 Culture for 21-25 days (Monolayer formation) CP1->CP2 CP3 Verify Monolayer Integrity (TEER measurement) CP2->CP3 CP4 Add Compound to Donor Chamber CP3->CP4 CP5 Incubate at 37°C CP4->CP5 CP6 Sample Receiver Chamber CP5->CP6 CP7 LC-MS/MS Analysis CP6->CP7 CP_Result Calculate Papp and Efflux Ratio CP7->CP_Result PPB1 Compound in Plasma (Donor Chamber) PPB3 Incubate to Equilibrium (37°C) PPB1->PPB3 PPB2 PBS (Receiver Chamber) PPB2->PPB3 PPB4 Sample Both Chambers PPB3->PPB4 PPB5 Protein Precipitation PPB4->PPB5 PPB6 LC-MS/MS Analysis PPB5->PPB6 PPB_Result Calculate Fraction Unbound (fu) PPB6->PPB_Result

Caption: Workflow of key in vitro ADME assays.

Signaling_Pathway cluster_Metabolism Phase I Metabolism cluster_Efflux Transporter-Mediated Efflux Drug This compound Derivative (Drug) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) Drug->CYP450 Oxidation Metabolite Oxidized Metabolite CYP450->Metabolite Excretion Excretion Metabolite->Excretion Drug_in Drug (Intracellular) Pgp P-glycoprotein (P-gp) (Efflux Transporter) Drug_in->Pgp Drug_out Drug (Extracellular) Pgp->Drug_out ATP-dependent efflux

Caption: Key pathways in drug metabolism and efflux.

References

Comparative Analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane-Containing Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the in vitro performance of a novel mTOR inhibitor incorporating the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold, benchmarked against related morpholine-based analogues.

The this compound moiety, a bridged bicyclic morpholine, is a significant structural motif in medicinal chemistry, recognized for its potential as a morpholine isostere. Its rigid conformation and achiral nature make it an attractive component for designing novel therapeutic agents. This guide provides a comparative analysis of a specific compound incorporating this scaffold within a series of potent mTOR inhibitors, presenting key in vitro data and detailed experimental methodologies to support further research and development.

Performance Comparison of mTOR Inhibitors

A study by Laf-Z-Pire and colleagues in 2020 explored a series of compounds with varied morpholine substituents for their inhibitory activity against mTOR and PI3Kα. Among these, a compound featuring the this compound scaffold was evaluated. The data presented below compares the in vitro biochemical and cellular activities of this compound with other morpholine-containing analogues from the same study.

Compound IDMorpholine MoietymTOR Kᵢ (nM)PI3Kα Kᵢ (nM)pS6 IC₅₀ (nM) (A2058 cells)pPKB/Akt IC₅₀ (nM) (A2058 cells)
16 This compound 23 >10000 >5000 >5000
1Unsubstituted Morpholine8202529
4(R)-3-methylmorpholine4.747061191
8 (PQR626)(3R,5S)-3,5-dimethylmorpholine & (R)-3-methylmorpholine3.62907196
193-oxa-8-azabicyclo[3.2.1]octane13>10000282157
208-oxa-3-azabicyclo[3.2.1]octane24>10000>5000>5000

Data sourced from Laf-Z-Pire, C., et al. (2020). 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor for the Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 63(22), 13595–13617.

The data indicates that while the compound containing the this compound scaffold (Compound 16) demonstrated moderate affinity for mTOR (Kᵢ = 23 nM) and high selectivity against PI3Kα, it exhibited poor activity in cellular assays (IC₅₀ > 5000 nM for both pS6 and pPKB/Akt phosphorylation). This suggests that despite promising biochemical potency, this particular scaffold in this specific chemical context may face challenges with cell permeability or other factors that limit its intracellular efficacy. In contrast, other bridged morpholine analogues, such as the one in Compound 19 (3-oxa-8-azabicyclo[3.2.1]octane), retained good cellular activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

In Vitro Kinase Assays (mTOR and PI3Kα)

The inhibitory activity of the compounds against mTOR and PI3Kα was determined using a competitive binding assay.

Workflow:

cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Detection A Test Compound Dilution Series C Incubation of Kinase, Tracer, and Compound A->C B Kinase & Labeled Tracer Preparation B->C D Fluorescence Polarization Measurement C->D

Caption: Workflow for the in vitro kinase binding assay.

Protocol:

  • Compound Preparation: Compounds were serially diluted in DMSO to create a concentration gradient.

  • Assay Plate Preparation: The diluted compounds were added to a 384-well assay plate.

  • Reagent Addition: A mixture of the respective kinase (mTOR or PI3Kα) and a fluorescently labeled ATP-competitive ligand (tracer) in assay buffer was added to the wells.

  • Incubation: The plate was incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Detection: The fluorescence polarization of each well was measured using a plate reader. The degree of polarization is inversely proportional to the amount of tracer displaced by the test compound.

  • Data Analysis: The IC₅₀ values were calculated from the dose-response curves by fitting the data to a four-parameter logistic equation. Kᵢ values were then derived from the IC₅₀ values using the Cheng-Prusoff equation.

Cellular Phosphorylation Assays (pS6 and pPKB/Akt)

The cellular potency of the compounds was assessed by measuring the inhibition of phosphorylation of downstream targets of mTORC1 (S6 ribosomal protein) and mTORC2 (PKB/Akt) in A2058 human melanoma cells.

Workflow:

A Seed A2058 cells in 96-well plates B Starve cells in serum-free medium A->B C Treat with compound dilution series B->C D Stimulate with serum or growth factor C->D E Cell Lysis D->E F Western Blotting or In-Cell Western E->F G Quantify pS6 and pAkt levels F->G H Calculate IC50 values G->H

Caption: Workflow for the cellular phosphorylation assay.

Protocol:

  • Cell Culture: A2058 cells were seeded in 96-well plates and allowed to adhere overnight.

  • Serum Starvation: Cells were washed and incubated in a serum-free medium to reduce basal signaling.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period.

  • Stimulation: Cells were stimulated with serum or a growth factor (e.g., insulin) to activate the PI3K/mTOR pathway.

  • Cell Lysis: The cells were washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates was determined using a BCA assay.

  • Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated S6 (Ser235/236), total S6, phosphorylated PKB/Akt (Ser473), and total PKB/Akt.

  • Detection: The membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using a chemiluminescence detection system.

  • Data Analysis: The band intensities were quantified, and the ratio of phosphorylated protein to total protein was calculated. IC₅₀ values were determined from the dose-response curves.

Signaling Pathway

The this compound-containing compound, as part of the evaluated series, was designed to target the ATP-binding site of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes and their downstream signaling pathways that are crucial for cell growth, proliferation, and survival.

cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtor mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Stress Stress Stress->mTORC1 inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Akt->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth Cell Growth mTORC1->Cell Growth promotes mTORC2 mTORC2 mTORC2->Akt activates Survival Survival mTORC2->Survival promotes This compound Compound This compound Compound This compound Compound->mTORC1 inhibits This compound Compound->mTORC2 inhibits Proliferation Proliferation Protein Synthesis->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of the compound.

This guide provides a focused comparison of a this compound-containing compound within a specific therapeutic context. While this particular iteration showed limitations in cellular assays, the unique structural features of the scaffold warrant further exploration in different chemical contexts and against various biological targets. The provided data and protocols serve as a valuable resource for researchers aiming to leverage this promising chemical entity in future drug discovery efforts.

The 6-Oxa-3-azabicyclo[3.1.1]heptane Scaffold: A Comparative Guide to its Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 6-oxa-3-azabicyclo[3.1.1]heptane moiety has emerged as a "privileged scaffold" in medicinal chemistry, primarily utilized as a conformationally restricted isostere of morpholine.[1][2] Its rigid bicyclic structure offers a unique three-dimensional arrangement that can enhance binding affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs, with a focus on their application as inhibitors of soluble adenylyl cyclase (sAC), a key enzyme in cellular signaling.

Comparative Analysis of Biological Activity

Recent drug discovery efforts have successfully incorporated the this compound scaffold into potent and selective inhibitors of soluble adenylyl cyclase (sAC). The following table summarizes the quantitative data for a series of sAC inhibitors, highlighting the contribution of the this compound moiety in comparison to other structural motifs.

Compound IDCore ScaffoldR GroupBiochemical IC50 (nM)
1 This compound4-(difluoromethyl)pyridin-2-amine12.2
2 Morpholine4-(difluoromethyl)pyridin-2-amine19.3
3 2-Oxa-6-azaspiro[3.3]heptane4-(difluoromethyl)pyridin-2-amine8.7
4 Piperazin-2-one4-(difluoromethyl)pyridin-2-amine15.5

Data sourced from a study on second-generation soluble adenylyl cyclase inhibitors.

The data indicates that the incorporation of the this compound scaffold (Compound 1) results in a potent sAC inhibitor with an IC50 of 12.2 nM. When compared to the more flexible morpholine analog (Compound 2), the rigid bicyclic structure of Compound 1 offers a slight improvement in potency. This suggests that the conformational constraint imposed by the this compound core is favorable for binding to the sAC active site. Notably, the spirocyclic analog (Compound 3) demonstrates the highest potency in this series, indicating that the specific geometry of the bicyclic system is a critical determinant of activity.

Signaling Pathway and Experimental Workflow

To understand the context of the SAR data, it is crucial to visualize the relevant biological pathway and the experimental procedure used to assess the compounds' activity.

sAC_Signaling_Pathway Bicarbonate Bicarbonate (HCO₃⁻) sAC Soluble Adenylyl Cyclase (sAC) Bicarbonate->sAC Activates Calcium Calcium (Ca²⁺) Calcium->sAC Activates cAMP cAMP sAC->cAMP Converts ATP ATP ATP->sAC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream

Caption: Soluble Adenylyl Cyclase (sAC) Signaling Pathway.

The diagram above illustrates the activation of sAC by bicarbonate and calcium, leading to the conversion of ATP to cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit various cellular responses. The inhibitors discussed in this guide act by blocking the catalytic activity of sAC.

sAC_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis sAC_prep Purified sAC Enzyme Incubation Incubate sAC, Inhibitor, and [α-³²P]ATP sAC_prep->Incubation Inhibitor_prep This compound Analog Solutions Inhibitor_prep->Incubation ATP_prep [α-³²P]ATP Substrate ATP_prep->Incubation Separation Separate [³²P]cAMP from [α-³²P]ATP (e.g., Column Chromatography) Incubation->Separation Detection Quantify [³²P]cAMP (Scintillation Counting) Separation->Detection Analysis Calculate IC₅₀ Values Detection->Analysis

Caption: Experimental Workflow for sAC Inhibition Assay.

The workflow for determining the biochemical IC50 values involves incubating the purified sAC enzyme with the test compounds (the this compound analogs) and a radiolabeled substrate, [α-³²P]ATP. The reaction is then stopped, and the product, [³²P]cAMP, is separated from the unreacted substrate. The amount of [³²P]cAMP is quantified to determine the extent of enzyme inhibition and calculate the IC50 value.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are outlines of key experimental protocols relevant to the evaluation of this compound analogs.

Soluble Adenylyl Cyclase (sAC) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of sAC.[3]

1. Reagents and Materials:

  • Purified human soluble adenylyl cyclase (sACt).

  • Assay buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM ATP, 3 mM dithiothreitol (DTT), 40 mM NaHCO₃.

  • [α-³²P]ATP.

  • Test compounds (this compound analogs) dissolved in DMSO.

  • Dowex and alumina columns for separation.

  • Scintillation cocktail and counter.

2. Procedure:

  • The sAC enzyme is incubated in the assay buffer with varying concentrations of the test compound or DMSO (vehicle control).[3]

  • The reaction is initiated by the addition of [α-³²P]ATP.[4]

  • The reaction mixture is incubated at 30°C for a defined period.

  • The reaction is terminated by the addition of a stop solution.

  • The produced [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.[3][4]

  • The amount of [³²P]cAMP is quantified using a scintillation counter.[4]

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (nAChRs)

This protocol is used to determine the binding affinity of compounds to specific nAChR subtypes.[5][6]

1. Reagents and Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 or CHO cells).[5]

  • Radioligand (e.g., [³H]epibatidine or [³H]cytisine).[6][7]

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[5]

  • Wash buffer (cold 50 mM Tris-HCl, pH 7.4).[5]

  • Non-specific binding control (e.g., nicotine or carbachol).[5]

  • Glass fiber filters pre-soaked in polyethyleneimine (PEI).[8]

  • Scintillation counter.

2. Procedure:

  • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in a 96-well plate.[8]

  • The mixture is incubated to allow for binding equilibrium to be reached.[7]

  • The incubation is terminated by rapid vacuum filtration through the glass fiber filters to separate bound from unbound radioligand.[8]

  • The filters are washed with ice-cold wash buffer.[5]

  • The radioactivity retained on the filters is measured using a scintillation counter.[8]

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay for μ-Opioid Receptors

This assay determines the binding affinity of compounds to the μ-opioid receptor.[9][10]

1. Reagents and Materials:

  • Cell membranes expressing the μ-opioid receptor.

  • Radioligand (e.g., [³H]DAMGO).[10]

  • Binding buffer.

  • Wash buffer.

  • Non-specific binding control (e.g., naloxone).[10]

  • Glass fiber filters.

  • Scintillation counter.

2. Procedure:

  • The protocol is similar to the nAChR binding assay. Cell membranes are incubated with the radioligand and a range of concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by vacuum filtration.

  • The radioactivity on the filters is quantified to determine the degree of inhibition of radioligand binding by the test compound.

  • IC50 and Ki values are then calculated to assess the binding affinity of the this compound analogs for the μ-opioid receptor.

References

A Comparative Guide to Confirming the Stereochemistry of 6-Oxa-3-azabicyclo[3.1.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of novel chemical entities. The rigid 6-oxa-3-azabicyclo[3.1.1]heptane scaffold, a key isostere for morpholine in medicinal chemistry, presents unique stereochemical challenges and opportunities. This guide provides an objective comparison of the primary analytical techniques used to confirm the stereochemistry of its derivatives, supported by illustrative experimental data and detailed methodologies.

The unambiguous assignment of stereoisomers is paramount as different spatial arrangements of atoms can lead to significant variations in pharmacological activity, toxicity, and metabolic profiles. The principal methods for the stereochemical elucidation of this compound derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and chiral chromatography. A combined approach, leveraging the strengths of each technique, often provides the most robust and definitive structural confirmation.

Core Techniques for Stereochemical Elucidation: A Comparison

The choice of analytical technique depends on the nature of the sample, the information required (relative or absolute configuration), and the available instrumentation. While NMR spectroscopy can elucidate the relative stereochemistry in solution, X-ray crystallography provides the absolute configuration in the solid state. Chiral chromatography is the preferred method for separating and quantifying stereoisomers.

Data Presentation: Comparison of Analytical Techniques

The following table summarizes illustrative data that could be obtained from each technique for a hypothetical substituted this compound derivative.

Analytical Technique Parameter Illustrative Data (endo-isomer) Illustrative Data (exo-isomer) Information Provided
NMR Spectroscopy
¹H-¹H NOESY/ROESYKey NOE CorrelationStrong correlation between H-7α and H-synStrong correlation between H-7β and H-synRelative stereochemistry through spatial proximity of protons.
NOE Enhancement (%)3.5%4.1%Quantitative measure of proton proximity.
¹H NMRCoupling Constant (³J, Hz)³J(H-5, H-7α) = 6.5 Hz³J(H-5, H-7β) = 2.0 HzConformational information based on dihedral angles.
X-ray Crystallography
Flack Parameter0.02(3)N/AUnambiguous determination of absolute stereochemistry.
Key Dihedral Angle (°)C1-C7-C5-N3 = 165°C1-C7-C5-N3 = -168°Precise solid-state conformation and relative stereochemistry.
Chiral Chromatography
Chiral HPLC/SFCRetention Time (min)8.210.5Separation and quantification of enantiomers/diastereomers.
Separation Factor (α)-1.28Efficiency of the chiral separation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable stereochemical analysis. Below are representative protocols for the key experiments.

2D NOESY/ROESY Spectroscopy for Relative Stereochemistry

Objective: To determine the relative configuration of substituents by observing through-space proton-proton interactions (Nuclear Overhauser Effect).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Degas the sample to remove dissolved oxygen, which can interfere with NOE measurements.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer equipped with a probe capable of pulsed-field gradients.

  • Data Acquisition:

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra to aid in resonance assignments.

    • For the 2D NOESY (or ROESY, particularly for medium-sized molecules where the NOE may be close to zero) experiment, use a standard pulse sequence (e.g., noesyesgp on Bruker instruments).

    • Set the mixing time (d8) to a value appropriate for the molecular size; for small molecules, a mixing time of 500-800 ms is a good starting point. A series of experiments with varying mixing times can be beneficial.

    • Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., TopSpin, Mnova). Phase the spectrum and perform baseline correction. Analyze the cross-peaks: a cross-peak between two protons indicates they are close in space (typically < 5 Å). The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

Single-Crystal X-ray Crystallography for Absolute Stereochemistry

Objective: To unambiguously determine the three-dimensional structure, including the absolute configuration, of a crystalline derivative.

Methodology:

  • Crystal Growth: Grow single crystals of the derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

    • For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can typically be determined by anomalous dispersion effects, often quantified by the Flack parameter. A Flack parameter close to 0 with a small error indicates the correct absolute configuration.

  • Data Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and torsional angles, which define the precise stereochemistry and conformation in the solid state.

Chiral HPLC/SFC for Enantiomeric/Diastereomeric Separation

Objective: To separate and quantify the different stereoisomers present in a sample.

Methodology:

  • Column and Mobile Phase Screening:

    • Select a chiral stationary phase (CSP) based on the functional groups present in the analyte. Polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC) are often a good starting point.

    • Screen different mobile phase systems. For normal-phase HPLC, mixtures of hexane/isopropanol or hexane/ethanol are common. For Supercritical Fluid Chromatography (SFC), supercritical CO₂ with a co-solvent like methanol or ethanol is used. Additives (e.g., trifluoroacetic acid, diethylamine) may be required for acidic or basic analytes.

  • Method Optimization:

    • Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution, peak shape, and analysis time.

  • Data Acquisition:

    • Dissolve the sample in a suitable solvent and inject it into the HPLC or SFC system.

    • Monitor the elution of the stereoisomers using a suitable detector (e.g., UV-Vis, MS).

  • Data Analysis:

    • Determine the retention times (t_R) for each stereoisomer.

    • Calculate the separation factor (α = t_R2 / t_R1) and resolution (R_s) to quantify the quality of the separation.

    • The peak area can be used to determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the sample.

Visualization of Experimental Workflows and Logic

Diagrams created using Graphviz can effectively illustrate the logical flow of stereochemical determination.

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_results Results Synthesis Synthesis of This compound Derivative NMR 2D NMR (NOESY/ROESY) Synthesis->NMR Purified Product XRay Single-Crystal X-ray Crystallography Synthesis->XRay Purified Product ChiralChrom Chiral HPLC/SFC Synthesis->ChiralChrom Purified Product Relative Relative Stereochemistry NMR->Relative Absolute Absolute Stereochemistry XRay->Absolute Purity Enantiomeric/Diastereomeric Purity ChiralChrom->Purity Absolute->Relative

Caption: Workflow for Stereochemical Confirmation.

Caption: Illustrative NOE Correlations for an endo-Isomer.

Comparative Spectroscopic Analysis of 6-Oxa-3-azabicyclo[3.1.1]heptane and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic data for 6-Oxa-3-azabicyclo[3.1.1]heptane, a bridged bicyclic morpholine analog of significant interest in medicinal chemistry. Due to the limited availability of public spectroscopic data for the parent compound, this guide utilizes data from a substituted derivative and compares it with its constitutional isomer, 3-Oxa-6-azabicyclo[3.1.1]heptane, and the common structural motif, morpholine.

Introduction to this compound

This compound is a key building block in the synthesis of novel pharmaceutical compounds.[1] Its rigid bicyclic structure and morpholine-like properties make it an attractive scaffold for the design of new drugs.[1] The tosylate salt of this compound has been synthesized and is noted for its stability and utility in medicinal chemistry research. This guide aims to provide a cross-referenced compilation of available spectroscopic data to aid researchers in its identification and application.

Spectroscopic Data Comparison

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
N-piperonyl-3-(benzo[d][1][2]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane *CDCl₃6.92 (d, 1H, J = 1.1 Hz), 6.80 (d, 1H, J = 7.9 Hz), 6.74 (d, 1H, J = 7.9 Hz), 4.75 (d, 2H, J = 6.4 Hz), 4.36 (d, 2H, J = 6.4 Hz), 3.74 (s, 2H), 2.41 (m, 2H), 1.93 (m, 2H), 1.50 (m, 4H)
Morpholine Not Specified2.87 (t, 4H), 3.72 (t, 4H)
3-Oxa-6-azabicyclo[3.1.1]heptane Data Not AvailableNot Available

Note: Data is for a substituted derivative, not the parent compound.

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm
N-piperonyl-3-(benzo[d][1][2]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane *CDCl₃147.5, 146.2, 133.9, 121.0, 108.5, 107.7, 100.7, 79.0, 61.7, 52.7, 47.5, 33.8, 22.9, 21.3
Morpholine Not Specified45.8, 67.1
3-Oxa-6-azabicyclo[3.1.1]heptane Data Not AvailableNot Available

Note: Data is for a substituted derivative, not the parent compound.

Table 3: IR Spectroscopic Data

CompoundTechniqueKey Absorptions (cm⁻¹)
N-piperonyl-3-(benzo[d][1][2]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane *Thin Film2934, 2867, 1608, 1502, 1489, 1441, 1375, 1357, 1249, 1133, 1103, 1039, 979, 928, 864, 810, 775
Morpholine Gas Phase2965, 2855, 1455, 1115, 870
3-Oxa-6-azabicyclo[3.1.1]heptane Data Not AvailableNot Available

Note: Data is for a substituted derivative, not the parent compound.

Table 4: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ or M⁺ (m/z)
This compound Not Available99.13 (Calculated)[3]
Morpholine EI87
3-Oxa-6-azabicyclo[3.1.1]heptane Not Available99.13 (Calculated)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data, based on common laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or as a solution in an appropriate solvent.

Mass Spectrometry (MS): Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Visualizations

To aid in the understanding of the molecular structures and their relationships, the following diagrams are provided.

cluster_workflow General Spectroscopic Analysis Workflow Sample Sample Preparation (Dissolution/Thin Film) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI/ESI) Sample->MS Data Data Analysis & Structure Elucidation NMR->Data IR->Data MS->Data

References

Comparative Guide to Biological Target Validation for Compounds Containing 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the biological target validation of compounds incorporating the 6-Oxa-3-azabicyclo[3.1.1]heptane scaffold. This bridged bicyclic morpholine isostere is a promising structural motif in medicinal chemistry due to its conformational rigidity and potential for novel intellectual property. While specific publicly available experimental data for derivatives of this exact scaffold remains limited, this guide outlines the key potential biological targets, relevant experimental protocols for their validation, and comparative data for existing modulators of these targets. This information is intended to serve as a comprehensive resource for researchers initiating projects involving this chemical series.

Identified Potential Biological Targets

Based on patent literature and the structural similarity of the this compound scaffold to known pharmacophores, three primary biological target classes have been identified as having high potential for modulation by derivatives of this scaffold:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): These ligand-gated ion channels are involved in a wide range of central nervous system functions, and their modulation is a key strategy for treating neurological and psychiatric disorders.

  • Janus Kinases (JAKs): These non-receptor tyrosine kinases are crucial components of the JAK-STAT signaling pathway, which is implicated in inflammatory and autoimmune diseases, as well as myeloproliferative neoplasms.

  • Prostaglandin D2 (PGD2) Receptors: These G-protein coupled receptors, particularly the CRTH2 (DP2) subtype, are involved in allergic inflammation and are targets for asthma and allergic rhinitis therapies.

Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Target Overview

Neuronal nAChRs are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems. They are composed of various combinations of α (α2-α10) and β (β2-β4) subunits, leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties. Their dysfunction is implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.

Signaling Pathway

Activation of nAChRs by acetylcholine or other agonists leads to the opening of the ion channel, resulting in an influx of cations (primarily Na+ and Ca2+). This influx causes membrane depolarization and the activation of voltage-gated calcium channels, leading to further increases in intracellular calcium. This calcium influx triggers various downstream signaling cascades, including the PI3K-Akt and MAPK/ERK pathways, which are involved in neurotransmitter release, neuronal survival, and synaptic plasticity.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular nAChR nAChR VGCC Voltage-Gated Calcium Channel nAChR->VGCC Depolarization Ca_influx Ca²⁺ Influx nAChR->Ca_influx Na⁺, Ca²⁺ VGCC->Ca_influx ACh Acetylcholine ACh->nAChR PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Neurotransmitter_Release Neurotransmitter Release Ca_influx->Neurotransmitter_Release Gene_Transcription Gene Transcription PI3K_Akt->Gene_Transcription MAPK_ERK->Gene_Transcription Synaptic_Plasticity Synaptic Plasticity Gene_Transcription->Synaptic_Plasticity

Figure 1: Simplified nAChR Signaling Pathway.
Comparative Performance of nAChR Antagonists (Example Data)

The following table presents example data for known nAChR antagonists with different chemical scaffolds to illustrate how the performance of novel compounds containing the this compound moiety could be compared.

Compound (Scaffold)Target SubtypeAssay TypeIC50 / Ki (nM)Reference
Mecamylamine (Bicyclic amine)α4β2Functional Assay270Fucile et al., 2006
α7Functional Assay>10,000Papke et al., 2011
Dihydro-β-erythroidine (Tricyclic alkaloid)α4β2Binding Assay23Coe et al., 1995
α7Binding Assay>10,000Davies et al., 1999
Varenicline (Azabicyclic quinoxaline)α4β2Binding Assay0.15Rollema et al., 2007
α7Binding Assay2,800Mihalak et al., 2006
Experimental Protocols for nAChR Target Validation

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells expressing human α4β2 or α7 nAChRs).

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]epibatidine for α4β2, [¹²⁵I]α-bungarotoxin for α7) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand (e.g., nicotine).

    • Calculate the Ki values from the IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

2. Functional Assays (e.g., Two-Electrode Voltage Clamp in Xenopus Oocytes)

  • Objective: To determine the functional activity (e.g., antagonist potency, IC50) of test compounds on nAChR ion channel function.

  • Methodology:

    • Inject Xenopus laevis oocytes with cRNAs encoding the desired nAChR subunits.

    • After 2-5 days of incubation to allow for receptor expression, place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

    • Perfuse the oocyte with a control solution and then with a solution containing a specific agonist (e.g., acetylcholine) to elicit a baseline current response.

    • To test for antagonist activity, pre-apply the test compound for a defined period, followed by co-application of the test compound and the agonist.

    • Measure the inhibition of the agonist-induced current by the test compound.

    • Generate concentration-response curves to determine the IC50 value.

Janus Kinases (JAKs)

Target Overview

The JAK family consists of four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. They are essential for signaling downstream of type I and type II cytokine receptors. Dysregulation of the JAK-STAT pathway is a key driver of numerous inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease, as well as myeloproliferative neoplasms.

Signaling Pathway

Upon cytokine binding to its receptor, the associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and cell proliferation.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Autophosphorylation Cytokine Cytokine Cytokine->Receptor pReceptor p-Receptor pJAK->pReceptor Phosphorylation pSTAT p-STAT pJAK->pSTAT STAT STAT pReceptor->STAT Recruitment STAT->pSTAT Phosphorylation STAT_Dimer STAT Dimer pSTAT->STAT_Dimer Dimerization DNA DNA STAT_Dimer->DNA Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription

Figure 2: The JAK-STAT Signaling Pathway.
Comparative Performance of JAK Inhibitors (Example Data)

The following table provides example data for approved JAK inhibitors, illustrating the type of comparative data that would be generated for novel compounds.

Compound (Scaffold)JAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib (Pyrrolopyrimidine)1.22043344Flanagan et al., 2010
Ruxolitinib (Pyrrolopyrimidine)3.32.842819Quintás-Cardama et al., 2010
Upadacitinib (Pyrrolopyrimidine)4311023004600Parmentier et al., 2018
Experimental Protocols for JAK Target Validation

1. In Vitro Kinase Assays (e.g., LanthaScreen™ Eu Kinase Binding Assay)

  • Objective: To determine the direct inhibitory activity (IC50) of test compounds against isolated JAK enzymes.

  • Methodology:

    • Use a competitive displacement assay format with a fluorescently labeled ATP-competitive kinase inhibitor (tracer) and a europium-labeled anti-tag antibody.

    • In the absence of a test compound, the tracer binds to the JAK enzyme, bringing the europium-labeled antibody and the tracer in close proximity, resulting in a high FRET signal.

    • Test compounds that bind to the ATP site of the JAK enzyme will displace the tracer, leading to a decrease in the FRET signal.

    • Incubate the recombinant JAK enzyme, the tracer, the antibody, and varying concentrations of the test compound in a microplate.

    • Read the fluorescence on a plate reader capable of time-resolved FRET measurements.

    • Calculate the IC50 values from the concentration-response curves.

2. Cell-Based Phospho-STAT Assays (e.g., Flow Cytometry)

  • Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.

  • Methodology:

    • Culture a relevant cell line (e.g., human whole blood, PBMCs, or a cell line expressing the necessary cytokine receptors).

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a specific cytokine to activate the JAK-STAT pathway (e.g., IL-6 for JAK1/2, IL-2 for JAK1/3).

    • Fix and permeabilize the cells.

    • Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the relevant STAT protein (e.g., anti-pSTAT3).

    • Analyze the fluorescence intensity of individual cells using a flow cytometer.

    • Determine the IC50 value for the inhibition of STAT phosphorylation.

Prostaglandin D2 (PGD2) Receptors

Target Overview

Prostaglandin D2 is a key mediator in allergic inflammation, produced primarily by mast cells. It exerts its effects through two G-protein coupled receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2). Activation of CRTH2 on Th2 cells, eosinophils, and basophils promotes their recruitment and activation, contributing to the pathophysiology of asthma and allergic rhinitis.

Comparative Performance of CRTH2 Antagonists (Example Data)

The following table shows example data for CRTH2 antagonists, providing a benchmark for the evaluation of new chemical entities.

Compound (Scaffold)CRTH2 Binding Ki (nM)Eosinophil Shape Change IC50 (nM)Reference
Fevipiprant (Indole acetic acid derivative)0.461.8Sykes et al., 2016
Ramatroban (Carbazole derivative)113120Sugimoto et al., 2003
OC000459 (Indole derivative)1.32.5Pettipher et al., 2011
Experimental Protocols for PGD2 Receptor Target Validation

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of test compounds for the CRTH2 receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing the human CRTH2 receptor (e.g., CHO or HEK293 cells).

    • Incubate the membranes with a radiolabeled PGD2 analog (e.g., [³H]PGD2) and a range of concentrations of the test compound.

    • Separate bound from free radioligand by filtration and measure the bound radioactivity.

    • Determine non-specific binding using a high concentration of a known unlabeled CRTH2 antagonist.

    • Calculate the Ki from the IC50 using the Cheng-Prusoff equation.

2. Eosinophil Shape Change Assay

  • Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit PGD2-induced eosinophil shape change.

  • Methodology:

    • Isolate eosinophils from human peripheral blood.

    • Pre-incubate the eosinophils with varying concentrations of the test compound.

    • Stimulate the cells with PGD2 or a selective CRTH2 agonist.

    • Fix the cells and analyze the changes in their morphology (from round to polarized) using flow cytometry by measuring the forward scatter.

    • Generate concentration-response curves to determine the IC50 for the inhibition of shape change.

General Experimental Workflow for Target Validation

The following diagram illustrates a general workflow for the validation of a biological target for a novel compound series.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation cluster_decision Decision Making Target_ID Target Identification (e.g., Patent Search) Binding_Assay Binding Assay (Ki determination) Target_ID->Binding_Assay Functional_Assay Functional Assay (IC50 determination) Binding_Assay->Functional_Assay Cell_Based_Assay Cell-Based Assay (Cellular Potency) Functional_Assay->Cell_Based_Assay PK_PD Pharmacokinetics/ Pharmacodynamics Cell_Based_Assay->PK_PD Efficacy_Model Disease Efficacy Model PK_PD->Efficacy_Model Go_NoGo Go/No-Go Decision Efficacy_Model->Go_NoGo

Figure 3: General Workflow for Target Validation.

Safety Operating Guide

Personal protective equipment for handling 6-Oxa-3-azabicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6-Oxa-3-azabicyclo[3.1.1]heptane. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to personnel and the environment. This compound is a versatile building block in medicinal chemistry, and its safe management is of paramount importance.[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

Summary of Required Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecification/Standard
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 or equivalent
Hand Protection Chemical-resistant glovesSee Table 2 for material compatibility
Body Protection Chemical-resistant laboratory coat or apronLong-sleeved and fully buttoned
Respiratory Protection NIOSH-approved respiratorSee Section 1.1 for selection criteria

Table 1: Personal Protective Equipment (PPE) Requirements

Respiratory Protection

Due to the potential for inhalation toxicity, respiratory protection is crucial, especially when handling the solid form of the compound where dust may be generated. The selection of an appropriate respirator should be based on the potential for airborne exposure.

  • For low-level exposure or handling small quantities in a well-ventilated area: A NIOSH-approved N95 or higher particulate respirator is recommended.

  • For operations with a higher potential for aerosol or dust generation: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges and particulate pre-filters, or a powered air-purifying respirator (PAPR) should be used.[4][5]

  • In situations with high concentrations or in poorly ventilated areas: A self-contained breathing apparatus (SCBA) is necessary.[4]

Hand Protection

The selection of appropriate gloves is critical to prevent skin contact. Given that this compound is a bicyclic amine, glove materials should be chosen based on their resistance to similar chemical classes. Nitrile gloves may offer short-term splash protection but have poor resistance to many amines.[6] For prolonged contact, more robust materials are necessary.

Glove Material Compatibility

Glove MaterialBreakthrough TimeDegradationRecommendation
Butyl Rubber > 8 hoursExcellentRecommended for prolonged contact
Neoprene 4 - 8 hoursGoodSuitable for moderate-duration tasks
Nitrile < 15 minutesFairFor splash protection only; change immediately upon contact
Natural Rubber (Latex) VariableFair to PoorNot recommended due to potential for degradation and allergies

Table 2: Glove Material Compatibility with Amine Compounds (Note: This is a general guideline. It is highly recommended to consult the glove manufacturer's specific chemical resistance data.)[7][8]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Weigh Solid in a Fume Hood prep_workspace->handling_weigh handling_dissolve Dissolve in a Suitable Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution Using a Syringe or Pipette handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

Preparation
  • Review Safety Information: Before beginning any work, thoroughly review the available Safety Data Sheet (SDS) for the relevant form of this compound and any other chemicals being used.

  • Don PPE: Put on all required personal protective equipment as outlined in Section 1.

  • Prepare Workspace: Ensure work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Handling
  • Weighing: If handling the solid form, weigh the required amount in a fume hood to minimize inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring.

  • Transferring: Use appropriate tools such as a syringe or pipette for transferring solutions to prevent spills.

Cleanup
  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. A triple rinse with a suitable solvent, followed by washing with soap and water, is recommended.

  • Waste Disposal: Segregate and dispose of all chemical waste according to the procedures outlined in Section 3.

  • PPE Removal: Carefully remove and dispose of contaminated PPE, particularly gloves, to avoid cross-contamination.

  • Personal Hygiene: Wash hands thoroughly with soap and water after completing work.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Decision Tree for Disposal of this compound Waste

start Start: Waste Generated is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid liquid_waste Liquid Waste is_solid->liquid_waste Liquid collect_solid Collect in a labeled, sealed container. solid_waste->collect_solid is_hazardous_liquid Does the liquid contain other hazardous materials? liquid_waste->is_hazardous_liquid dispose_solid Dispose of via licensed chemical waste contractor. collect_solid->dispose_solid hazardous_liquid Treat as hazardous waste. is_hazardous_liquid->hazardous_liquid Yes non_hazardous_liquid Check pH. is_hazardous_liquid->non_hazardous_liquid No dispose_liquid Dispose of via licensed chemical waste contractor or permitted drain disposal. hazardous_liquid->dispose_liquid neutralize Neutralize if necessary (pH 6-9). non_hazardous_liquid->neutralize check_local_rules Consult institutional and local regulations for drain disposal. neutralize->check_local_rules check_local_rules->dispose_liquid

Caption: Decision-making process for the proper disposal of waste.

Solid Waste
  • Collection: Place solid this compound waste into a clearly labeled, sealed, and compatible waste container.

  • Labeling: The label should include the chemical name and any associated hazard warnings.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste contractor.[9] Do not dispose of solid chemical waste in the regular trash.[10]

Liquid Waste
  • Hazard Assessment: Determine if the liquid waste contains other hazardous materials. If so, it must be treated as hazardous waste.

  • pH Check: For aqueous solutions, check the pH. Amines are typically basic.

  • Neutralization: If the pH is outside the neutral range (typically 6-9), it may need to be neutralized before disposal. This should only be done by trained personnel following a specific protocol.

  • Disposal: Do not pour amine waste down the drain, as it can be harmful to aquatic life.[9] Collect all liquid waste in a labeled, sealed, and compatible container and dispose of it through your institution's chemical waste program.[9][10]

Contaminated Materials
  • PPE and Consumables: Used gloves, absorbent pads, and other contaminated disposable materials should be collected in a sealed bag and disposed of as solid hazardous waste.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as liquid chemical waste.[10]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazard.

Small Spills (less than 100 mL of a dilute solution)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection.

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[11]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Ventilation: Ensure the area is well-ventilated.

Large Spills (more than 100 mL or any amount of solid)
  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Oxa-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
6-Oxa-3-azabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.